Methyl oxirane-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNYRRVISWJDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963378 | |
| Record name | Methyl oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4538-50-5 | |
| Record name | Methyl 2-oxiranecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4538-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxiranecarboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl Oxirane-2-Carboxylate: Nomenclature, Synthesis, and Applications in Drug Development
Abstract
Methyl oxirane-2-carboxylate, a bifunctional molecule featuring both an epoxide and a methyl ester, is a cornerstone chiral building block in modern organic synthesis. Its significance is particularly pronounced in the fields of medicinal chemistry and drug development, where it serves as a versatile precursor to a wide array of complex, enantiomerically pure pharmaceutical intermediates. The inherent ring strain of the oxirane moiety makes it a highly reactive electrophile, amenable to stereospecific ring-opening reactions, while the ester group provides a convenient handle for further synthetic transformations. This technical guide provides an in-depth analysis of its nomenclature, physicochemical properties, predominant synthetic strategies, and core reactivity. Furthermore, it explores its application in the synthesis of pharmaceutically relevant scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals.
IUPAC Nomenclature and Physicochemical Properties
A precise understanding of a molecule's nomenclature is fundamental for unambiguous scientific communication. This section clarifies the IUPAC-approved name for the target compound and lists its common synonyms and key physical and spectral properties.
IUPAC Nomenclature
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1][2]. This name is derived by treating the three-membered ether ring as the parent heterocycle, "oxirane"[3][4]. The carbon atoms of the oxirane ring are numbered starting from the oxygen atom as position 1, with the first substituent receiving the lowest possible locant, which in this case is 2[5][6]. The substituent at position 2 is a methoxycarbonyl group, leading to the full name.
Common Synonyms and Identifiers
In commercial and academic literature, several synonyms are frequently used, often reflecting its common synthetic origins or structural features. It is crucial for researchers to recognize these alternative names.
-
Methyl 2,3-epoxypropanoate[1]
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties are essential for identification, purity assessment, and predicting behavior in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₃ | [1][2][7] |
| Molecular Weight | 102.09 g/mol | [1][2][9] |
| CAS Number | 4538-50-5 (Racemate) | [1][2][7] |
| 111058-32-3 ((R)-enantiomer) | [10][11][12] | |
| Appearance | Colorless liquid | [7] |
| Boiling Point | 164-166 °C; 97.4 °C (Predicted) | [7][9] |
| Melting Point | -45 °C | [7] |
| Density | 1.246 g/cm³ (Predicted) | [9] |
| SMILES | COC(=O)C1CO1 | [1][2] |
| InChI Key | YKNYRRVISWJDSR-UHFFFAOYSA-N | [1] |
Table 1: Key Physicochemical Properties.
| Spectroscopic Data | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ ~3.8 (s, 3H, -OCH₃), ~3.4 (dd, 1H, oxirane CH), ~3.0 (dd, 1H, oxirane CH₂), ~2.8 (dd, 1H, oxirane CH₂) |
| ¹³C NMR (CDCl₃) | δ ~170 (-C=O), ~52 (-OCH₃), ~48 (oxirane CH), ~47 (oxirane CH₂) |
| IR Spectroscopy | ~1750 cm⁻¹ (C=O stretch, ester), ~1250 cm⁻¹ (C-O stretch, epoxide), ~850 cm⁻¹ (C-O stretch, epoxide ring) |
Table 2: Characteristic Spectroscopic Data.
Strategic Synthesis of this compound
The utility of this compound in drug development is intrinsically linked to the ability to synthesize it in an enantiomerically pure form. The (R)-enantiomer, in particular, is a valuable chiral intermediate[10][11]. Industrial and laboratory syntheses predominantly rely on two strategic approaches: asymmetric epoxidation and kinetic resolution.
Asymmetric Epoxidation
This elegant approach involves the direct, stereoselective epoxidation of an achiral olefin precursor, typically methyl acrylate[10]. The causality behind this strategy lies in the use of a chiral catalyst that creates a chiral environment around the double bond. This environment sterically and electronically favors the delivery of the oxygen atom to one specific face of the alkene, resulting in the preferential formation of one enantiomer.
Causality of Catalytic Action: Transition metal complexes, often paired with chiral ligands such as tartrate derivatives or BINOL, are frequently employed. The chiral ligand coordinates to the metal center, creating a defined three-dimensional space that forces the substrate (methyl acrylate) and the oxidant (e.g., an organic peroxide) to adopt a specific orientation, leading to high enantiomeric excess (ee)[10].
Figure 1: Conceptual workflow for asymmetric epoxidation.
Kinetic Resolution
An alternative and widely used industrial method is kinetic resolution. This process begins with an inexpensive racemic mixture of this compound. One enantiomer is then selectively removed through a reaction that proceeds at a different rate for each enantiomer, leaving the desired, unreacted enantiomer behind[10].
Expertise in Application: Enzymatic resolutions are particularly powerful. A lipase, for instance, can selectively hydrolyze the ester functionality of the (S)-enantiomer in the presence of water, converting it into the corresponding carboxylic acid. The unreacted (R)-enantiomer retains its ester group and can be separated from the water-soluble carboxylate salt. The primary limitation of classical kinetic resolution is a theoretical maximum yield of 50% for the desired enantiomer[10].
Figure 2: Workflow for enzymatic kinetic resolution.
Experimental Protocol: Synthesis via Epoxidation of Methyl Acrylate
This protocol describes a general, non-enantioselective synthesis for producing racemic this compound, which serves as a self-validating system for further kinetic resolution.
-
Reaction Setup: To a solution of methyl acrylate (1.0 eq) in dichloromethane (DCM, ~0.5 M) in a round-bottom flask equipped with a magnetic stirrer, add sodium bicarbonate (2.0 eq) as a buffer. Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) in a minimal amount of DCM and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The product spot should appear at a different Rf value than the methyl acrylate spot.
-
Workup: Once the reaction is complete, filter the mixture to remove the sodium bicarbonate and the m-chlorobenzoic acid byproduct. Wash the filtrate sequentially with a 10% sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography on silica gel to yield pure this compound.
-
Characterization (Self-Validation): Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the obtained spectra with reference data.
Chemical Reactivity: The Nucleophilic Ring-Opening
The synthetic value of this compound stems from the high reactivity of the epoxide ring. The significant angle strain in the three-membered ring makes it susceptible to ring-opening by a wide variety of nucleophiles. This reaction is the key step in its use as a synthetic intermediate[7].
Base-Catalyzed Ring-Opening
Under basic or neutral conditions, the ring-opening is a classic Sₙ2 reaction. The nucleophile directly attacks one of the electrophilic carbons of the epoxide.
Causality and Regioselectivity: The attack preferentially occurs at the less sterically hindered carbon atom. In this compound, this is the C3 position. This high regioselectivity is a cornerstone of its predictable reactivity in synthesis. The reaction results in an inversion of stereochemistry at the center of attack.
Figure 3: Mechanism of base-catalyzed ring-opening.
Acid-Catalyzed Ring-Opening
In the presence of an acid, the epoxide oxygen is first protonated, making the ring a much better leaving group and activating the epoxide carbons toward nucleophilic attack.
Expertise and Mechanistic Insight: The nature of the transition state is more complex and has Sₙ1-like character. The positive charge is better stabilized by the carbon atom that is more substituted (C2, due to the electron-withdrawing ester). Consequently, the nucleophile attacks preferentially at the more substituted C2 position. This provides a powerful method for controlling the regioselectivity of the ring-opening reaction, complementary to the base-catalyzed pathway.
Figure 4: Mechanism of acid-catalyzed ring-opening.
Applications in Drug Discovery and Development
The structural features of this compound make it an exceptionally useful scaffold for pharmaceutical synthesis.
-
Chiral Intermediate: It is a key starting material for producing enantiopure drugs. For example, the (R)-enantiomer is used in the preparation of antibacterial oxazolidinones, a critical class of antibiotics[12].
-
Versatile Precursor: The predictable and regioselective ring-opening allows for the introduction of a wide range of functional groups, leading to diverse molecular architectures. This is invaluable in lead optimization campaigns.
-
Role of the Methyl Group: While the methyl group in this molecule is part of the ester, the strategic introduction of methyl groups elsewhere in a drug molecule is a powerful tactic in medicinal chemistry. The "magic methyl" effect, where adding a methyl group can dramatically increase potency or improve pharmacokinetic properties, highlights the importance of small alkyl groups in modulating biological activity[13][14][15]. The synthesis of analogs using building blocks like this compound is central to exploring such effects.
Safety and Handling
As an organic compound, this compound requires appropriate safety measures in a laboratory setting.
-
Hazards: It is considered a flammable liquid and vapor[16]. It may cause eye and skin irritation upon direct contact[7]. Inhalation of vapors should be avoided.
-
Precautions: Work should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn[7][16]. Ignition sources should be avoided.
Conclusion
This compound is a high-value chemical intermediate whose utility in research and industry, particularly for drug development, is well-established. Its clear IUPAC nomenclature, well-defined physicochemical properties, and versatile reactivity profile make it a reliable tool for synthetic chemists. The sophisticated strategies developed for its enantioselective synthesis, coupled with the predictable regiochemistry of its ring-opening reactions, empower scientists to construct complex chiral molecules with precision and efficiency. A thorough understanding of its chemistry, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.
References
- 1. This compound | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97% | CAS: 4538-50-5 | AChemBlock [achemblock.com]
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- 4. Nomenclature of Ethers and Epoxides [sites.science.oregonstate.edu]
- 5. chem.flas.kps.ku.ac.th [chem.flas.kps.ku.ac.th]
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- 8. Cas 4538-50-5,Glycidic acid methyl ester | lookchem [lookchem.com]
- 9. 4538-50-5 CAS MSDS (Glycidic acid methyl ester) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. nbinno.com [nbinno.com]
- 11. BioOrganics [bioorganics.biz]
- 12. (R)-Glycidic Acid Methyl Ester | CymitQuimica [cymitquimica.com]
- 13. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Comprehensive Technical Guide to Methyl Oxirane-2-Carboxylate
Introduction: Unveiling a Versatile Chiral Building Block
Methyl oxirane-2-carboxylate, registered under CAS number 4538-50-5, is a reactive and highly valuable chiral building block in modern organic synthesis.[1] Also known by its synonyms, methyl glycidate and methyl 2,3-epoxypropionate, this compound's significance lies in its strained three-membered epoxide ring coupled with an adjacent ester functionality.[2] This unique structural arrangement provides two electrophilic sites, rendering it susceptible to a variety of nucleophilic ring-opening reactions, thereby enabling the stereocontrolled introduction of complex functionalities. Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a critical intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the synthesis, chemical properties, and applications of this compound, with a focus on its role in drug development and research.
Physicochemical Properties and Identification
A clear identification of this compound is paramount for its safe and effective use. The following table summarizes its key physicochemical properties and identifiers.
| Property | Value | Source |
| CAS Number | 4538-50-5 | PubChem[3] |
| Molecular Formula | C4H6O3 | PubChem[3] |
| Molecular Weight | 102.09 g/mol | PubChem[3] |
| IUPAC Name | This compound | apicule[1] |
| Synonyms | Methyl glycidate, Methyl 2,3-epoxypropionate | apicule[1], ChemicalBook[2] |
| Appearance | Colorless liquid | ChemBK[4] |
| Boiling Point | 164-166 °C | ChemBK[5] |
| Density | ~1.246 g/cm³ (Predicted) | ChemicalBook[2] |
| Solubility | Soluble in organic solvents like alcohols, ethers, and ketones. | ChemBK[4] |
Synthesis of this compound: A Tale of Chirality
The synthesis of this compound can be approached through several methodologies, with the choice of route often dictated by the desired stereochemistry of the final product. For many pharmaceutical applications, obtaining a single enantiomer is crucial, necessitating the use of asymmetric synthesis or chiral resolution techniques.
Racemic Synthesis: The Foundation
A straightforward approach to racemic this compound involves the epoxidation of methyl acrylate. A common laboratory-scale preparation involves the in situ generation of a peroxy acid, for example, by reacting acetone with a persulfate salt, which then epoxidizes the double bond of methyl acrylate.[4][6]
Enantioselective Synthesis: The Pursuit of Purity
The demand for enantiomerically pure this compound in drug synthesis has driven the development of sophisticated asymmetric methods. Two dominant strategies in an industrial setting are asymmetric epoxidation and kinetic resolution.
-
Asymmetric Epoxidation: This elegant approach directly installs the chiral center during the formation of the epoxide ring. It typically employs a prochiral starting material, such as methyl acrylate, and a chiral catalyst to direct the oxidant to one face of the double bond.
-
Kinetic Resolution: This method starts with a racemic mixture of this compound and selectively reacts one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Enzymatic kinetic resolution, utilizing lipases or esterases, is a particularly powerful and widely used technique.
Below is a detailed protocol for the hydrolytic kinetic resolution of racemic this compound, a common method for obtaining the enantiomerically pure compound.
Experimental Protocol: Hydrolytic Kinetic Resolution of (±)-Methyl Oxirane-2-Carboxylate
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Objective: To resolve racemic this compound to obtain the (R)- or (S)-enantiomer in high enantiomeric excess.
Materials:
-
Racemic this compound
-
Chiral Salen-Cobalt catalyst (e.g., Jacobsen's catalyst)
-
Deionized water
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the chiral Salen-Cobalt catalyst in the chosen organic solvent.
-
Addition of Substrate: To the catalyst solution, add the racemic this compound.
-
Initiation of Resolution: Add a stoichiometric amount of deionized water to the reaction mixture. The amount of water is critical and should be carefully controlled.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the resolution can be monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess of the remaining epoxide.
-
Workup: Once the desired enantiomeric excess is achieved, quench the reaction by adding more organic solvent and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting enantiomerically enriched this compound can be further purified by vacuum distillation or column chromatography if necessary.
Causality Behind Experimental Choices:
-
Chiral Catalyst: The choice of the chiral Salen-Cobalt catalyst is crucial as its specific stereochemistry determines which enantiomer of the starting material will be preferentially hydrolyzed.
-
Stoichiometric Water: The limited amount of water ensures that only one enantiomer is substantially hydrolyzed, allowing for the separation of the unreacted enantiomer.
-
Reaction Monitoring: Careful monitoring is essential to stop the reaction at the optimal point to maximize both the yield and the enantiomeric excess of the desired product.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the electrophilic nature of the epoxide ring. Nucleophiles can attack either of the two carbon atoms of the epoxide, leading to ring-opening. The regioselectivity of this attack is influenced by the reaction conditions (acidic or basic) and the nature of the nucleophile.
Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon (C3) via an SN2 mechanism. In contrast, under acidic conditions, the epoxide oxygen is protonated, and the reaction proceeds with a greater degree of SN1 character, with the nucleophile attacking the more substituted carbon (C2) that can better stabilize a partial positive charge.
Caption: Regioselectivity of Nucleophilic Ring-Opening of this compound.
Applications in Drug Development and Research
This compound is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its ability to introduce a chiral hydroxy ester moiety makes it particularly valuable.
-
Synthesis of Chiral Intermediates: It is a precursor for more complex chiral building blocks, such as methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, which is a key intermediate in the synthesis of Diltiazem, a calcium channel blocker used to treat hypertension and angina.[6]
-
Synthesis of Bioactive Molecules: this compound is used in the synthesis of DL-Indole-3-lactic Acid-d5, an isotopically labeled analog of a metabolite with various biological activities.[2][7] It is also a reagent in the synthesis of 2-hydroxy-1-(1H-indol-3-yl)-4-methylpentan-3-one, which has shown weak antibacterial activity.[2]
The following workflow illustrates the general utility of this compound in the synthesis of a hypothetical chiral drug candidate.
Caption: Generalized workflow for the use of this compound in chiral drug synthesis.
Safety, Handling, and Storage
This compound is a flammable liquid and vapor and can cause skin and eye irritation.[3][8] It may also cause respiratory irritation.[3] Therefore, proper safety precautions are essential during its handling and storage.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[8][9]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[8] Use spark-proof tools and explosion-proof equipment.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[8] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[6]
-
Spill Response: In case of a spill, remove all ignition sources and clean up immediately using an absorbent material.[8]
Conclusion
This compound is a cornerstone chiral building block in modern organic and medicinal chemistry. Its unique reactivity, coupled with the availability of efficient enantioselective synthetic routes, makes it an indispensable tool for the construction of complex, stereochemically defined molecules. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel therapeutics. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile intermediates like this compound will undoubtedly increase.
References
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- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. (R)-Methyl Oxirane-2-Carboxylate|High-Purity Chiral Epoxide [benchchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl Oxirane-2-carboxylate: Synthesis, Characterization, and Application
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on methyl oxirane-2-carboxylate (also known as methyl glycidate). We will delve into its fundamental properties, robust synthesis and characterization protocols, core reactivity, and its pivotal role as a high-value chiral intermediate in the pharmaceutical industry.
Core Introduction: The Utility of a Strained Ring
This compound is a bifunctional organic molecule featuring a reactive three-membered epoxide ring and an ester group. This structural combination makes it an exceptionally versatile building block in organic synthesis. The inherent ring strain of the epoxide allows for facile, stereocontrolled ring-opening reactions, providing a powerful method for introducing complex functionality. In the context of drug development, chiral variants of this molecule are of paramount importance, serving as key precursors for setting precise stereocenters in complex active pharmaceutical ingredients (APIs).
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound must be rigorously confirmed before its use in any synthetic sequence.
Physical and Chemical Properties
The fundamental properties of this compound are summarized below. This data is essential for reaction setup, solvent selection, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 102.09 g/mol | --INVALID-LINK--[1] |
| IUPAC Name | This compound | --INVALID-LINK--[1] |
| Synonyms | Methyl glycidate, Methyl 2,3-epoxypropanoate | --INVALID-LINK--[1] |
| CAS Number | 4538-50-5 | --INVALID-LINK--[1] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | 97.4 ± 15.0 °C (predicted) | --INVALID-LINK--[2] |
| Density | 1.246 ± 0.06 g/cm³ (predicted) | --INVALID-LINK--[2] |
Predicted Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this compound is not readily accessible, we can reliably predict its key spectroscopic features based on its structure and data from closely related analogs, such as ethyl 2,3-epoxypropanoate.[3] This predictive analysis is a critical skill for any synthetic chemist.
¹H NMR (Predicted, based on ethyl ester analog[3]): The proton NMR spectrum is expected to show three distinct signals corresponding to the three unique proton environments in the molecule.
-
-OCH₃ (Methyl Ester) : A sharp singlet at approximately δ 3.8 ppm . The integration value will be 3H.
-
-CH- (Epoxide, C2) : A doublet of doublets at approximately δ 3.4-3.5 ppm (1H). It is coupled to the two diastereotopic protons on C3.
-
-CH₂- (Epoxide, C3) : Two separate signals, each a doublet of doublets, between δ 2.8 and 3.0 ppm (2H). These protons are diastereotopic and will couple with each other (geminal coupling) and with the C2 proton (vicinal coupling).
¹³C NMR (Predicted): The carbon spectrum will be simple, showing four distinct signals.
-
C=O (Ester Carbonyl) : Expected in the δ 168-172 ppm range.
-
-OCH₃ (Ester Methyl) : Expected around δ 52-53 ppm .
-
-CH- (Epoxide, C2) : Expected around δ 49-51 ppm .
-
-CH₂- (Epoxide, C3) : Expected around δ 45-47 ppm .
Infrared (IR) Spectroscopy (Predicted): The IR spectrum provides crucial information about the functional groups present.
-
C=O Stretch (Ester) : A very strong, sharp absorption band around 1735-1750 cm⁻¹ .[4]
-
C-H Stretch (sp³) : Absorptions just below 3000 cm⁻¹, typically in the 2950-3000 cm⁻¹ range.
-
Epoxide Ring Vibrations : A characteristic set of absorptions. Look for the symmetric ring "breathing" mode around 1250 cm⁻¹ and two other strong bands for asymmetric C-O-C stretching (~950-810 cm⁻¹ ) and symmetric C-O-C stretching (~880-750 cm⁻¹ ).
Mass Spectrometry (MS) (Predicted): Under electron ionization (EI), the molecular ion (M⁺) peak at m/z = 102 would be expected. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃), which would lead to a prominent fragment at m/z = 71 . Another key fragment would be the methoxycarbonyl ion [CH₃OC=O]⁺ at m/z = 59 .
Synthesis Methodology: From Commodity Chemicals to Chiral Building Blocks
The industrial synthesis of enantiomerically pure this compound often relies on the asymmetric epoxidation of methyl acrylate. However, a robust and accessible laboratory-scale synthesis can be achieved via the alkylation of a glycidate salt, a procedure adapted from a well-established Organic Syntheses protocol.[3]
Experimental Protocol: Two-Step Synthesis via Potassium Glycidate
This protocol provides a reliable pathway to racemic this compound. The intermediate potassium salt can be derived from chiral starting materials if an enantiomerically pure product is desired.
Step 1: Preparation of Potassium 2,3-Epoxypropanoate (Potassium Glycidate) This step involves the epoxidation of an acrylic acid salt followed by saponification. The rationale here is to use simple, inexpensive starting materials to generate the key epoxide intermediate.
-
Materials : 2-Bromoacrylic acid, Potassium Hydroxide (KOH), Ethanol.
-
Procedure :
-
Dissolve crude 2,3-dibromopropanoic acid (prepared from acrylic acid and bromine) in absolute ethanol and cool to -20 °C in a cryocooler or dry ice/acetone bath.
-
Under an inert nitrogen atmosphere, slowly add a filtered solution of potassium hydroxide in absolute ethanol. The base serves a dual purpose: deprotonating the carboxylic acid and promoting the intramolecular Sₙ2 reaction to form the epoxide ring by displacing the bromide.
-
Maintain the reaction at low temperature for 2 hours, then allow it to warm to 0 °C and stir for an additional 14 hours.
-
Filter the solution to remove precipitated potassium bromide (KBr).
-
Carefully reduce the solvent volume by half via rotary evaporation (without heating) to precipitate the product, potassium glycidate, as a salt.
-
Step 2: Alkylation to form this compound This is a classic esterification via alkylation of a carboxylate salt.
-
Materials : Potassium glycidate (from Step 1), Dimethyl sulfate, Benzyltriethylammonium chloride (phase-transfer catalyst), Dichloromethane (DCM).
-
Procedure :
-
Suspend the potassium glycidate salt in dichloromethane.
-
Add one equivalent of benzyltriethylammonium chloride. This phase-transfer catalyst is crucial for solubilizing the ionic glycidate salt in the organic solvent, thereby facilitating the reaction.
-
Add dimethyl sulfate dropwise to the suspension at room temperature. Dimethyl sulfate is a potent and cost-effective methylating agent. Caution : Dimethyl sulfate is highly toxic and carcinogenic; handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to destroy any excess dimethyl sulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by vacuum distillation to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Core Reactivity: The Power of Ring-Opening
The synthetic utility of this compound stems from the predictable and often highly stereoselective and regioselective ring-opening of its epoxide. The outcome is dictated by the reaction conditions (acidic vs. basic) and the nature of the nucleophile.
-
Under Basic or Nucleophilic Conditions (Sₙ2-type) : Strong, unhindered nucleophiles (e.g., N₃⁻, RS⁻, R₂CuLi) will attack the less sterically hindered carbon atom (C3). This is the kinetically favored pathway and results in a product where the nucleophile is attached to C3 and a hydroxyl group is formed at C2. This is the most common and synthetically useful pathway.
-
Under Acidic Conditions (Sₙ1-like) : The reaction proceeds via a protonated epoxide intermediate. The nucleophile then attacks the carbon atom that can best stabilize the partial positive charge. In this case, the electron-withdrawing ester group at C2 destabilizes an adjacent carbocation. Therefore, even under acidic conditions, attack at C3 is often favored, though mixtures can occur depending on the specific acid and nucleophile used.
Caption: Regioselectivity of nucleophilic ring-opening.
Application in Drug Development: Case Studies
The true value of a building block is demonstrated through its successful incorporation into high-value targets. Chiral glycidic esters are cornerstones in the synthesis of several blockbuster drugs.
Case Study: Diltiazem Synthesis
Diltiazem is a calcium channel blocker used to treat hypertension and angina. A key step in its synthesis involves the ring-opening of a substituted glycidic ester, methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate.
-
The Key Reaction : The synthesis starts with the Darzens condensation between p-anisaldehyde and methyl chloroacetate to form the glycidic ester.
-
Ring-Opening : This chiral epoxide is then reacted with 2-aminothiophenol. The nucleophilic thiol group attacks the C3 position of the epoxide, leading to a highly diastereoselective ring-opening.
-
Cyclization : The resulting amino alcohol intermediate is then cyclized to form the core benzothiazepine ring structure of Diltiazem.
This application perfectly illustrates the use of the glycidate's reactivity to install two adjacent stereocenters and a key portion of the drug's heterocyclic core in a single, efficient step.
Case Study: Taxol® (Paclitaxel) Side-Chain
Taxol is one of the most effective chemotherapeutic agents ever developed. Its complex structure includes a unique C-13 side chain, N-benzoyl-(2R,3S)-phenylisoserine, which is critical for its anticancer activity. The efficient construction of this side chain in its correct stereochemical configuration is a major challenge in the semi-synthesis of the drug.
Chiral glycidic esters serve as precursors for this side chain. A typical strategy involves the ring-opening of an appropriate (2R, 3S)-phenyl glycidic ester with a nitrogen nucleophile, such as an azide or an amine. This reaction sets the crucial C2 (hydroxyl) and C3 (amino) stereocenters. Subsequent functional group manipulations, including N-benzoylation, yield the desired side chain, which is then attached to the baccatin III core of the Taxol molecule.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Hazards : It is classified as a flammable liquid and vapor. It is also an irritant, known to cause skin irritation, serious eye irritation, and potential respiratory irritation.
-
Handling Precautions :
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable liquids.
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Conclusion
This compound is a deceptively simple molecule whose value lies in the latent reactivity of its strained epoxide ring. For the drug development professional, it represents a powerful tool for the stereocontrolled synthesis of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity patterns, as outlined in this guide, is essential for leveraging its full potential in the creation of novel therapeutics.
References
Chiral Synthesis of Methyl Oxirane-2-Carboxylate: A Senior Application Scientist's Guide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Significance of Chiral Glycidic Esters
Methyl oxirane-2-carboxylate, also known as glycidic ester, is a cornerstone chiral building block in modern organic synthesis. Its unique trifunctional nature—comprising an epoxide, an ester, and a chiral center—renders it an exceptionally versatile intermediate for the synthesis of a vast array of complex, high-value molecules. In the pharmaceutical industry, the enantiomeric purity of this compound is paramount, as it directly translates to the stereochemical integrity and, ultimately, the therapeutic efficacy and safety of active pharmaceutical ingredients (APIs). For instance, it is a critical precursor for the synthesis of diltiazem, a widely used calcium channel blocker, and various taxol side-chains. This guide provides an in-depth exploration of the principal methodologies for the chiral synthesis of this compound, grounded in mechanistic understanding and practical, field-proven insights.
I. Asymmetric Epoxidation of α,β-Unsaturated Esters: A Direct Approach
The most direct and atom-economical route to enantiomerically enriched this compound is the asymmetric epoxidation of a suitable α,β-unsaturated ester, such as methyl acrylate or methyl crotonate. This approach has been dominated by several powerful catalytic systems.
A. Organocatalytic Epoxidation: The Shi Epoxidation
The use of chiral ketones as organocatalysts, particularly fructose-derived ketones, has emerged as a robust method for the epoxidation of electron-deficient olefins. The Shi epoxidation, which utilizes a chiral ketone catalyst in the presence of a stoichiometric oxidant like potassium peroxymonosulfate (Oxone), is a prime example.
Mechanism of Action: The catalytic cycle begins with the reaction between the chiral ketone and Oxone to form a highly reactive, chiral dioxirane intermediate. This dioxirane then acts as the oxygen-transfer agent, epoxidizing the α,β-unsaturated ester in a stereocontrolled manner. The facial selectivity is dictated by the steric and electronic interactions between the substrate and the chiral dioxirane in the transition state.
Experimental Protocol: Shi Epoxidation of Methyl Acrylate
-
Catalyst Preparation: The fructose-derived catalyst (1,2:4,5-di-O-isopropylidene-β-D-fructopyranose) is prepared according to established literature procedures.
-
Reaction Setup: To a cooled (0 °C) solution of methyl acrylate (1.0 eq) in a buffered solvent system (e.g., acetonitrile/aqueous EDTA) is added the chiral ketone catalyst (0.1-0.3 eq).
-
Oxidant Addition: A solution of Oxone (1.5-2.0 eq) and potassium carbonate (as a buffer) in water is added slowly over several hours to maintain a controlled reaction rate and temperature.
-
Quenching and Extraction: Upon completion (monitored by TLC or GC), the reaction is quenched with sodium thiosulfate. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired methyl (R)-oxirane-2-carboxylate.
B. Metal-Catalyzed Epoxidation: Lanthanide-Based Lewis Acids
Chiral lanthanide complexes, particularly those employing BINOL-derived ligands, have proven to be effective Lewis acid catalysts for the asymmetric epoxidation of α,β-unsaturated esters. These systems typically use an oxidant such as tert-butyl hydroperoxide (TBHP).
Causality in Catalyst Design: The choice of the lanthanide metal (e.g., Ytterbium, Lanthanum) and the specific BINOL ligand is critical. The large ionic radii of lanthanides allow for high coordination numbers, creating a flexible yet well-defined chiral pocket around the metal center. This pocket orchestrates the precise orientation of both the unsaturated ester and the peroxide, leading to high levels of enantioselectivity.
II. Kinetic Resolution: A Pathway to High Enantiopurity
Kinetic resolution offers a powerful alternative for obtaining highly enantioenriched this compound from a racemic mixture. This strategy relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the unreacted, enantiopure starting material or the derivatized product.
A. Hydrolytic Kinetic Resolution (HKR) via Chiral (salen)Co(III) Catalysts
The Jacobsen hydrolytic kinetic resolution (HKR) is a landmark method in asymmetric catalysis and is exceptionally well-suited for the resolution of terminal epoxides, including racemic this compound. This reaction utilizes a chiral (salen)cobalt(III) complex as the catalyst to hydrolyze one enantiomer selectively, leaving the other enantiomer unreacted and in high enantiomeric excess.
Mechanism and Self-Validating System: The (salen)Co(III) catalyst activates a molecule of water, which then acts as a nucleophile. The chiral salen ligand creates a specific three-dimensional environment that preferentially binds and activates one enantiomer of the epoxide for nucleophilic attack by the cobalt-bound hydroxide. For instance, the (R,R)-(salen)Co(III) catalyst will selectively hydrolyze the (R)-enantiomer of the epoxide, leaving behind the (S)-enantiomer with high enantiopurity. The inherent trustworthiness of this protocol lies in its high selectivity factor (krel), often exceeding 200, which guarantees that the recovered epoxide will have a very high enantiomeric excess (typically >99% ee) at approximately 50% conversion.
Diagram: Hydrolytic Kinetic Resolution (HKR) Workflow
A Comprehensive Guide to the Spectroscopic Characterization of Methyl Oxirane-2-Carboxylate
This technical guide provides an in-depth analysis of the spectroscopic data for methyl oxirane-2-carboxylate (also known as methyl glycidate), a valuable chiral building block in synthetic organic chemistry. Understanding the distinct spectroscopic signatures of this molecule is paramount for researchers and drug development professionals to ensure structural integrity, monitor reaction progress, and confirm the purity of synthesized materials. This document will delve into the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—offering not just the data, but the underlying principles and practical methodologies for its acquisition and interpretation.
Introduction
This compound (C₄H₆O₃, Molar Mass: 102.09 g/mol ) is a bifunctional molecule containing both an epoxide and a methyl ester.[1] This combination of reactive functional groups makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. The inherent strain of the three-membered oxirane ring and the electrophilicity of the ester carbonyl group dictate its reactivity. Accurate and unambiguous characterization of this compound is therefore a critical first step in any synthetic endeavor. This guide will provide a detailed roadmap for this characterization using modern spectroscopic methods.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in a molecule. The principle lies in the absorption of infrared radiation by specific molecular vibrations (stretching and bending).
Interpreting the IR Spectrum of this compound
The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of the ester and epoxide functionalities. The most prominent of these is the strong carbonyl (C=O) stretch of the ester group. The C-H bonds of the oxirane ring and the methyl group also give rise to characteristic signals.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3000-2850 | C-H Stretch | Aliphatic (CH₂ and CH₃) |
| ~1750-1735 | C=O Stretch | Ester |
| ~1250-1000 | C-O Stretch | Ester and Epoxide |
| ~950-810 | C-O Stretch (ring) | Epoxide |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the specific instrument used.
Experimental Protocol for Acquiring an IR Spectrum
Rationale: For a liquid sample like this compound, the simplest and most common method for obtaining an IR spectrum is by creating a thin film between two salt plates. This "neat" sample preparation avoids the use of solvents, which would introduce their own absorption bands and potentially obscure important signals from the analyte.[2][3][4] Sodium chloride (NaCl) or potassium bromide (KBr) plates are used as they are transparent to infrared radiation in the typical analysis range.[3]
Methodology:
-
Sample Preparation:
-
Ensure the salt plates (NaCl or KBr) are clean and dry. If necessary, polish them with a soft, lint-free cloth and a small amount of a dry solvent like dichloromethane, then allow the solvent to fully evaporate.
-
Place one to two drops of neat this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.
-
-
Instrument Setup:
-
Place the "sandwiched" salt plates into the sample holder of the Fourier Transform Infrared (FTIR) spectrometer.
-
Ensure the instrument is properly aligned and has a clear beam path.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty beam path. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Label the significant peaks corresponding to the key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three unique proton environments in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons) of each signal provide a wealth of structural information.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -OCH₃ | ~3.8 | Singlet | 3H | The three protons of the methyl ester are chemically equivalent and have no adjacent protons to couple with, hence a singlet. Their proximity to the electronegative oxygen atom shifts them downfield. |
| -CH (oxirane) | ~3.5 | Doublet of Doublets | 1H | This proton is coupled to the two non-equivalent protons of the adjacent CH₂ group, resulting in a doublet of doublets. Its position on the electron-withdrawing epoxide ring shifts it downfield. |
| -CH₂ (oxirane) | ~2.9 and ~2.7 | Multiplets | 2H | These two protons are diastereotopic and therefore not chemically equivalent. They couple with each other and with the CH proton, leading to complex multiplets. |
Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0.00 ppm and can be influenced by the choice of deuterated solvent.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of this compound will display four distinct signals, one for each unique carbon atom in the molecule.
| Assignment | Chemical Shift (δ, ppm) | Rationale |
| C=O (ester) | ~170 | The carbonyl carbon is highly deshielded due to the double bond to an electronegative oxygen atom, resulting in a large downfield chemical shift.[5] |
| -OCH₃ | ~52 | This carbon is attached to an electronegative oxygen atom, causing a downfield shift. |
| -CH (oxirane) | ~48 | The carbons of the strained epoxide ring appear at a characteristic upfield position compared to other sp³ carbons attached to oxygen. |
| -CH₂ (oxirane) | ~46 | Similar to the other oxirane carbon, its chemical shift is influenced by the ring strain and the electronegative oxygen. |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
Rationale: High-resolution NMR spectra require the sample to be dissolved in a deuterated solvent to avoid a large solvent signal that would overwhelm the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules like this compound due to its excellent dissolving power and relatively simple residual solvent peak.[6] Tetramethylsilane (TMS) is often added as an internal standard to provide a reference point for the chemical shift scale.[6]
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.
Interpreting the Mass Spectrum of this compound
When subjected to electron ionization (EI), this compound will form a molecular ion (M⁺˙) corresponding to its molecular weight (102 g/mol ). This molecular ion is often unstable and will undergo fragmentation to produce smaller, more stable ions.
| m/z | Proposed Fragment | Significance |
| 102 | [C₄H₆O₃]⁺˙ | Molecular Ion (M⁺˙) |
| 71 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 59 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester group |
| 43 | [C₂H₃O]⁺ | A common fragment from the cleavage of the oxirane ring |
Note: The relative intensities of these fragments can provide further structural information.
Experimental Protocol for GC-MS Analysis
Rationale: Gas chromatography-mass spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable small molecules like this compound. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer for detection.[7][8][9] This ensures that the mass spectrum obtained is of a pure compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
GC-MS Instrument Setup:
-
Set the GC oven temperature program to effectively separate the analyte from the solvent and any potential impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Use an appropriate capillary column (e.g., a non-polar DB-5ms or a slightly more polar DB-WAX) for the separation.
-
Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 35-200).
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
The sample is vaporized and carried through the GC column by an inert carrier gas (e.g., helium).
-
As the separated analyte elutes from the column, it enters the ion source of the mass spectrometer where it is ionized (typically by electron impact).
-
The resulting ions are separated by the mass analyzer according to their m/z ratio and detected.
-
-
Data Analysis:
-
The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound at a specific retention time.
-
The mass spectrum corresponding to this peak can be extracted and analyzed to identify the molecular ion and characteristic fragment ions.
-
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For this compound:
-
IR spectroscopy confirms the presence of the key ester and epoxide functional groups.
-
¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the atoms and the specific structure of the molecule.
-
Mass spectrometry provides the molecular weight, confirming the elemental composition, and the fragmentation pattern serves as a final fingerprint to corroborate the structure deduced from NMR and IR.
By combining the information from these orthogonal techniques, a scientist can be highly confident in the identity and purity of their this compound sample.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a liquid sample like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. This compound | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 4. ursinus.edu [ursinus.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. GC-MS Analytical Testing Lab Services | EAG Laboratories [eag.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the NMR Spectroscopic Data of Methyl Oxirane-2-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl oxirane-2-carboxylate, also known as methyl glycidate. As a key chiral building block in the synthesis of various pharmaceuticals and fine chemicals, a thorough understanding of its structural characterization is paramount. This document offers an in-depth exploration of the ¹H and ¹³C NMR spectra of this compound, detailing chemical shifts, coupling constants, and peak assignments. Furthermore, it presents a validated experimental protocol for acquiring high-quality NMR data for this and similar epoxide compounds, ensuring reproducibility and accuracy in research and development settings.
Introduction
This compound (C₄H₆O₃) is a versatile bifunctional molecule containing both an epoxide and a methyl ester group.[1] The strained three-membered epoxide ring makes it a highly reactive intermediate, susceptible to nucleophilic ring-opening reactions, which is a cornerstone of its utility in organic synthesis. Its chirality at the C2 position adds to its significance as a precursor for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients.
Given its importance, unambiguous structural confirmation and purity assessment are critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules. This guide will delve into the detailed ¹H and ¹³C NMR spectral features of this compound, providing the necessary data and interpretation for its confident identification.
¹H and ¹³C NMR Spectral Data
The structural assignment of this compound's NMR spectra is based on the distinct electronic environments of its protons and carbons. The electronegativity of the oxygen atoms in the epoxide and ester functionalities significantly influences the chemical shifts.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the methyl ester protons and the three protons on the oxirane ring. The protons on the epoxide ring form a complex spin system due to their diastereotopic nature. Generally, protons on epoxide rings resonate in the range of 2.5-3.5 ppm.[2]
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH₃ | ~3.8 | Singlet | - |
| H-2 | ~3.4 | Doublet of doublets | J(H2, H3a) ≈ 2.5 Hz, J(H2, H3b) ≈ 4.5 Hz |
| H-3a | ~2.9 | Doublet of doublets | J(H3a, H3b) ≈ 5.5 Hz, J(H3a, H2) ≈ 2.5 Hz |
| H-3b | ~2.7 | Doublet of doublets | J(H3b, H3a) ≈ 5.5 Hz, J(H3b, H2) ≈ 4.5 Hz |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The values presented are typical.
The protons on the C3 methylene group (H-3a and H-3b) are diastereotopic, meaning they are in different chemical environments and thus have different chemical shifts and couple to each other. They also exhibit distinct coupling constants with the proton at C2 (H-2). Typical coupling constants for simple epoxides have been reported as J_gem_ ≈ 5.8 Hz, J_cis_ ≈ 4.6 Hz, and J_trans_ ≈ 2.2 Hz.[1]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbons of the epoxide ring typically appear in the 40-60 ppm region.[2] The carbonyl carbon of the ester group is significantly deshielded and appears much further downfield.
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~170 |
| O-CH₃ | ~52 |
| C-2 | ~48 |
| C-3 | ~47 |
Note: These are approximate chemical shift values. The exact values can be influenced by the solvent and concentration.
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for this compound, the following step-by-step methodology is recommended. This protocol is designed to be a self-validating system, incorporating checks for sample purity and instrument performance.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound. The purity of the sample is crucial for obtaining a clean spectrum.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Chloroform-d is a common choice due to its good-to-excellent solubilizing power for many organic compounds.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
-
Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. A good shim will be reflected in the narrow linewidth of the TMS signal.
-
-
¹H NMR Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the entire expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Apply a Fourier transform to the free induction decay (FID) to obtain the spectrum.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will result in a spectrum with single lines for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically 64 scans or more).
-
Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).
-
Process the data similarly to the ¹H spectrum (Fourier transform, phasing, and baseline correction).
-
-
Data Analysis and Validation:
-
Reference the spectra to the TMS signal at 0.00 ppm.
-
Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure based on their chemical shifts, multiplicities, and integration values.
-
Compare the acquired data with the reference data provided in this guide and in the literature to validate the structure and assess the purity of the sample.
-
Experimental Workflow Diagram
References
An In-depth Technical Guide to the FTIR Analysis of Methyl Oxirane-2-Carboxylate
Foreword
In the landscape of synthetic chemistry and drug development, the precise characterization of reagents and intermediates is not merely a procedural step but the bedrock of reproducible, high-quality research. Methyl oxirane-2-carboxylate, also known as methyl glycidate, is a pivotal bifunctional molecule, incorporating both an epoxide and an ester moiety, making it a versatile building block for a wide array of more complex structures.[1][2] Understanding its structural integrity is paramount. This guide provides a comprehensive, field-proven approach to the analysis of this compound using Fourier Transform Infrared (FTIR) spectroscopy. We will move beyond a simple recitation of peak positions to explore the causality behind the spectrum, the logic of experimental design, and the practical application of this powerful analytical technique.[3][4]
The Molecule: Structure and Vibrational Foundations
To interpret a spectrum, one must first understand the molecule. This compound possesses a strained three-membered oxirane ring directly attached to a methyl ester group. This unique arrangement dictates its reactivity and, critically for our purposes, its infrared absorption profile.
The fundamental principle of FTIR spectroscopy is that chemical bonds are not static; they vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes, provided that vibration results in a change in the molecule's dipole moment.[4][5] These absorptions create a unique spectral fingerprint.
The key functional groups we will interrogate are:
-
The Oxirane (Epoxide) Ring: Characterized by its C-O and C-C bond stretching and ring deformation modes.
-
The Ester Group: Dominated by a strong carbonyl (C=O) stretch and two distinct C-O stretches.
-
Alkyl Moieties: The methyl group (CH₃) and the ring methine/methylene groups (CH/CH₂) exhibit characteristic C-H stretching and bending vibrations.
Caption: Molecular structure of this compound.
Deconstructing the Spectrum: A Guided Interpretation
The FTIR spectrum of this compound is a composite of absorptions from its constituent functional groups. A systematic approach, moving from higher to lower wavenumbers, is the most effective interpretation strategy.
The C-H Stretching Region (3100 - 2800 cm⁻¹)
This region is dominated by the stretching vibrations of carbon-hydrogen bonds.
-
~3050 cm⁻¹: A weak to medium band can often be attributed to the C-H stretching of the methylene group (CH₂) within the strained epoxy ring.[6] Its position, slightly above 3000 cm⁻¹, is characteristic of C-H bonds on a strained ring system.
-
2970–2950 cm⁻¹ & 2880–2860 cm⁻¹: These peaks correspond to the asymmetric and symmetric stretching vibrations of the methyl (CH₃) group of the ester.
The Carbonyl (C=O) Stretching Region (~1750 cm⁻¹)
The most intense and diagnostically significant peak in the spectrum is the carbonyl stretch.
-
1750–1735 cm⁻¹: A very strong, sharp absorption band in this range is the unmistakable signature of the ester C=O stretch.[7] For aliphatic esters like this one, the frequency is higher than that of ketones due to the inductive effect of the second oxygen atom, which strengthens the C=O bond.[8] The proximity of the electronegative oxirane ring may shift this frequency slightly, but it will remain within this characteristic window.
The Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a wealth of information from complex stretching and bending vibrations. While challenging to interpret fully from first principles, it provides a unique fingerprint for the molecule.[4] For this compound, the key diagnostic bands are those of the epoxide ring and the ester C-O linkages.
-
Epoxide Ring Vibrations: The strained three-membered ring has several characteristic modes:
-
Symmetric Ring Breathing (~1250 cm⁻¹): This vibration involves the in-phase stretching and contracting of all three bonds in the ring.[9][10] It appears as a distinct peak in the region where C-O stretches are also found.
-
Asymmetric C-O-C Stretch (950–810 cm⁻¹): A strong absorption arising from one C-O bond stretching while the other contracts.[9][11][12] This is often a very reliable indicator of the epoxide's presence.
-
Symmetric C-O-C Stretch (880–750 cm⁻¹): Another characteristic ring mode, often appearing as a strong, sharp peak.[9][11] The presence of a strong band around 850 cm⁻¹ is highly diagnostic for an oxirane ring.
-
-
Ester C-O Stretching Vibrations (1300 - 1000 cm⁻¹): Esters exhibit two C-O stretching bands due to the C-C(=O)-O linkage. These typically appear as strong bands within the fingerprint region and can sometimes overlap with the epoxide ring breathing mode.[7]
Summary of Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Epoxide C-H | C-H Stretch | ~3050 | Weak-Medium |
| Alkyl C-H | Asym/Sym Stretch | 2970 - 2860 | Medium |
| Ester C=O | Carbonyl Stretch | 1750 - 1735 | Very Strong |
| Epoxide Ring | Sym. Ring Breathing | ~1250 | Medium-Strong |
| Ester C-O | C-O Stretch | 1300 - 1000 | Strong |
| Epoxide Ring | Asym. C-O-C Stretch | 950 - 810 | Strong |
| Epoxide Ring | Sym. C-O-C Stretch | 880 - 750 | Strong |
Experimental Protocol: A Self-Validating Workflow
The trustworthiness of any spectral data hinges on a robust and well-controlled experimental protocol.[13] The following workflow is designed to ensure high-quality, reproducible data for liquid samples like this compound.
Caption: Standard Operating Procedure for FTIR analysis using an ATR accessory.
Step-by-Step Methodology
-
Instrument and Accessory Preparation:
-
Choice of Method: For a non-viscous liquid like this compound, Attenuated Total Reflectance (ATR) is the preferred method.[13][14] It requires minimal sample (a single drop), no dilution, and is extremely fast. The alternative, using transmission cells with salt plates (NaCl or KBr), is also viable but more cumbersome to clean.[15][16]
-
Cleaning: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe with a solvent-moistened, lint-free cloth (e.g., isopropanol) and allow it to dry completely. A dirty crystal is the most common source of erroneous data.[13][15]
-
-
Background Acquisition:
-
With the clean, dry ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (atmospheric water and CO₂) and the instrument's own optical characteristics, which will be mathematically subtracted from the sample spectrum.[17]
-
Self-Validation: The resulting background should be a nearly flat line. If significant peaks are present, the crystal is likely still contaminated; repeat the cleaning step.
-
-
Sample Measurement:
-
Place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered.[15]
-
Acquire the sample spectrum. For routine analysis, the following parameters are a robust starting point:
-
Spectral Range: 4000 – 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Scans: Average 16 to 32 scans to improve the signal-to-noise ratio.[13]
-
-
-
Data Processing:
-
The instrument software will automatically perform the background subtraction.
-
Ensure the final spectrum is displayed in Absorbance mode, not Transmittance, as absorbance is directly proportional to concentration, which is crucial for any potential quantitative work.[18]
-
Applications in Quality Control and Reaction Monitoring
Beyond simple identification, the FTIR analysis of this compound is a powerful tool in process and development settings.
-
Purity Assessment: The absence of unexpected peaks is a strong indicator of purity. For instance, a broad peak around 3400 cm⁻¹ would immediately flag the presence of water or alcohol impurities, likely from hydrolysis of the epoxide or ester.
-
Quantitative Reaction Monitoring: FTIR is exceptionally well-suited for monitoring reactions in real-time.[6] Consider a ring-opening reaction of the epoxide. By setting up a time-based experiment, one can monitor the decrease in the absorbance of a characteristic epoxide peak (e.g., the C-O-C stretch at ~850 cm⁻¹) and the simultaneous increase in the absorbance of a product peak (e.g., a hydroxyl O-H stretch). This allows for the direct measurement of reaction kinetics.[3][18] For accurate quantification, a calibration curve correlating the peak area of a specific functional group to its known concentration must first be established.[18]
Conclusion
FTIR spectroscopy provides a rapid, non-destructive, and information-rich method for the analysis of this compound.[3][13] By understanding the correlation between the molecule's structure and its vibrational spectrum, researchers can confidently verify its identity, assess its purity, and monitor its transformation. The adoption of a systematic interpretation strategy and a robust experimental workflow, as detailed in this guide, ensures that the resulting data is not just a spectrum, but a reliable and actionable scientific insight.
References
- 1. This compound | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4538-50-5 [sigmaaldrich.com]
- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Monitoring the structure–reactivity relationship in epoxidized perilla and safflower oil thermosetting resins - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00688B [pubs.rsc.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. quora.com [quora.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. rockymountainlabs.com [rockymountainlabs.com]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. researchgate.net [researchgate.net]
- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of Methyl Glycidate
Introduction: The Criticality of Chemical Integrity in Synthesis
Methyl glycidate, a chiral epoxide, serves as a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its value lies in the strained three-membered oxirane ring, which provides a reactive site for stereospecific ring-opening reactions. However, this inherent reactivity also renders the molecule susceptible to degradation, making the understanding and control of its stability paramount. For researchers, scientists, and drug development professionals, ensuring the chemical integrity of methyl glycidate is not merely a matter of good practice; it is a prerequisite for reproducible results, high-yield syntheses, and the ultimate safety and efficacy of the final product. This guide provides a comprehensive technical overview of the factors governing the stability of methyl glycidate, protocols for its proper storage and handling, and analytical methods for assessing its purity over time.
Physicochemical Properties and Inherent Reactivity
To comprehend the stability challenges of methyl glycidate, one must first appreciate its molecular structure. The molecule contains a strained three-membered ether ring (epoxide) and an ester functional group. This combination dictates its chemical behavior. Epoxides are known for their susceptibility to nucleophilic attack, which relieves the ring strain.[1][2] The reactivity of the epoxide ring is the primary driver of both its synthetic utility and its instability.
Major Degradation Pathways
The chemical integrity of methyl glycidate is primarily threatened by two major degradation pathways: hydrolysis and polymerization. These reactions can be initiated by common laboratory conditions, including the presence of moisture, acidic or basic contaminants, and elevated temperatures.
Hydrolysis: The Ubiquitous Threat of Water
The most common degradation pathway for methyl glycidate is the hydrolysis of the epoxide ring. This reaction can be catalyzed by both acids and bases, leading to the formation of a diol.[3]
-
Acid-Catalyzed Hydrolysis: In the presence of an acid, the oxygen atom of the epoxide is protonated, making the ring more susceptible to nucleophilic attack by water.[4] The attack typically occurs at the more substituted carbon atom due to the development of a partial positive charge, resembling an SN1-like transition state.[5][6]
-
Base-Catalyzed Hydrolysis: Under basic conditions, a strong nucleophile, such as a hydroxide ion, directly attacks one of the carbon atoms of the epoxide ring in an SN2 reaction.[5] This attack occurs at the less sterically hindered carbon atom.[3]
The ester functional group can also undergo hydrolysis, particularly under basic conditions (saponification), to form the corresponding glycidic acid salt.[7]
Polymerization: A Chain Reaction of Degradation
Methyl glycidate, like other epoxides, can undergo ring-opening polymerization.[8][9][10] This process can be initiated by acids, bases, or other nucleophiles. The initiator opens one epoxide ring, creating a reactive species that can then attack another methyl glycidate molecule, propagating a chain reaction. This leads to the formation of polyethers, significantly reducing the purity of the monomer.[11]
Below is a diagram illustrating the primary degradation pathways for methyl glycidate.
Caption: Primary degradation pathways of methyl glycidate.
Factors Influencing Stability
Several environmental factors can significantly accelerate the degradation of methyl glycidate. Control over these factors is the cornerstone of effective storage and handling.
| Factor | Influence on Stability | Recommended Control Measures |
| Temperature | Elevated temperatures increase the rate of all degradation reactions, including hydrolysis and polymerization.[12] | Store at or below the recommended temperature, typically -20°C for long-term stability.[13][14] Avoid repeated freeze-thaw cycles. |
| Moisture/Humidity | Water is a reactant in hydrolysis. Atmospheric moisture is sufficient to initiate degradation. | Store in tightly sealed containers. Use of a desiccator or storage under an inert atmosphere (e.g., nitrogen, argon) is highly recommended. |
| pH (Acids/Bases) | Both acidic and basic contaminants act as catalysts for hydrolysis and polymerization.[4][15] | Ensure all glassware and equipment are clean and free of acidic or basic residues. Use neutral, high-purity solvents when preparing solutions. |
| Light | High-energy UV light can potentially induce photodegradation, leading to the formation of free radicals that can initiate chain reactions.[16][17] | Store in amber or opaque containers to protect from light.[7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases can react vigorously with the epoxide ring.[18] | Segregate from incompatible materials during storage and handling. |
Recommended Storage and Handling Protocols
To preserve the purity and integrity of methyl glycidate, the following protocols are essential:
-
Long-Term Storage: For long-term storage, methyl glycidate should be kept at -20°C in a tightly sealed, opaque container, preferably under an inert atmosphere.[13][14] Suppliers often indicate a stability of several years under these conditions.[13][14]
-
Short-Term Storage & Handling: For daily use, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside. Aliquoting the material into smaller, single-use vials is a best practice to minimize contamination of the bulk supply.[7]
-
Inert Atmosphere: When handling, especially when weighing or transferring, perform the operations in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen) to minimize exposure to air and moisture.
-
Equipment: Use clean, dry glassware and stainless steel or Teflon-coated spatulas. Avoid reactive materials.
Analytical Methods for Stability Assessment
Regularly assessing the purity of methyl glycidate is a critical component of a quality control program. Several analytical techniques are suitable for this purpose.
Chromatographic Methods
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and powerful techniques for purity assessment.[19] They can separate the parent compound from its degradation products, allowing for accurate quantification.
Experimental Protocol: Purity Assessment by Gas Chromatography (GC-MS)
This protocol provides a framework for the qualitative and quantitative analysis of methyl glycidate purity.
-
Sample Preparation:
-
Accurately prepare a stock solution of methyl glycidate in a high-purity, dry solvent (e.g., ethyl acetate or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 mg/mL to 0.5 mg/mL.
-
Prepare a sample of the stored methyl glycidate at the same concentration as the stock solution (1 mg/mL).
-
-
Instrumentation (Typical Conditions):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[20]
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[19]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 400 m/z.
-
-
Data Analysis:
-
Inject the calibration standards to generate a calibration curve based on the peak area of the methyl glycidate parent ion.
-
Inject the test sample.
-
Calculate the purity by area normalization (Area of methyl glycidate peak / Total area of all peaks x 100%).
-
Identify potential degradation products by comparing their mass spectra to library data (e.g., NIST). Common degradation products would include the corresponding diol or oligomers.
-
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation.[20] The disappearance of the characteristic epoxide proton signals and the appearance of new signals corresponding to diol or polymer backbones can indicate degradation.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the characteristic epoxide C-O stretching band (around 800-950 cm⁻¹ and 1250 cm⁻¹).
The following workflow diagram illustrates a typical stability testing procedure.
References
- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. PMK Glycidic Acid (sodium salt) | Benchchem [benchchem.com]
- 8. Polymerization of long chain alkyl glycidyl ethers: a platform for micellar gels with tailor-made melting points - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. caymanchem.com [caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. jsynthchem.com [jsynthchem.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. fishersci.com [fishersci.com]
- 19. benchchem.com [benchchem.com]
- 20. Methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate: an ecstasy precursor seized in Sydney, Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategies and Protocols for the Enantioselective Synthesis of Methyl Oxirane-2-Carboxylate
Abstract and Introduction
Methyl oxirane-2-carboxylate, also known as methyl glycidate, is a high-value chiral building block pivotal in the synthesis of numerous pharmaceuticals and fine chemicals.[1] Its stereochemistry directly influences the biological activity and safety profile of the final active pharmaceutical ingredient (API). The efficient, scalable, and stereocontrolled synthesis of single-enantiomer epoxides is therefore a cornerstone of modern asymmetric synthesis.
This application note provides an in-depth guide to the enantioselective synthesis of this compound, focusing on the direct asymmetric epoxidation of its prochiral precursor, methyl acrylate. As an electron-deficient olefin, methyl acrylate presents unique challenges that preclude the use of classical epoxidation methods developed for electron-rich or allylic alcohol substrates.[2][3][4]
We will dissect two field-proven, highly effective catalytic systems: organocatalytic epoxidation using a Shi-type catalyst and phase-transfer catalyzed (PTC) epoxidation with Cinchona alkaloid derivatives. This guide moves beyond simple procedural lists to explain the mechanistic rationale behind protocol choices, offering insights into achieving high yields and excellent enantioselectivity. Detailed, step-by-step protocols for synthesis and subsequent enantiomeric excess (ee) determination are provided to ensure reliable and reproducible outcomes in a research setting.
The Core Challenge: Asymmetric Epoxidation of an Electron-Deficient Olefin
The central difficulty in this synthesis arises from the electronic nature of the substrate, methyl acrylate. The carbon-carbon double bond is conjugated with an electron-withdrawing ester group, which deactivates the olefin towards electrophilic attack by common epoxidizing agents.
This property renders many celebrated asymmetric epoxidation methods suboptimal:
-
Sharpless-Katsuki Epoxidation: Highly effective for allylic alcohols, where the substrate coordinates to the titanium catalyst via its hydroxyl group to direct the epoxidation. This system is not applicable to unfunctionalized esters like methyl acrylate.[5][6]
-
Jacobsen-Katsuki Epoxidation: Employs a manganese-salen catalyst and is highly effective for electron-rich cis-disubstituted and unfunctionalized olefins.[7][8][9] Its performance with electron-poor, terminal olefins like methyl acrylate is generally poor.
Consequently, specialized catalytic systems that operate via alternative mechanisms are required. The most successful strategies involve nucleophilic epoxidation, where a nucleophilic oxidant attacks the β-carbon of the α,β-unsaturated system. Organocatalysis and phase-transfer catalysis have emerged as the premier methods for this transformation.[4][10]
Organocatalytic Approach: The Shi Epoxidation
The Shi epoxidation utilizes a chiral ketone, typically derived from D-fructose, as the catalyst in conjunction with potassium peroxymonosulfate (Oxone®) as the stoichiometric oxidant.[11][12] This method is renowned for its operational simplicity, use of metal-free catalysts, and high enantioselectivity for a range of electron-deficient and unfunctionalized olefins.
Principle and Mechanism
The catalytic cycle is initiated by the oxidation of the chiral ketone catalyst by Oxone to form a highly reactive chiral dioxirane intermediate.[11][13] This dioxirane is the active epoxidizing agent that transfers an oxygen atom to the alkene. The stereochemical outcome is dictated by the catalyst's rigid, C2-symmetric structure, which forces the substrate to approach from the less sterically hindered face.
A critical parameter for success is pH control. The reaction must be maintained at a basic pH (typically ~10.5) using a buffer like K₂CO₃.[11] This serves two purposes: it accelerates the formation of the active dioxirane species and prevents a competing Baeyer-Villiger side reaction that degrades the ketone catalyst.[12][13]
Caption: Catalytic cycle of the Shi epoxidation.
Detailed Protocol: Shi Epoxidation of Methyl Acrylate
Materials:
-
Shi Catalyst (fructose-derived ketone)
-
Methyl acrylate (stabilized)
-
Oxone® (potassium peroxymonosulfate triple salt, 2KHSO₅·KHSO₄·K₂SO₄)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Shi catalyst (0.15 mmol, 15 mol%) and tetrabutylammonium bromide (0.1 mmol, 10 mol%) in acetonitrile (5 mL).
-
Buffer Preparation: In a separate flask, prepare a buffered oxidant solution by dissolving Oxone® (2.0 mmol) and potassium carbonate (2.0 mmol) in water (5 mL). Stir vigorously for 5-10 minutes.
-
Initiation: Cool the catalyst solution to 0 °C in an ice bath. Add methyl acrylate (1.0 mmol, 1.0 equiv) to the cooled solution.
-
Reaction: Add the buffered oxidant solution dropwise to the reaction mixture over 20-30 minutes, ensuring the internal temperature remains below 5 °C.
-
Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:EtOAc) or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ (10 mL) to decompose any remaining oxidant.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Caution: The product is volatile; avoid excessive heating.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a Hexanes:EtOAc gradient) to afford pure this compound.
Representative Data
| Catalyst Loading | Temperature (°C) | Time (h) | Typical Yield (%) | Typical ee (%) |
| 10-20 mol% | 0 | 4-8 | 80-90 | 90-96 |
Phase-Transfer Catalysis (PTC) Approach
Phase-transfer catalysis is a powerful technique for reactions involving reagents that are immiscible.[2] For epoxidation, a chiral PTC, often a quaternary ammonium salt derived from a Cinchona alkaloid, facilitates the transfer of an aqueous oxidant (e.g., hypochlorite or peroxide anion) into the organic phase containing the substrate.[14][15] This method is highly attractive for industrial applications due to its mild conditions, operational simplicity, and often very low catalyst loadings.[14][16]
Principle and Mechanism
The chiral quaternary ammonium catalyst (Q⁺X⁻) exchanges its counter-ion (X⁻) with the active oxidant species (e.g., OCl⁻ or OOH⁻) at the aqueous-organic interface. The resulting lipophilic ion pair (Q⁺OCl⁻) migrates into the organic phase. Here, the chiral environment of the catalyst directs the nucleophilic attack of the oxidant onto the methyl acrylate substrate in a stereocontrolled manner, forming the epoxide and regenerating the catalyst's initial state (Q⁺X⁻), which then returns to the interface to restart the cycle.
Caption: Workflow for phase-transfer catalyzed epoxidation.
Detailed Protocol: PTC Epoxidation with a Cinchona Alkaloid Catalyst
Materials:
-
(1S,2S,4S,5R)-5-Ethylquinuclidin-1-ium-2-yl(6-methoxyquinolin-4-yl)methanol-derived Quaternary Ammonium Salt (or similar Cinchona-derived PTC)
-
Methyl acrylate
-
Sodium hypochlorite solution (NaOCl, commercial bleach, ~13%)
-
Toluene
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a jacketed reactor or round-bottom flask equipped with an overhead mechanical stirrer (vigorous stirring is crucial), add the chiral PTC (0.03 mmol, 3 mol%) and toluene (10 mL).
-
Substrate Addition: Add methyl acrylate (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Cooling and pH Adjustment: Cool the mixture to 0 °C. Add the 13% NaOCl solution (5 mL) and adjust the pH of the aqueous layer to ~11.5 by the dropwise addition of 1 M NaOH.
-
Reaction: Stir the biphasic mixture vigorously at 0 °C. The efficiency of phase mixing directly impacts the reaction rate.
-
Monitoring: Monitor the reaction by taking small aliquots of the organic layer for GC analysis. The reaction is typically complete in 20-24 hours.
-
Workup: Once complete, separate the organic layer. Extract the aqueous layer with toluene (2 x 10 mL).
-
Washing: Combine all organic layers and wash with brine (15 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to yield the crude product.
-
Purification: Purify by flash column chromatography on silica gel as described in Protocol 3.2.
Representative Data
| Catalyst Loading | Temperature (°C) | Time (h) | Typical Yield (%) | Typical ee (%) | Reference |
| 1-5 mol% | 0 | 20-24 | 85-95 | 92-98 | [15] |
| 0.5 mol% | 5 | 1 | >95 | >99 | [14][16] |
Note: The second entry refers to the epoxidation of chalcone, but demonstrates the high efficiency achievable with optimized Cinchona-based PTCs.
Protocol: Determination of Enantiomeric Excess
A robust synthesis protocol requires an equally robust method for verifying the stereochemical purity of the product. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess of this compound.
Chiral HPLC Protocol
Instrumentation and Column:
-
HPLC system with a UV detector (detection at 210-220 nm).
-
Chiral stationary phase (CSP) column, such as a Daicel Chiralcel OD-H or similar polysaccharide-based column.
Procedure:
-
Sample Preparation: Prepare a stock solution of the purified product in the mobile phase (e.g., 1 mg/mL). Prepare a racemic standard for peak identification using a non-chiral epoxidation method (e.g., with m-CPBA).[17]
-
Mobile Phase: A typical mobile phase is a mixture of n-Hexane and Isopropanol (IPA). A common starting point is 90:10 (Hexane:IPA).
-
Analysis Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
-
-
Data Acquisition:
-
Inject the racemic standard first to determine the retention times (t_R) of both enantiomers.
-
Inject the sample from the asymmetric synthesis.
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] * 100
-
Conclusion
The enantioselective synthesis of this compound from methyl acrylate is a well-addressed challenge in modern organic chemistry, with several robust solutions available to researchers. Both organocatalytic methods like the Shi epoxidation and phase-transfer catalysis offer excellent enantioselectivities and yields. The choice between them may depend on factors such as catalyst cost and availability, desired scale, and tolerance for metal-free conditions. The Shi epoxidation offers a straightforward, metal-free route, while advanced PTC systems can achieve remarkable efficiencies with extremely low catalyst loadings, making them highly suitable for process development. Accurate determination of enantiomeric excess via chiral HPLC is a critical final step to validate the success of the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective epoxidation of electron-deficient olefins: an organocatalytic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric epoxidation of electron-deficient olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric epoxidation of electron-deficient olefins | Semantic Scholar [semanticscholar.org]
- 5. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Enantioselective epoxidation of electron-deficient olefins: an organocatalytic approach. | Semantic Scholar [semanticscholar.org]
- 11. Shi Epoxidation [organic-chemistry.org]
- 12. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Design of new chiral phase-transfer catalysts with dual functions for highly enantioselective epoxidation of alpha,beta-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. New epoxidation with m-chloroperbenzoic acid at elevated temperatures | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Asymmetric Epoxidation of α,β-Unsaturated Esters
A Senior Application Scientist's Guide to the Sharpless Epoxidation and Effective Strategies for Electron-Deficient Alkenes such as Methyl Acrylate
Introduction: The Challenge of Chiral Epoxides from Electron-Deficient Alkenes
The synthesis of enantiomerically pure epoxides is a cornerstone of modern pharmaceutical and fine chemical development. These three-membered rings are versatile chiral building blocks, readily opened by a variety of nucleophiles to grant access to a vast array of functionalized molecules. The Sharpless-Katsuki Asymmetric Epoxidation (SAE), a Nobel Prize-winning reaction, represents a landmark achievement in this field, offering a highly reliable method for the conversion of primary and secondary allylic alcohols into their corresponding epoxy alcohols with exceptional levels of stereocontrol.[1][2][3][4]
However, the substrate scope of the classical SAE is intrinsically linked to the presence of the allylic alcohol moiety, which is crucial for coordinating to the titanium catalyst. This presents a significant challenge when the target is the epoxidation of electron-deficient alkenes, such as α,β-unsaturated esters like methyl acrylate. These substrates lack the requisite allylic hydroxyl group and their electron-poor nature makes them inherently unreactive towards the electrophilic oxidant employed in the Sharpless system.[2][5][6]
This guide, designed for researchers and drug development professionals, provides a dual perspective. First, it offers an in-depth exploration of the foundational Sharpless Asymmetric Epoxidation, detailing its mechanism and providing a robust protocol for suitable substrates. Second, it addresses the specific challenge of methyl acrylate by elucidating why the SAE is unsuitable and presenting field-proven, alternative protocols for the successful asymmetric epoxidation of such electron-deficient systems.
Part 1: The Sharpless Asymmetric Epoxidation - A Foundational Technology
The Sharpless Asymmetric Epoxidation is a testament to the power of reagent control in asymmetric catalysis. It transforms prochiral allylic alcohols into chiral 2,3-epoxyalcohols with predictable and typically high enantioselectivity.[1][3]
Core Reagents and Their Mechanistic Roles
The remarkable stereocontrol of the SAE is achieved through the interplay of three key components:
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄): This serves as the central metallic catalyst. It acts as a Lewis acid, coordinating with the allylic alcohol, the chiral ligand, and the oxidant to create a rigid, organized transition state.[1]
-
Diethyl Tartrate (DET): This readily available and inexpensive chiral ligand is the source of asymmetry in the reaction. Both enantiomers, (+)-DET (D-(-)-diethyl tartrate) and (-)-DET (L-(+)-diethyl tartrate), are commonly used, and the choice of enantiomer dictates which face of the alkene is epoxidized. This predictability is a key strength of the method.[1][4]
-
tert-Butyl Hydroperoxide (TBHP): This is the terminal oxidant, providing the oxygen atom that forms the epoxide ring.[1]
The Catalytic Cycle: A Symphony of Coordination
The mechanism of the Sharpless epoxidation involves the formation of a dimeric titanium-tartrate complex. This complex then undergoes ligand exchange with the allylic alcohol substrate and the TBHP oxidant. This assembly holds the alkene and the peroxide in a specific, chiral orientation, forcing the oxygen transfer to occur on one face of the double bond.
The mnemonic for predicting the stereochemical outcome is a powerful tool for synthetic planning. When the allylic alcohol is drawn in the plane of the paper with the hydroxymethyl group in the lower right quadrant, (+)-DET delivers the oxygen from the top face, while (-)-DET delivers it from the bottom face.
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Data Presentation: Efficacy on Allylic Alcohols
The following table summarizes the typical performance of the Sharpless Asymmetric Epoxidation on representative allylic alcohol substrates.
| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (% ee) |
| Geraniol | (+)-DET | 75-85 | >95 |
| Cinnamyl Alcohol | (-)-DET | 80-90 | >98 |
| (Z)-3-Hexen-1-ol | (+)-DET | 70-80 | >90 |
| Allyl Alcohol | (+)-DET | 70-85 | >90 |
Note: Yields and ee values are representative and can vary based on specific reaction conditions and scale.
Part 2: The Unsuitability of Sharpless Epoxidation for Methyl Acrylate
Direct application of the Sharpless protocol to α,β-unsaturated esters like methyl acrylate is fundamentally flawed for two primary reasons:
-
Lack of an Allylic Alcohol: The entire catalytic cycle is predicated on the ability of the substrate's hydroxyl group to coordinate with the titanium center. This coordination is essential for bringing the alkene into the chiral environment of the catalyst. Methyl acrylate lacks this critical functional handle, preventing the formation of the necessary catalyst-substrate complex.
-
Electron-Deficient Nature of the Alkene: The Sharpless epoxidation utilizes an electrophilic oxygen source. The double bond of methyl acrylate is significantly deactivated by the electron-withdrawing nature of the adjacent ester group. This makes it a poor nucleophile and thus highly unreactive toward electrophilic attack by the titanium-peroxide complex.[2][5][6] Alkenes substituted with electron-withdrawing groups react inefficiently with such electrophilic oxidizing agents and are more readily epoxidized using nucleophilic oxidants.[2][5]
Part 3: Field-Proven Alternatives for Asymmetric Epoxidation of Methyl Acrylate
Given the limitations of the SAE, researchers have developed several powerful methods for the asymmetric epoxidation of electron-deficient alkenes. These strategies typically employ nucleophilic oxidants.
Juliá-Colonna Epoxidation
This method utilizes poly-amino acids, typically poly-L-leucine or poly-D-leucine, as a chiral catalyst in a multiphasic system.[7] The reaction employs hydrogen peroxide as the oxidant under basic conditions. The helical structure of the polypeptide creates a chiral environment that directs the nucleophilic attack of the hydroperoxide anion onto the enone or α,β-unsaturated ester, leading to high enantioselectivity.[7]
Organocatalytic Epoxidation (e.g., Shi Epoxidation)
Organocatalysis has emerged as a powerful tool for asymmetric synthesis. The Shi epoxidation uses a chiral ketone catalyst derived from fructose in combination with a stoichiometric oxidant like Oxone (potassium peroxymonosulfate).[8][9] The chiral ketone is first oxidized to a chiral dioxirane, which then acts as the epoxidizing agent. This method is highly effective for a range of alkenes, including electron-deficient ones.[8][9][10]
Chiral Phase-Transfer Catalysis
This approach uses a chiral quaternary ammonium or phosphonium salt to shuttle an anionic oxidant (like hypochlorite or hydroperoxide) from an aqueous phase to an organic phase containing the substrate. The chiral cation pairs with the oxidant, creating a chiral oxidizing species that delivers the oxygen atom enantioselectively. This method is an asymmetric variant of the Weitz-Scheffer epoxidation.[2]
Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of Cinnamyl Alcohol (Model Substrate)
Safety Note: Reactions involving peroxides should be conducted behind a safety shield. Highly concentrated TBHP can be hazardous.[8]
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate ((-)-DET)
-
Cinnamyl alcohol
-
tert-Butyl hydroperoxide (TBHP), ~5.5 M in nonane
-
Activated 4Å molecular sieves
-
Dichloromethane (DCM), anhydrous
-
10% aqueous tartaric acid solution
-
Diethyl ether
-
Brine, saturated
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
Activate 4Å molecular sieves by heating under vacuum.
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add powdered 4Å molecular sieves (0.5 g).
-
Add anhydrous DCM (50 mL) and cool the flask to -20 °C in a cryocool bath.
-
Add L-(+)-DET (0.60 mL, 3.5 mmol) followed by Ti(OiPr)₄ (0.50 mL, 1.7 mmol). Stir for 5 minutes.
-
Add cinnamyl alcohol (2.0 g, 14.9 mmol) in one portion.
-
Add TBHP (5.5 M in nonane, 4.0 mL, 22 mmol) dropwise over 5 minutes, ensuring the internal temperature does not exceed -15 °C.
-
Stir the reaction at -20 °C for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, add 10 mL of 10% aqueous tartaric acid solution and warm the mixture to room temperature. Stir vigorously for 1 hour.
-
Separate the layers. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 4:1 Hexanes:Ethyl Acetate) to yield the chiral epoxy alcohol.
Protocol 2: Juliá-Colonna Asymmetric Epoxidation of Chalcone (Model for Electron-Deficient Systems)
Materials:
-
Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Poly-L-leucine (PLL)
-
Hydrogen peroxide (30% w/w aqueous solution)
-
Sodium hydroxide (NaOH)
-
Toluene
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, suspend chalcone (1.0 g, 4.8 mmol) and poly-L-leucine (0.1 g) in toluene (20 mL).
-
In a separate beaker, prepare a solution of 30% H₂O₂ (1.1 mL, ~10.6 mmol) and 1 M NaOH (0.5 mL).
-
Add the basic peroxide solution to the stirred suspension of chalcone and PLL at room temperature.
-
Stir the triphasic mixture vigorously for 24 hours. The solid PLL catalyst will be at the interface.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to recover the PLL catalyst. The catalyst can be washed with water, methanol, and dried for reuse.
-
Separate the aqueous and organic layers of the filtrate.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the chiral epoxy ketone.
Workflow Visualization
Caption: General workflow for epoxidation and subsequent workup.
Conclusion
While the Sharpless Asymmetric Epoxidation is a powerful and elegant transformation, its utility is defined by its substrate scope, which is largely limited to allylic alcohols. For electron-deficient alkenes like methyl acrylate, the direct application of this methodology is not viable. A thorough understanding of the underlying mechanistic principles explains this limitation and guides the synthetic chemist toward more appropriate and effective solutions. Methods such as the Juliá-Colonna epoxidation, organocatalytic approaches, and phase-transfer catalysis provide robust and highly enantioselective pathways to the desired chiral epoxides from α,β-unsaturated esters and ketones. The selection of the optimal method will depend on the specific substrate, desired scale, and available resources, but a foundational knowledge of the strengths and weaknesses of each approach is critical for success in the synthesis of complex chiral molecules.
References
- 1. Asymmetric nucleophilic epoxidation - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Juliá–Colonna asymmetric epoxidation reactions under non-aqueous conditions: rapid, highly regio- and stereo-selective transformations using a cheap, recyclable catalyst - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Juliá–Colonna stereoselective epoxidation of some α,β-unsaturated enones possessing a stereogenic centre at the γ-position: synthesis of a protected galactonic acid derivative - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]
- 8. Shi Epoxidation [organic-chemistry.org]
- 9. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 10. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
Application Notes & Protocols: Enzymatic Kinetic Resolution of Racemic Methyl Oxirane-2-Carboxylate
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Prepared by: Gemini, Senior Application Scientist
Abstract
Optically pure methyl oxirane-2-carboxylate (methyl glycidate) is a highly valuable chiral building block in the synthesis of numerous pharmaceuticals. This guide provides a comprehensive overview and detailed protocols for the enzymatic kinetic resolution (EKR) of racemic this compound. We explore the mechanistic principles behind lipase-catalyzed hydrolytic resolution, offering a field-proven, step-by-step protocol that preferentially yields the unreacted (R)-enantiomer and the hydrolyzed (S)-acid. An alternative protocol using epoxide hydrolases is also discussed. This document is designed to be a self-validating system, explaining the causality behind experimental choices and providing robust analytical methods for monitoring reaction progress and determining enantioselectivity.
Principles and Mechanistic Insights
Kinetic resolution is a powerful strategy for separating enantiomers based on the differential reaction rates of a chiral catalyst with the components of a racemic mixture.[1] In an ideal enzymatic kinetic resolution, the enzyme selectively transforms one enantiomer into a product at a significantly higher rate, leaving the less reactive enantiomer unconsumed. The theoretical maximum yield for the unreacted enantiomer in a classic kinetic resolution is 50%.
Lipase-Catalyzed Hydrolytic Resolution
Lipases (EC 3.1.1.3) are a class of serine hydrolases that are exceptionally versatile in organic synthesis due to their stability in organic solvents and broad substrate scope.[2] In the context of racemic this compound, a lipase can be employed to selectively hydrolyze one of the ester enantiomers. The catalytic mechanism involves a classic serine hydrolase pathway:
-
Acylation: The serine residue in the enzyme's catalytic triad (Ser-His-Asp/Glu) acts as a nucleophile, attacking the carbonyl carbon of the ester. This forms a tetrahedral intermediate.
-
Enzyme-Acyl Intermediate: The intermediate collapses, releasing the alcohol (in this case, the oxirane ring remains intact) and forming a covalent acyl-enzyme intermediate.
-
Deacylation: A water molecule, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl of the acyl-enzyme intermediate. This regenerates the active enzyme and releases the carboxylic acid product.
The enzyme's chiral active site preferentially binds and orients one enantiomer (typically the S-enantiomer for this substrate), leading to a much faster rate of hydrolysis compared to the R-enantiomer. This difference in reaction rates allows for the separation of the unreacted (R)-methyl oxirane-2-carboxylate from the hydrolyzed (S)-2,3-dihydroxypropanoic acid.
References
Application Notes & Protocols: Strategic Ring-Opening of Methyl Oxirane-2-Carboxylate
Introduction: The Strategic Value of a Strained Ring
Methyl oxirane-2-carboxylate, also known as methyl glycidate, is a deceptively simple molecule with profound utility in modern organic synthesis.[1][2] Its value stems from the convergence of three key features: a highly strained three-membered oxirane ring, a chiral center at C2, and an electron-withdrawing ester functionality. The inherent ring strain (approximately 27 kcal/mol) provides a powerful thermodynamic driving force for ring-opening reactions, making the epoxide an excellent electrophile.[3] The strategic placement of the methyl ester group exerts significant electronic influence, directing the regiochemical outcome of these transformations. For researchers in drug development, the ability to open this ring with precise control over regioselectivity and stereochemistry provides a robust platform for the synthesis of enantiomerically pure β-hydroxy and β-heteroatom-substituted carboxylic acid derivatives—scaffolds prevalent in a multitude of bioactive molecules.[4][5]
This guide provides an in-depth exploration of the mechanistic principles and practical protocols for the nucleophilic ring-opening of this compound, empowering researchers to leverage this versatile building block effectively.
Part 1: Mechanistic Dichotomy: Navigating Regioselectivity
The central challenge and opportunity in using unsymmetrical epoxides like this compound is controlling which of the two electrophilic carbons (C2 or C3) the nucleophile attacks. The outcome is dictated almost entirely by the reaction conditions—specifically, whether the reaction is conducted with a strong nucleophile (typically under basic or neutral conditions) or a weak nucleophile (under acidic conditions).[6][7][8]
Base-Catalyzed / Strong Nucleophile Pathway (SN2 Mechanism)
Under basic or neutral conditions, a strong, anionic nucleophile is required to open the unactivated epoxide ring. The reaction proceeds via a classic SN2 mechanism.[9][10] The key determinant for the site of attack is steric hindrance . The nucleophile will preferentially attack the less substituted, more accessible carbon. In this compound, this is the C3 position.
Causality Explained: The leaving group in this scenario is a nascent alkoxide, which is a poor leaving group.[8] Therefore, the ring opening does not proceed without a direct "push" from a potent nucleophile.[7][8] This concerted backside attack is highly sensitive to steric bulk, making the attack at the C3 methylene group kinetically favored over the more hindered C2 methine carbon, which is encumbered by the ester group.[6][8] The reaction is stereospecific, resulting in an inversion of configuration if the attacked carbon is a stereocenter.[11]
Acid-Catalyzed Pathway (SN1-like Mechanism)
Under acidic conditions, the reaction landscape changes dramatically. The first step is the protonation of the epoxide oxygen, which transforms it into a much better leaving group (a neutral alcohol).[6][12] This activation makes the epoxide susceptible to attack by even weak nucleophiles.
Causality Explained: Protonation weakens the C-O bonds and induces a significant build-up of partial positive charge on the adjacent carbons. The crucial factor here is electronic stabilization . The carbon that can better stabilize this positive charge becomes the preferred site of attack. The C2 carbon, being adjacent to the electron-withdrawing methyl ester group, can better support the partial positive charge. This leads to a transition state with substantial SN1 character.[7][8] Consequently, the nucleophile preferentially attacks the more substituted C2 carbon.[6][7][13] Although it has SN1-like regioselectivity, the reaction still proceeds with backside attack, leading to an overall anti-dihydroxylation or equivalent anti-addition product.[7][8]
Figure 1. Mechanistic pathways for the ring-opening of this compound.
Part 2: Protocols for Key Transformations
The following protocols are representative examples for achieving regioselective ring-opening. They are designed to be self-validating, including guidance on expected outcomes and characterization.
Protocol: Base-Catalyzed Aminolysis (Attack at C3)
This protocol describes the reaction with an amine nucleophile to generate a methyl 3-amino-2-hydroxypropanoate derivative, a valuable building block for peptidomimetics and pharmaceuticals.[14][15]
Objective: To synthesize methyl 2-hydroxy-3-(dibenzylamino)propanoate.
Materials:
-
(R)-Methyl oxirane-2-carboxylate (1.0 eq)
-
Dibenzylamine (1.1 eq)
-
Ethanol (EtOH), anhydrous
-
Round-bottom flask with magnetic stirrer
-
Reflux condenser
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add (R)-methyl oxirane-2-carboxylate (e.g., 1.02 g, 10 mmol).
-
Reagent Addition: Dissolve the epoxide in anhydrous ethanol (20 mL). To this solution, add dibenzylamine (e.g., 2.17 g, 11 mmol) dropwise at room temperature.
-
Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system). The reaction is typically complete within 4-6 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess amine, followed by saturated sodium bicarbonate solution (20 mL), and finally brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing to 30%) to afford the pure product.
Self-Validation:
-
Expected Yield: 85-95%.
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Expect to see characteristic peaks for the dibenzyl protons, the newly formed C2-H (methine adjacent to OH), and the C3-H₂ (methylene adjacent to the amine). The stereochemistry at C2 is retained from the starting material.
Protocol: Acid-Catalyzed Alcoholysis (Attack at C2)
This protocol details the acid-catalyzed ring-opening with an alcohol, yielding a β-alkoxy-α-hydroxy ester, a common structural motif in natural products.
Objective: To synthesize methyl 2-methoxy-3-hydroxypropanoate.
Materials:
-
(R)-Methyl oxirane-2-carboxylate (1.0 eq)
-
Methanol (MeOH), anhydrous (serves as solvent and nucleophile)
-
Sulfuric acid (H₂SO₄), concentrated (catalytic amount)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Round-bottom flask with magnetic stirrer
-
Standard workup and purification equipment
Step-by-Step Methodology:
-
Setup: In a 100 mL round-bottom flask with a magnetic stirrer, dissolve (R)-methyl oxirane-2-carboxylate (e.g., 1.02 g, 10 mmol) in anhydrous methanol (30 mL).
-
Catalyst Addition: Cool the solution in an ice bath (0°C). Carefully add 2-3 drops of concentrated sulfuric acid. Caution: Addition of acid is exothermic.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[8]
-
Quenching: Once complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. This neutralizes the sulfuric acid catalyst.
-
Workup: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate (40 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel (e.g., using a 1:1 Hexanes:Ethyl Acetate eluent).
Self-Validation:
-
Expected Yield: 90-98%.
-
Characterization: Analysis by NMR will confirm the attack at the C2 position. Expect to see a singlet for the newly introduced methoxy group and characteristic shifts for the C2-H (now adjacent to the methoxy group) and the C3-H₂ (adjacent to the primary alcohol).
Figure 2. General experimental workflow for ring-opening reactions.
Part 3: Data Summary and Applications
The choice of nucleophile and conditions directly impacts the synthetic outcome, providing access to a diverse array of functionalized molecules.
Table 1: Summary of Regioselective Ring-Opening Reactions
| Nucleophile Class | Conditions | Predominant Mechanism | Site of Attack | Product Type | Reference(s) |
| Amines (R₂NH) | Neutral/Basic, Heat | SN2 | C3 (less hindered) | β-Amino-α-hydroxy ester | [16] |
| Thiols (RSH) | Base catalyst (e.g., NaOH) | SN2 | C3 (less hindered) | β-Thio-α-hydroxy ester | [17][18] |
| Alcohols (ROH) | Strong Base (e.g., NaOR) | SN2 | C3 (less hindered) | β-Alkoxy-α-hydroxy ester | [8][19] |
| Alcohols/Water | Acid catalyst (e.g., H₂SO₄) | SN1-like | C2 (more substituted) | α-Alkoxy/Hydroxy-β-hydroxy ester | [7][8][19] |
| Carboxylic Acids | Heat, optional catalyst | SN1-like | C2 (more substituted) | α-Acyloxy-β-hydroxy ester | [20][21] |
| Grignard (RMgX) | Aprotic solvent | SN2 | C3 (less hindered) | β-Alkyl-α-hydroxy ester | [6][22] |
Applications in Drug Development:
The products derived from these reactions are of immense interest to medicinal chemists.
-
β-Amino-α-hydroxy esters are precursors to statine analogues and other protease inhibitors.
-
β-Thio-α-hydroxy esters can be found in various bioactive compounds and are used in the synthesis of complex natural products.[17]
-
Diol and alkoxy-alcohol esters serve as versatile chiral synthons for a wide range of targets, including carbohydrates and macrolides.
The ability to predictably control the regiochemistry and maintain stereochemical integrity makes this compound a powerful tool in the rational design and synthesis of new chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jsynthchem.com [jsynthchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Khan Academy [khanacademy.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. rroij.com [rroij.com]
- 16. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 17. arkat-usa.org [arkat-usa.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates | Semantic Scholar [semanticscholar.org]
- 22. youtube.com [youtube.com]
Application Notes and Protocols: Methyl Oxirane-2-carboxylate as a Chiral Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Methyl Oxirane-2-carboxylate in Asymmetric Synthesis
In the landscape of modern organic synthesis, particularly within pharmaceutical and fine chemical development, chiral epoxides stand out as exceptionally versatile and powerful intermediates.[1][2] Their inherent ring strain and defined stereochemistry make them ideal precursors for the regio- and stereospecific introduction of functionalities, a critical requirement in the synthesis of complex, biologically active molecules.[1] Among these valuable building blocks, this compound, in its enantiomerically pure forms ((R) and (S)), has emerged as a cornerstone of asymmetric synthesis.[3]
This guide provides an in-depth exploration of this compound as a chiral building block. We will delve into its synthesis, key transformations, and applications, offering detailed protocols and the underlying scientific principles to empower researchers in their synthetic endeavors.
Part 1: Synthesis of Enantiomerically Pure this compound
The efficient production of enantiomerically pure this compound is paramount to its utility. Two primary strategies dominate its industrial and laboratory-scale synthesis: asymmetric epoxidation and kinetic resolution.
Asymmetric Epoxidation of Methyl Acrylate
This approach directly establishes the chiral center during the formation of the epoxide ring from the achiral precursor, methyl acrylate. Catalytic systems, often employing transition metals with chiral ligands, are instrumental in achieving high enantioselectivity.
Protocol 1: Asymmetric Epoxidation using a Chiral Salen-Cobalt Complex
This protocol is adapted from established methods for the asymmetric epoxidation of α,β-unsaturated esters.
Causality: The chiral salen-cobalt complex creates a chiral environment around the methyl acrylate double bond. The oxidant, such as m-chloroperoxybenzoic acid (mCPBA), is then delivered to one face of the double bond preferentially, resulting in the formation of one enantiomer of the epoxide in excess.
Materials:
-
Methyl acrylate
-
Chiral Salen-Cobalt(II) complex
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral salen-cobalt(II) complex (typically 1-5 mol%) in anhydrous DCM.
-
Add methyl acrylate (1.0 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of mCPBA (1.1 eq) in DCM to the reaction mixture over 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the desired enantiomer of this compound.
Characterization:
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
-
Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Kinetic Resolution of Racemic this compound
Kinetic resolution is a widely employed industrial method that starts with a racemic mixture of the epoxide and selectively reacts one enantiomer, leaving the other unreacted and thus enantiomerically enriched. Enzymatic catalysis, particularly with lipases, is a common and highly effective approach.[4]
Protocol 2: Lipase-Catalyzed Kinetic Resolution
Causality: Lipases are chiral biocatalysts that can stereoselectively catalyze the hydrolysis of one enantiomer of the this compound ester. This leaves the unreacted enantiomer in high enantiomeric purity. The theoretical maximum yield for this process is 50%.
Materials:
-
Racemic this compound
-
Lipase (e.g., from Candida antarctica B (CAL-B), Pseudomonas cepacia (PCL))[4]
-
Phosphate buffer (pH 7.0)
-
Organic solvent (e.g., toluene or tert-butyl methyl ether)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of phosphate buffer and the chosen organic solvent, add the racemic this compound.
-
Add the lipase (e.g., Novozym 435, which is immobilized CAL-B) to the biphasic mixture.
-
Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots of the organic phase and analyzing the enantiomeric excess of the remaining this compound by chiral GC or HPLC.
-
When the desired conversion (ideally close to 50%) and enantiomeric excess are reached, stop the reaction by filtering off the enzyme.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the unreacted this compound by vacuum distillation or column chromatography.
Data Presentation: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagent | Advantages | Disadvantages |
| Asymmetric Epoxidation | Methyl Acrylate | Chiral Catalyst (e.g., Salen-Co) | Direct formation of the desired enantiomer, potentially high yields (>50%). | Catalyst cost and optimization can be challenging. |
| Kinetic Resolution | Racemic this compound | Lipase | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield of 50%, requires separation of product from the hydrolyzed by-product. |
Part 2: Key Applications and Protocols for Ring-Opening Reactions
The synthetic utility of this compound lies in the highly regioselective and stereospecific ring-opening of the epoxide by a wide range of nucleophiles.[1] The presence of the electron-withdrawing ester group influences the regioselectivity of the attack.
Nucleophilic Ring-Opening with Amines: Synthesis of β-Amino Alcohols
The reaction with amines provides access to chiral β-amino alcohols, which are important structural motifs in many pharmaceuticals.[2]
Protocol 3: Ring-Opening with a Primary Amine
Causality: Under neutral or basic conditions, the nucleophilic amine will attack the less sterically hindered carbon of the epoxide (C3) in an SN2 fashion. This results in a trans relationship between the newly introduced amino group and the existing hydroxyl group.
Materials:
-
(R)- or (S)-Methyl oxirane-2-carboxylate
-
Primary amine (e.g., benzylamine)
-
Solvent (e.g., methanol, ethanol, or isopropanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the enantiomerically pure this compound (1.0 eq) in the chosen alcohol solvent.
-
Add the primary amine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Visualization of Reaction Workflow
Caption: Workflow for the synthesis of a chiral β-amino alcohol.
Application in the Synthesis of Oseltamivir (Tamiflu®)
A notable application of chiral epoxides, conceptually related to this compound, is in the synthesis of the antiviral drug oseltamivir (Tamiflu®).[5][6] Although the commercial synthesis often starts from shikimic acid, many synthetic routes utilize epoxide chemistry.[5] The core strategy involves the ring-opening of a cyclohexene-derived epoxide with an amine nucleophile to install the key amino and hydroxyl groups with the correct stereochemistry.[7]
Conceptual Pathway:
Caption: Conceptual synthetic pathway to Oseltamivir via a chiral epoxide.
Part 3: Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of these protocols, a self-validating system should be implemented. This involves:
-
Purity of Starting Materials: The enantiomeric purity of the starting this compound must be confirmed by chiral GC or HPLC before proceeding with any reaction.
-
Reaction Monitoring: Consistent monitoring by TLC, GC, or LC-MS is crucial to determine the reaction endpoint and prevent the formation of side products.
-
Spectroscopic Confirmation: The structure and purity of all intermediates and the final product must be rigorously confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry.
-
Stereochemical Integrity: The stereochemistry of the product should be confirmed, and any potential for racemization should be assessed. For instance, in the amine ring-opening, the stereocenter at C2 should be unaffected, and the new stereocenter at C3 is formed with inversion of configuration relative to the starting epoxide.
Conclusion
This compound is a powerful and versatile chiral building block with significant applications in the synthesis of complex, high-value molecules for the pharmaceutical and fine chemical industries.[3] A thorough understanding of its synthesis and reactivity, coupled with rigorous experimental protocols and analytical validation, enables researchers to harness its full potential in asymmetric synthesis. The methodologies outlined in this guide provide a solid foundation for the successful application of this important chiral intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. One moment, please... [survivaltechnologies.in]
- 3. (R)-Methyl Oxirane-2-Carboxylate|High-Purity Chiral Epoxide [benchchem.com]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pharmaceuticals Using Methyl Glycidate Derivatives
Introduction: The Strategic Importance of Methyl Glycidate in Chiral Synthesis
In the landscape of pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. The therapeutic efficacy and safety profile of a drug are often intrinsically linked to its three-dimensional structure. Methyl glycidate and its derivatives have emerged as indispensable chiral building blocks in this endeavor.[1][2] Their value lies in the unique combination of a stereodefined epoxide ring and an ester functionality within a compact three-carbon framework. This arrangement provides a powerful and versatile platform for introducing specific stereocenters and constructing complex molecular architectures through a variety of chemical transformations.[1][3]
The high reactivity of the strained epoxide ring allows for precise and stereospecific ring-opening reactions with a wide range of nucleophiles, enabling the formation of critical bond connections in a controlled manner.[4][5][6] This guide provides an in-depth exploration of the strategic application of methyl glycidate derivatives in the synthesis of two prominent pharmaceuticals: the cardiovascular agent Diltiazem and the side chain of the potent anticancer drug Paclitaxel (Taxol). Through detailed protocols, mechanistic explanations, and workflow visualizations, this document aims to equip researchers, scientists, and drug development professionals with the technical knowledge and field-proven insights necessary to leverage these powerful synthetic intermediates.
Section 1: Fundamental Principles of Glycidate Reactivity
The synthetic utility of methyl glycidate is dominated by the chemistry of its epoxide ring. The inherent ring strain makes it highly susceptible to nucleophilic attack, a process that can be modulated by reaction conditions to achieve remarkable control over regioselectivity and stereochemistry. Understanding these principles is critical for designing effective synthetic routes.
The Epoxide Ring-Opening: A Mechanistic Dichotomy
The choice of acidic or basic/nucleophilic conditions for the ring-opening reaction dictates the site of nucleophilic attack and is a foundational concept in its application.
-
Base-Catalyzed/Nucleophilic Opening (Sₙ2 Pathway): In the presence of strong, basic nucleophiles (e.g., alkoxides, amines, Grignard reagents), the reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks one of the epoxide carbons, displacing the oxygen atom as an alkoxide, which is subsequently protonated during workup. The causality : Steric hindrance is the dominant controlling factor. The nucleophile will preferentially attack the less sterically hindered carbon atom. This provides a reliable method for introducing functionality at a specific, predictable position.[7]
-
Acid-Catalyzed Opening (Sₙ1/Sₙ2 Hybrid Pathway): Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group and activating the ring towards attack by even weak nucleophiles (e.g., water, alcohols). The regiochemical outcome is more nuanced. The causality : The reaction exhibits characteristics of both Sₙ1 and Sₙ2 pathways.[7][8] While the nucleophile still attacks from the backside (an Sₙ2 feature), the positive charge on the protonated epoxide is better stabilized at the more substituted carbon atom, giving it significant carbocation-like character (an Sₙ1 feature). Consequently, the nucleophile preferentially attacks the more substituted carbon. This electronic control allows for the formation of products that are complementary to those obtained under basic conditions.
Section 2: Application Case Study 1: Stereoselective Synthesis of Diltiazem
Diltiazem is a benzothiazepine calcium channel blocker widely used for the treatment of hypertension and angina.[1][9] Its synthesis is a classic example of how a chiral glycidate ester is used to establish the critical stereochemistry of the final drug molecule. The key intermediate is methyl (2R,3S)-3-(4-methoxyphenyl)glycidate.[1][10][11]
Synthetic Strategy Workflow
The synthesis begins with the creation of the glycidate ester, followed by an enzymatic resolution to isolate the desired enantiomer. This chiral epoxide then undergoes a strategic ring-opening and subsequent cyclization to build the core benzothiazepine structure of Diltiazem.
Protocol 1: Synthesis of Racemic Methyl trans-3-(4-methoxyphenyl)glycidate
This protocol utilizes the Darzens condensation, a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[10]
Methodology:
-
Reaction Setup: To a stirred solution of p-anisaldehyde (1.0 eq) and methyl chloroacetate (1.1 eq) in a suitable solvent mixture such as tetrahydrofuran (THF) and methanol (4:1 v/v), cool the mixture to -10 °C in an ice-salt bath.
-
Base Addition: Prepare a solution of sodium methoxide (1.1 eq) in methanol. Add this solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not exceed -5 °C. Causality : A strong, non-nucleophilic base is required to deprotonate the α-haloester, forming the enolate that initiates the condensation. Slow addition at low temperature controls the exothermic reaction and minimizes side products.
-
Reaction Monitoring: Stir the mixture at -10 °C for an additional 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quench and Extraction: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the product into a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the racemic glycidic ester.
Protocol 2: Enzymatic Kinetic Resolution
To obtain the required (2R,3S) enantiomer, a kinetic resolution is employed. This technique leverages the stereoselectivity of an enzyme, typically a lipase, which preferentially hydrolyzes one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the desired, unreacted enantiomer behind.[11][12][13]
Methodology:
-
Enzyme Suspension: Suspend a lipase enzyme (e.g., Lipase PS from Pseudomonas cepacia or Lipase-OF from Candida cylindracea) in a buffered aqueous solution (e.g., 0.05 M sodium phosphate buffer, pH 7.0-8.0).[12]
-
Substrate Addition: Add a solution of the racemic methyl 3-(4-methoxyphenyl)glycidate (1.0 eq) in a minimal amount of a water-immiscible organic solvent like toluene to the enzyme suspension.
-
Hydrolysis Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 25-40 °C). Maintain the pH of the aqueous phase at the optimal level for the enzyme using a pH-stat device that automatically adds a dilute NaOH solution to neutralize the carboxylic acid being formed.
-
Monitoring: Monitor the reaction progress by measuring the consumption of NaOH. The reaction is typically stopped at or near 50% conversion to maximize the yield and enantiomeric excess of the remaining ester.
-
Separation: Once the target conversion is reached, separate the organic and aqueous layers. The aqueous layer contains the sodium salt of the hydrolyzed (2S,3R)-acid. The organic layer contains the desired unhydrolyzed (2R,3S)-ester.
-
Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the enantiomerically enriched methyl (2R,3S)-3-(4-methoxyphenyl)glycidate.
Table 1: Representative Data for Enzymatic Resolution
| Parameter | Value | Reference |
| Enzyme Source | Lipase-OF (Candida cylindracea) | [12] |
| Substrate | Racemic methyl 3-(4-methoxyphenyl)glycidate | [12] |
| pH | 8.0 | [12] |
| Conversion | ~45-50% | [12] |
| Enantiomeric Excess (e.e.) of recovered ester | >98% | [11] |
Section 3: Application Case Study 2: Synthesis of the Paclitaxel (Taxol) Side Chain
Paclitaxel is a highly effective chemotherapeutic agent, and its biological activity is critically dependent on the C-13 side chain, N-benzoyl-(2R,3S)-phenylisoserine.[14] While not synthesized directly from methyl glycidate, the construction of this side chain often proceeds through a β-lactam intermediate. The chemistry involved in forming and opening the β-lactam ring shares strategic principles with glycidate chemistry, particularly in the controlled formation of adjacent amino and hydroxyl stereocenters.
Synthetic Strategy Workflow
A common and efficient route to the Taxol side chain is the Staudinger synthesis, which involves a [2+2] cycloaddition between a ketene and an imine to form a β-lactam ring.[15] This four-membered ring is then hydrolyzed to yield the desired β-amino acid derivative.
Protocol 3: Synthesis of a β-Lactam Intermediate via Staudinger Cycloaddition
Methodology:
-
Imine Formation: Prepare the required imine by condensing benzaldehyde with a suitable amine (e.g., N-trimethylsilylimine for stereocontrol).
-
Reaction Setup: Dissolve the imine (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C.
-
Ketene Formation: In a separate flask, dissolve acetoxyacetyl chloride (1.1 eq) in dry DCM. Add a tertiary amine base, such as triethylamine (1.2 eq), dropwise at 0 °C to generate the corresponding ketene in situ.
-
Cycloaddition: Slowly add the ketene solution to the cold imine solution. Causality : The [2+2] cycloaddition is a concerted reaction. The stereochemical outcome (cis vs. trans β-lactam) is highly dependent on the specific substrates, the order of addition, and the reaction temperature.[16] Maintaining low temperatures is crucial for selectivity.
-
Reaction and Workup: Allow the reaction to stir at low temperature for several hours before warming to room temperature. Quench the reaction with water. Separate the organic layer, wash sequentially with dilute acid, bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting diastereomeric mixture of β-lactams by column chromatography to isolate the desired cis-isomer.
Section 4: Safety and Regulatory Considerations
Chemical Safety: Methyl glycidate and its precursors (e.g., methyl acrylate, α-haloesters) are reactive chemicals. Epoxides, in particular, are alkylating agents and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. Reactions should be conducted with careful temperature control to avoid uncontrolled exothermic events.
Regulatory Context: It is crucial for researchers to distinguish between pharmaceutically relevant glycidates and those with potential for misuse. Certain derivatives, such as PMK glycidate (piperonyl methyl ketone glycidate) and BMK glycidate (benzyl methyl ketone glycidate), are regulated as List I chemicals by agencies like the U.S. Drug Enforcement Administration (DEA) because they are known precursors in the illicit synthesis of controlled substances like MDMA and methamphetamine, respectively.[17][18][19] The compounds discussed in this guide for the synthesis of Diltiazem and the Taxol side chain are structurally distinct and are used in legitimate, life-saving pharmaceutical manufacturing. All procurement and handling of chemical precursors must adhere strictly to local, national, and international regulations.
Conclusion
Methyl glycidate and the chemical principles it embodies represent a cornerstone of modern asymmetric synthesis in the pharmaceutical industry. Its utility in providing stereocontrolled access to key intermediates for drugs like Diltiazem highlights the power of epoxide chemistry. Furthermore, the strategic parallels seen in the β-lactam approach to the Taxol side chain underscore the broader importance of small, reactive, chiral rings in constructing complex APIs. A thorough understanding of the underlying reaction mechanisms and the ability to execute precise, step-by-step protocols are essential for leveraging these building blocks to their full potential, ultimately enabling the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Epoxide Synthesis and Ring-Opening Reactions | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. youtube.com [youtube.com]
- 9. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. US6521445B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]
- 12. US6521445B1 - Process for preparing optically active glycidate esters - Google Patents [patents.google.com]
- 13. US5514589A - Chiral resolution of an intermediate in diltiazem synthesis using lipase PS immobilized with sucrose - Google Patents [patents.google.com]
- 14. The Early Stages of Taxol Biosynthesis: An Interim Report on the Synthesis and Identification of Early Pathway Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. β-Lactam - Wikipedia [en.wikipedia.org]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Synthetic drug precursor trafficking network broken up | Europol [europol.europa.eu]
- 18. Federal Register :: Designation of P2P Methyl Glycidic Acid as a List I Chemical [federalregister.gov]
- 19. Federal Register :: Designation of 3,4-MDP-2-P methyl glycidate (PMK glycidate), 3,4-MDP-2-P methyl glycidic acid (PMK glycidic acid), and alpha-phenylacetoacetamide (APAA) as List I Chemicals [federalregister.gov]
Application Note & Protocols: Ring-Opening Polymerization of Methyl Oxirane-2-Carboxylate for Functional Polyether Synthesis
Abstract
This document provides a detailed guide to the synthesis of poly(methyl oxirane-2-carboxylate), a functional polyether with significant potential in drug development, specialty coatings, and advanced materials science. The presence of a pendant carboxylate group on each repeating unit offers a versatile handle for post-polymerization modification, allowing for the attachment of bioactive molecules, cross-linking agents, or other functional moieties. We delve into the primary mechanisms of ring-opening polymerization (ROP) applicable to this monomer, including anionic and coordination pathways. This guide offers field-proven insights into experimental design, provides step-by-step protocols for two distinct polymerization methods, and outlines essential characterization techniques.
Introduction: The Significance of a Functional Polyether
This compound (also known as methyl glycidate) is a chiral epoxide building block that serves as a valuable monomer for creating functional polymers.[1][2] The polymerization of this monomer via ring-opening polymerization (ROP) yields poly(this compound), a polyether with a repeating ester functionality. Unlike conventional polyethers such as poly(ethylene glycol) (PEG), this polymer backbone is decorated with reactive sites, making it an attractive platform for creating tailored biomaterials and functional polymers.
The ROP of cyclic monomers is a powerful chain-growth polymerization method driven by the relief of ring strain.[3] This approach allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which is critical for applications in drug delivery and medical devices.[4][5]
Mechanistic Considerations: The "Why" Behind the Synthesis
The polymerization of this compound can be initiated through several pathways. The choice of mechanism is critical as it dictates the polymer's structure, molecular weight, and stereochemistry.
Anionic Ring-Opening Polymerization (AROP)
AROP is initiated by strong nucleophiles, such as alkoxides or hydroxides.[3] The reaction proceeds via a nucleophilic attack on one of the carbon atoms of the oxirane ring.
-
Causality of Regioselectivity: For asymmetrically substituted epoxides like this compound, the nucleophilic attack occurs predominantly at the less sterically hindered carbon atom (the CH₂ group).[6] This is a classic Sₙ2 reaction where steric hindrance governs the reaction pathway, leading to a highly regioregular, head-to-tail polymer structure.[7]
-
Initiator Choice: Strong bases like potassium hydroxide (KOH) or potassium tert-butoxide are effective initiators.[7] However, the ester group's sensitivity to nucleophilic attack presents a potential side reaction (transesterification or hydrolysis), which can lead to chain termination or branching. This necessitates careful control of reaction temperature and stoichiometry.
Cationic Ring-Opening Polymerization (CROP)
Cationic polymerization, initiated by Brønsted or Lewis acids, is another possible route. However, for many substituted oxiranes, CROP is plagued by side reactions, including chain transfer and termination, which can make it difficult to achieve high molecular weight polymers. For sterically hindered 2,3-disubstituted oxiranes, polymerization can be challenging, sometimes leading to the formation of small cyclic molecules instead of the desired polymer.[8] Due to these control issues, cationic methods are often less favored for this class of monomers compared to anionic or coordination routes.
Coordination Polymerization
Coordination polymerization, utilizing transition metal catalysts (e.g., Ziegler-Natta or single-site catalysts), offers a compelling alternative.[9] This mechanism involves the coordination of the monomer to a metal center before ring-opening and insertion into the growing polymer chain.
-
Advantages of Control: Coordination catalysts can offer superior control over the polymerization process. They can minimize side reactions involving the ester group and, with chiral catalysts, can even control the stereochemistry of the resulting polymer (stereoselectivity).
-
Catalyst Systems: Systems based on zinc, aluminum, or lanthanides are often employed for the ROP of cyclic esters and epoxides.[10][11] For instance, a diethylzinc-water (Et₂Zn-H₂O) system has been shown to be effective for the polymerization of fluorinated epoxides, proceeding through an anionic-coordination mechanism.[7]
Caption: Fig. 1: General Ring-Opening Polymerization (ROP) Mechanism
Experimental Protocols & Workflows
The following protocols provide step-by-step methodologies. Crucial Note: Epoxide polymerization is highly sensitive to moisture and protic impurities. All glassware must be rigorously dried (e.g., flame-dried under vacuum or oven-dried at >120 °C overnight), and all solvents and reagents must be anhydrous. Operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
Caption: Fig. 2: Experimental Workflow from Preparation to Characterization
Materials & Equipment
-
Monomer: this compound (CAS: 4538-50-5), purified by distillation over CaH₂.[12][13]
-
Initiators/Catalysts: Potassium tert-butoxide (t-BuOK), Diethylzinc (Et₂Zn).
-
Solvents: Anhydrous tetrahydrofuran (THF) or toluene, purified via a solvent purification system or by distillation over sodium/benzophenone.
-
Other Reagents: Anhydrous methanol, calcium hydride (CaH₂), hydrochloric acid (HCl), diethyl ether, hexane.
-
Equipment: Schlenk line, glovebox, oven-dried glassware, magnetic stir plates, syringes, cannulas, rotary evaporator.
Protocol 1: Anionic ROP using Potassium tert-Butoxide
This protocol describes a straightforward anionic polymerization.
-
Preparation: In a glovebox, add potassium tert-butoxide (e.g., 11.2 mg, 0.1 mmol, for a Monomer-to-Initiator [M/I] ratio of 100) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Outside the glovebox, connect the flask to a Schlenk line. Add 10 mL of anhydrous THF via cannula transfer. Stir until the initiator is fully dissolved.
-
Monomer Addition: Add purified this compound (1.02 g, 10 mmol) to the initiator solution via syringe at room temperature.
-
Polymerization: Allow the reaction to stir at room temperature. Monitor the reaction progress by taking aliquots for ¹H NMR analysis to determine monomer conversion. A typical reaction time is 12-24 hours.
-
Termination: Once the desired conversion is reached, terminate the polymerization by adding 1 mL of anhydrous methanol or a few drops of acidic methanol.
-
Purification:
-
Concentrate the reaction mixture using a rotary evaporator.
-
Re-dissolve the crude polymer in a minimal amount of THF (~5 mL).
-
Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold diethyl ether or a hexane/ether mixture.
-
Isolate the precipitated polymer by filtration or decantation.
-
Wash the polymer with the non-solvent and dry it under vacuum at 40-60 °C to a constant weight.[7]
-
Protocol 2: Anionic-Coordination ROP using Et₂Zn-H₂O
This protocol uses a well-defined coordination catalyst system known to be effective for epoxides.[7]
-
Catalyst Preparation (Et₂Zn-H₂O): In a glovebox, prepare a stock solution of the catalyst. In a vial, dissolve diethylzinc (1.0 M in hexanes, 1 mL, 1 mmol) in 9 mL of anhydrous toluene. Carefully add degassed water (9 µL, 0.5 mmol) dropwise while stirring. This creates the active catalyst with a Zn:H₂O ratio of 2:1. Caution: Diethylzinc is pyrophoric and reacts violently with water. Handle with extreme care.
-
Reaction Setup: In a separate dry Schlenk flask, add purified this compound (1.02 g, 10 mmol) and 10 mL of anhydrous toluene.
-
Initiation: Heat the monomer solution to 60-80 °C. Add the prepared Et₂Zn-H₂O catalyst solution (e.g., 1 mL, containing 0.1 mmol Zn, for [M/I]=100) via syringe.
-
Polymerization: Maintain the reaction at the set temperature for 4-12 hours. The polymerization may proceed as a heterogeneous system with the polymer precipitating.[7]
-
Termination & Purification:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of methanol containing a small amount of concentrated HCl to quench the catalyst and precipitate the polymer.[7]
-
Stir for 30 minutes, then filter the polymer.
-
Wash the isolated polymer thoroughly with methanol to remove any catalyst residue.
-
Dry the final polymer under vacuum at 60 °C to a constant weight.
-
Data Summary & Characterization
The success of the polymerization is determined by analyzing the structure and properties of the resulting polymer.
Representative Data
The following table summarizes expected outcomes for the polymerization of this compound. Actual results will vary based on the purity of reagents and adherence to anhydrous techniques.
| Parameter | Protocol 1 (Anionic ROP) | Protocol 2 (Coordination ROP) |
| Initiator/Catalyst | Potassium tert-butoxide | Et₂Zn-H₂O (2:1) |
| [M]/[I] Ratio | 50 - 200 | 50 - 200 |
| Solvent | THF | Toluene |
| Temperature | Room Temperature | 60 - 80 °C |
| Time | 12 - 24 h | 4 - 12 h |
| Typical Conversion | > 90% | > 95% |
| Expected PDI (Mₙ/Mₙ) | 1.1 - 1.4 | 1.1 - 1.3 |
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the polymer structure and calculate monomer conversion. The disappearance of the characteristic epoxide proton signals (around 2.5-3.5 ppm) and the appearance of broad polymer backbone signals indicate successful polymerization.
-
¹³C NMR: Provides detailed structural information, confirming the head-to-tail regiochemistry of the polymer chain.
-
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC):
-
This is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). A low PDI (typically < 1.5) indicates a well-controlled polymerization.[4]
-
Troubleshooting & Field Insights
-
Low Monomer Conversion: This is almost always due to impurities. Ensure monomer and solvents are rigorously purified and dried. The presence of water or other protic species will terminate the active chain ends.
-
Broad or Bimodal PDI: This suggests slow initiation relative to propagation, chain transfer reactions, or the presence of multiple active species. In anionic ROP, ensure the initiator is fully dissolved before adding the monomer. For coordination systems, ensure the catalyst is properly prepared and homogenous.
-
Insolubility of Polymer: High molecular weight poly(this compound) may have limited solubility. If the polymer precipitates during purification and is difficult to redissolve, try a stronger solvent like chloroform or DMF for characterization.
Conclusion
The ring-opening polymerization of this compound offers a reliable and versatile route to functional polyethers. By carefully selecting the polymerization mechanism—anionic for simplicity or coordination for enhanced control—researchers can synthesize well-defined polymers with pendant ester groups. These materials serve as a valuable platform for further functionalization, opening new avenues in the development of advanced drug delivery systems, biocompatible materials, and specialty polymers. The protocols and insights provided herein serve as a robust starting point for scientists and engineers in this exciting field.
References
- 1. apicule.com [apicule.com]
- 2. This compound | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ring-opening polymerization - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. osti.gov [osti.gov]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Coordination polymerization - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound | 4538-50-5 [sigmaaldrich.com]
- 13. This compound 97% | CAS: 4538-50-5 | AChemBlock [achemblock.com]
Application Note: High-Purity Methyl Oxirane-2-Carboxylate for Advanced Research and Development
Abstract
Methyl oxirane-2-carboxylate, a pivotal epoxide intermediate, is integral to the synthesis of a wide array of pharmaceuticals and complex organic molecules. The stereochemical and chemical purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced yields, and compromised biological activity in downstream applications. This document provides a comprehensive guide to the purification of this compound, detailing two primary methods: fractional vacuum distillation and silica gel column chromatography. We will explore the causality behind procedural steps, offer detailed, field-tested protocols, and outline analytical methods for purity verification, ensuring researchers and drug development professionals can achieve the high-purity material required for their work.
Introduction: The Critical Role of Purity
This compound (also known as methyl glycidate) is a versatile building block in organic synthesis.[1][2] Its strained three-membered epoxide ring and adjacent ester functionality provide two reactive centers for nucleophilic attack and further chemical elaboration. This dual reactivity makes it a valuable precursor in the synthesis of chiral alcohols, amino acids, and other complex structures that form the backbone of many therapeutic agents.
The synthesis of this compound, whether through the epoxidation of methyl acrylate or via kinetic resolution, can introduce a variety of impurities. These may include unreacted starting materials, chlorinated byproducts (if using hypochlorite-based epoxidation), diol species from premature epoxide ring-opening, and undesired stereoisomers. The presence of these impurities can have significant consequences:
-
Catalyst Poisoning: Trace impurities can deactivate expensive catalysts used in subsequent synthetic steps.
-
Formation of Byproducts: Impurities can react with downstream reagents, leading to a complex mixture of products and complicating purification.
-
Reduced Stereoselectivity: In stereospecific reactions, impurities can interfere with chiral catalysts or directing groups, leading to a loss of enantiomeric or diastereomeric purity.
Therefore, robust purification protocols are not merely a matter of good laboratory practice but a critical step in ensuring the success and reproducibility of a synthetic campaign.
Purification Methodologies: A Comparative Overview
The choice of purification method depends on the nature and quantity of the impurities, as well as the scale of the operation. For this compound, a volatile liquid, fractional vacuum distillation is a highly effective technique for removing non-volatile impurities and other volatile components with different boiling points.[3] For separating compounds with similar volatilities or for smaller-scale purifications, column chromatography offers superior resolution.
Table 1: Comparison of Purification Methods
| Parameter | Fractional Vacuum Distillation | Silica Gel Column Chromatography |
| Principle | Separation based on differences in boiling points under reduced pressure.[4][5] | Separation based on differential adsorption to a solid stationary phase. |
| Best Suited For | Large-scale purification; removal of non-volatile or significantly different boiling point impurities. | Small to medium-scale purification; separation of closely related compounds (e.g., stereoisomers, byproducts with similar polarity). |
| Typical Purity | >98% | >99% |
| Advantages | Scalable, cost-effective for large quantities, can be highly efficient for suitable mixtures. | High resolution, applicable to a wide range of compounds. |
| Disadvantages | Requires thermally stable compounds, less effective for compounds with very close boiling points. | Can be time-consuming, requires larger volumes of solvents, potential for sample loss on the column. |
Detailed Protocol 1: Fractional Vacuum Distillation
Fractional vacuum distillation is the preferred method for purifying this compound on a larger scale. By reducing the pressure, the boiling point of the compound is lowered, preventing thermal degradation of the sensitive epoxide ring.[6] The fractionating column provides a large surface area (through glass beads, rings, or Vigreux indentations) for repeated vaporization-condensation cycles, leading to a much finer separation of components with close boiling points than simple distillation.[4][7]
Pre-Distillation Checklist:
-
Ensure all glassware is dry and free of contaminants.
-
Use a high-quality vacuum pump capable of reaching the desired pressure.
-
Utilize a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
Always use boiling chips or a magnetic stirrer to ensure smooth boiling.
Step-by-Step Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus as shown in the workflow diagram below. The fractionating column should be packed with appropriate material (e.g., Raschig rings or metal sponge) or be a Vigreux column. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips. Do not fill the flask more than two-thirds full.
-
Initiating Vacuum: Slowly and carefully apply the vacuum. A gradual reduction in pressure will prevent bumping of the crude material.
-
Heating: Once the desired pressure is stable (e.g., 70 mmHg), begin heating the distillation flask using a heating mantle.
-
Collecting Fractions: The temperature at the still head will initially rise and then stabilize as the first, most volatile fraction begins to distill. Collect this forerun in a separate receiving flask.
-
Product Collection: As the temperature begins to rise again and stabilizes at the boiling point of this compound (refer to Table 2), switch to a clean receiving flask to collect the purified product.[3]
-
Termination: Once the majority of the product has distilled over and the temperature begins to drop or fluctuate, stop the distillation. Do not distill to dryness to avoid the concentration of potentially explosive peroxide impurities.
-
Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. Store the purified this compound in a tightly sealed container at 2-8°C.[8]
Table 2: Boiling Point of this compound at Various Pressures
| Pressure | Boiling Point |
| Atmospheric | 164-166 °C[9] |
| 70 mmHg | 84-87 °C[3] |
| 11 mmHg | 70 °C[8] |
Detailed Protocol 2: Flash Column Chromatography
For high-purity requirements on a smaller scale, or when distillation is ineffective, flash column chromatography is the method of choice. This technique utilizes positive pressure to force the solvent through the column more quickly, reducing the time the compound spends in contact with the stationary phase and minimizing potential degradation.
Principle of Separation:
Separation is achieved based on the partitioning of the sample between a polar stationary phase (typically silica gel) and a less polar mobile phase (eluent). Non-polar compounds will travel through the column more quickly, while more polar compounds will be retained longer by the silica gel.
Step-by-Step Protocol:
-
Eluent Selection: The first step is to determine a suitable eluent system using thin-layer chromatography (TLC). A good solvent system will result in a retention factor (Rf) of approximately 0.25-0.35 for this compound. A mixture of hexanes and ethyl acetate is a common starting point.
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica to settle, draining off excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to begin elution.
-
Collect fractions in test tubes or flasks.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing with a UV lamp or an appropriate stain (e.g., potassium permanganate).
-
Combine the fractions containing the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Workflow and Quality Control
A robust purification protocol includes integrated quality control steps to monitor the purity of the material throughout the process.
Figure 1: A comprehensive workflow for the purification and quality control of this compound.
Purity Assessment: Analytical Techniques
To verify the purity of this compound, a combination of analytical techniques should be employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for assessing the purity of volatile compounds. The gas chromatogram will show the relative amounts of different components in the sample, while the mass spectrometer provides structural information for identification of the main peak and any impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of the purified product and identifying any remaining impurities.[10][11][12] The presence of characteristic peaks for the oxirane ring protons and the methyl ester group, and the absence of signals from starting materials or byproducts, will confirm the purity of the sample.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of key functional groups, such as the C-O-C stretch of the epoxide and the C=O stretch of the ester.
Safety Precautions
Working with this compound and the solvents used in its purification requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13]
-
Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8]
-
Flammability: this compound and many of the solvents used (e.g., hexanes, ethyl acetate) are flammable. Keep away from ignition sources.[13]
-
Health Hazards: This compound may cause skin, eye, and respiratory irritation.[8][13] Avoid direct contact and inhalation.
-
Peroxide Formation: Epoxides can form explosive peroxides over time, especially if exposed to air and light. Store in a cool, dark place and consider testing for peroxides before distillation if the material has been stored for an extended period.
By following these detailed protocols and adhering to stringent safety and quality control measures, researchers can confidently produce high-purity this compound, a critical component for innovation in drug discovery and organic synthesis.
References
- 1. This compound | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. apicule.com [apicule.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Purification [chem.rochester.edu]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 8. echemi.com [echemi.com]
- 9. chembk.com [chembk.com]
- 10. rsc.org [rsc.org]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in Methyl Oxirane-2-Carboxylate Synthesis
Welcome to the technical support center for the synthesis of methyl oxirane-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral intermediate. We understand that synthesizing this reactive epoxide can be challenging. This document moves beyond standard protocols to provide in-depth, mechanism-based troubleshooting for the common side reactions that can compromise yield, purity, and stereochemical integrity.
Frequently Encountered Problems & Troubleshooting Guides
Problem 1: Low Yield and Formation of a Viscous, Insoluble White Solid
Q: My reaction mixture became thick and difficult to stir, and upon workup, I isolated a white, rubbery solid instead of my target epoxide. What happened?
A: This is a classic and frequent issue, characteristic of the polymerization of the methyl acrylate starting material . Methyl acrylate is an α,β-unsaturated ester, making it highly susceptible to free-radical polymerization, especially in the presence of heat, light, or radical initiators.[1][2] The desired epoxidation reaction and the undesired polymerization are in direct competition.
Causality and Mechanism: Commercial methyl acrylate is stabilized with inhibitors like hydroquinone monomethyl ether (MEHQ) to prevent polymerization during storage. However, these inhibitors can be consumed or overwhelmed under reaction conditions. Trace impurities, oxygen, or elevated temperatures can generate radicals that initiate a chain reaction, converting the monomer into high molecular weight poly(methyl acrylate).[1][3]
Caption: Free-radical polymerization of methyl acrylate.
Troubleshooting Protocol: Suppressing Polymerization
| Step | Action | Rationale (The "Why") |
| 1. Monomer Preparation | Immediately before use, pass methyl acrylate through a short column of basic alumina or a dedicated inhibitor-removal column. | This effectively removes the MEHQ inhibitor. While seemingly counterintuitive, this ensures that the reactivity is controlled by your defined reaction conditions, not by a variable amount of inhibitor. It prevents inconsistent initiation times. |
| 2. Reaction Atmosphere | Maintain a strictly inert atmosphere (Nitrogen or Argon) throughout the setup and reaction. | Oxygen can react with monomers to form peroxides, which can then decompose into initiating radicals, particularly at higher temperatures.[1] |
| 3. Temperature Control | Maintain the lowest effective temperature for the epoxidation. Use an ice bath for exothermic additions. | Radical formation is thermally promoted. Keeping the temperature low (< 25 °C if the reaction allows) drastically reduces the rate of undesired polymerization relative to many epoxidation reactions. |
| 4. Radical Scavengers | Consider adding a hindered phenolic scavenger (e.g., a small amount of BHT) if polymerization persists, ensuring it doesn't interfere with your epoxidation catalyst. | This provides an alternative pathway for any stray radicals, terminating potential polymer chains before they can propagate significantly. |
Problem 2: Product Contamination with Methyl 2,3-dihydroxypropanoate
Q: My NMR spectrum shows my desired epoxide, but also a significant amount of the corresponding diol. How is this forming and how can I prevent it?
A: The presence of methyl 2,3-dihydroxypropanoate is a clear indication of hydrolysis of the epoxide ring . The strained three-membered oxirane ring is susceptible to nucleophilic attack by water. This ring-opening can be catalyzed by both acid and base, which may be present as reagents, byproducts, or introduced during aqueous workup.
Causality and Mechanism:
-
Acid-Catalyzed Hydrolysis: The epoxide oxygen is first protonated, making the ring much more electrophilic. Water then attacks one of the ring carbons (typically the more substituted one in other systems, but here they are similar), leading to inversion of configuration at the site of attack.[4]
-
Base-Catalyzed Hydrolysis: A hydroxide ion (a strong nucleophile) directly attacks one of the ring carbons in an SN2-type reaction, forcing the ring to open.[4] This pathway is generally slower than acid-catalyzed hydrolysis but becomes significant with strong bases or elevated temperatures.
Caption: Mechanisms of epoxide hydrolysis.
Troubleshooting Protocol: Maintaining Anhydrous Conditions
| Step | Action | Rationale (The "Why") |
| 1. Dry Glassware & Reagents | Thoroughly flame-dry or oven-dry all glassware. Use anhydrous solvents and reagents. | This is the most critical step. Water is a reactant in this side reaction, and its rigorous exclusion is paramount to preventing diol formation. |
| 2. Controlled Workup | Quench the reaction with a non-aqueous or minimally aqueous solution if possible. If an aqueous wash is necessary, use chilled, saturated brine. | Brine reduces the solubility of the organic product in the aqueous phase, minimizing contact time. Chilling the solution slows the rate of hydrolysis. |
| 3. pH Control During Workup | Avoid strong acids or bases in the workup. Use a buffered wash (e.g., pH 7 phosphate buffer) or a mild base like saturated sodium bicarbonate instead of sodium hydroxide if an acid must be neutralized. | Strong acids or bases are potent catalysts for ring-opening.[4] Bicarbonate is sufficiently basic to neutralize acids without significantly promoting hydrolysis. |
| 4. Prompt Extraction & Drying | Immediately after washing, extract the product into an organic solvent and dry thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). | Minimizing the time the product is in contact with any aqueous phase is crucial. Efficient drying removes residual water that could cause hydrolysis during storage or solvent evaporation. |
Problem 3 (Darzens-Specific): Poor Diastereoselectivity and Complex Byproducts
Q: I am using the Darzens reaction with an α-halo ester, but my product is a difficult-to-separate mixture of cis and trans isomers, and my yield is low. What can I do?
A: The Darzens reaction is a powerful tool for forming α,β-epoxy esters, but its stereoselectivity can be highly sensitive to reaction conditions.[5] Low yields often point to competing side reactions like self-condensation of the ester or elimination. The ratio of cis to trans epoxide products is determined by the kinetics of the intermediate halohydrin cyclization.
Causality and Mechanism: The reaction proceeds via deprotonation of the α-halo ester to form an enolate, which then adds to a carbonyl compound. This is followed by an intramolecular SN2 reaction to form the epoxide.[5] The diastereoselectivity is influenced by the stability of the intermediate aldolates and the transition states of the ring-closure. Strong, non-nucleophilic bases and aprotic solvents generally give better results.[6]
Troubleshooting Protocol: Optimizing the Darzens Reaction
| Parameter | Recommended Adjustment | Rationale (The "Why") |
| Base Selection | Use a strong, non-nucleophilic, sterically hindered base. Phosphazene bases (P1-t-Bu), KHMDS, or NaH are often superior to alkoxides like NaOEt. | Alkoxides can act as nucleophiles, leading to side reactions. Hindered bases cleanly deprotonate the α-carbon without competing reactions. Phosphazene bases have been shown to give nearly quantitative yields with minimal side products.[6] |
| Solvent Choice | Use aprotic, non-polar, or moderately polar solvents like THF, Toluene, or DCM. | Aprotic solvents favor the SN2 cyclization step and prevent solvation of the base, increasing its reactivity. Polar protic solvents can interfere with the enolate and promote side reactions. |
| Temperature | Perform the initial deprotonation and aldol addition at low temperatures (-78 °C to 0 °C). | Low temperatures increase the kinetic control of the aldol addition step, which can significantly enhance diastereoselectivity. It also minimizes side reactions like self-condensation. |
| Addition Order | Add the α-halo ester slowly to a mixture of the carbonyl compound and the base. | This "in situ" generation of the enolate keeps its instantaneous concentration low, preventing it from reacting with itself (self-condensation). |
Table 1: Influence of Base and Solvent on a Model Darzens Reaction
| Base | Solvent | Yield (%) | Diastereomeric Ratio (trans:cis) | Reference |
| P1-t-Bu | Acetonitrile | 98% | 60:40 | [6] |
| NaH | THF | ~70-80% | Variable, often favors trans | [5] |
| NaOEt | Ethanol | <50% | Poor, significant byproducts | [5] |
| Note: Data is illustrative and based on typical outcomes reported in the literature. |
General FAQs
Q: How can I best purify my crude this compound from carbonyl-containing impurities? A: Carbonyl impurities like aldehydes can sometimes form from isomerization or oxidation. These often have close boiling points to the product, making simple distillation difficult. A chemical purification method involves treating the crude product with a reagent that selectively reacts with carbonyls, such as Girard's reagent or semicarbazide, to form a water-soluble derivative that can be washed away.[7] Subsequent careful distillation under reduced pressure is recommended.
Q: What are the ideal storage conditions for the purified product? A: this compound is sensitive to moisture, acid, and heat. It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8°C) to minimize degradation via hydrolysis or polymerization.[8]
Q: What analytical techniques are best for quantifying these side products? A:
-
¹H NMR Spectroscopy: This is the most powerful tool. The protons on the epoxide ring have characteristic chemical shifts. Diol impurities will show a prominent -OH peak and different shifts for the backbone protons. Polymer will appear as very broad signals, often near the baseline.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating the volatile product from the diol byproduct and other small molecule impurities, providing both quantification and mass identification.
-
Gel Permeation Chromatography (GPC): The definitive method for confirming the presence and determining the molecular weight distribution of any polymeric byproduct.
References
- 1. researchgate.net [researchgate.net]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. Exam 1 Answer Key [web.pdx.edu]
- 5. Darzens Reaction [organic-chemistry.org]
- 6. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3149131A - Purification of oxiranes by reduction of carbonyl impurittes with trivalent nitrogencompounds - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Sharpless Asymmetric Epoxidation of Methyl Acrylate
Welcome to the technical support center for the Sharpless Asymmetric Epoxidation (SAE). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction for the synthesis of chiral epoxy alcohols, with a specific focus on challenging electron-deficient substrates like methyl acrylate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established scientific principles.
I. Troubleshooting Guide
This section addresses common problems encountered during the Sharpless epoxidation of methyl acrylate and other electron-deficient alkenes.
Question 1: My reaction has stalled or shows very low conversion. What are the likely causes?
Answer: Low or no conversion is one of the most common issues and typically points to a problem with the catalyst's formation or stability.
-
Cause A: Catalyst Deactivation by Water. The titanium(IV) isopropoxide catalyst is extremely sensitive to moisture. Trace amounts of water can hydrolyze the active titanium complex, forming inactive titanium dioxide (TiO₂) precipitates.[1][2] This is the most frequent cause of reaction failure.
-
Solution:
-
Rigorous Drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Molecular Sieves: The addition of activated 3Å or 4Å molecular sieves is crucial.[1][3][4] They scavenge trace amounts of water from the reaction medium, protecting the catalyst. Activate sieves by heating them under a high vacuum for several hours before use.
-
-
-
Cause B: Impure or Inactive Reagents.
-
Titanium(IV) isopropoxide (Ti(OiPr)₄): This reagent can degrade upon exposure to air and moisture. It should be a clear, colorless to pale-yellow liquid. If it is cloudy or contains solid precipitates, it is likely compromised.
-
Solution: Use freshly opened bottles of the reagent or distill it under reduced pressure before use.
-
-
tert-Butyl Hydroperoxide (TBHP): The oxidant's concentration and purity are critical. Aqueous TBHP solutions are commercially available, but for the Sharpless reaction, an anhydrous solution in a hydrocarbon solvent (like toluene or decane) is necessary. The concentration of these solutions can decrease over time.
-
Solution: Prepare fresh anhydrous TBHP solutions from 70% aqueous TBHP via azeotropic distillation with toluene.[5] Alternatively, commercial anhydrous solutions can be used but their concentration should be periodically checked via iodometric titration or ¹H NMR.[5][6] Highly concentrated solutions of TBHP are potentially hazardous and should be handled with extreme care.[5]
-
-
-
Cause C: Substrate-Specific Low Reactivity. Methyl acrylate is an electron-deficient alkene. The classical Sharpless epoxidation works best for electron-rich allylic alcohols.[7][8] The rate of epoxidation for electron-poor systems is inherently slower.
-
Solution:
-
Increase Catalyst Loading: While catalytic amounts (5-10 mol%) are standard, for sluggish substrates, increasing the loading of the Ti(OiPr)₄/DET complex may be necessary.[5]
-
Extended Reaction Time: Monitor the reaction by TLC or GC and allow for longer reaction times than typically reported for simple allylic alcohols.
-
Temperature Control: Maintain the recommended low temperature (typically -20 °C) to ensure catalyst stability and selectivity, even if it means a longer reaction time.[9]
-
-
Question 2: The enantioselectivity (ee) of my product is poor. How can I improve it?
Answer: Suboptimal enantioselectivity suggests a problem with the formation or integrity of the chiral catalytic species.
-
Cause A: Incorrect Ligand-to-Metal Ratio. The active catalyst is a C₂-symmetric dimer formed from two titanium centers and two tartrate ligands.[10][11] An incorrect stoichiometry can lead to the formation of less selective or inactive catalytic species.
-
Cause B: Insufficient "Catalyst Aging". The active dimeric catalyst does not form instantaneously. The components need time to assemble in the correct geometry before the substrate and oxidant are introduced.
-
Solution: After adding the Ti(OiPr)₄ and DET to the solvent at the reaction temperature (e.g., -20 °C), stir the mixture for at least 30 minutes before adding the allylic alcohol and TBHP. This "aging" step is critical for achieving high enantioselectivity.
-
-
Cause C: Racemic or Impure Chiral Ligand. The enantiopurity of the diethyl tartrate ((+)-DET or (-)-DET) directly determines the maximum possible ee of the product.
-
Solution: Use only high-purity, enantiomerically pure DET from a reputable supplier. If there is any doubt, verify the optical rotation of the ligand.
-
Question 3: I am observing significant side products. What are they and how can I minimize them?
Answer: The formation of byproducts can occur due to the reactivity of the desired epoxide product or from competing reaction pathways.
-
Cause A: Epoxide Ring-Opening. The product, methyl 2,3-epoxypropanoate, can be susceptible to nucleophilic attack, especially by alkoxides present in the reaction mixture (e.g., isopropoxide). This can lead to the formation of diols or other adducts.[3] Water can also lead to ring-opening.[2]
-
Solution:
-
Use a Bulkier Alkoxide Source: Replacing Ti(OiPr)₄ with titanium(IV) tert-butoxide (Ti(OtBu)₄) can sometimes mitigate this issue, as the tert-butoxide is a more sterically hindered and less nucleophilic base.[3]
-
Careful Workup: During the workup, avoid harsh acidic or basic conditions. A common workup involves quenching with a saturated aqueous solution of ferrous sulfate to destroy excess peroxide, followed by extraction. A milder workup involving the addition of trimethyl phosphite at low temperature can also be effective.
-
-
-
Cause B: Polymerization of Methyl Acrylate. As an acrylate, the starting material can undergo polymerization, especially if the reaction is allowed to warm up prematurely or if radical initiators are present.
-
Solution: Maintain strict temperature control throughout the reaction. Ensure the TBHP used is free from radical decomposition products by storing it properly and testing its purity.
-
II. Frequently Asked Questions (FAQs)
Q1: Why is an allylic alcohol required for the Sharpless Epoxidation? The hydroxyl group of the allylic alcohol is essential as it coordinates to the titanium center, displacing an isopropoxide ligand.[13][14] This brings the alkene double bond into close proximity to the activated peroxide on the same titanium center, allowing for the intramolecular transfer of the oxygen atom. This coordination is key to both the reactivity and the predictable stereochemical outcome.
Q2: How do I predict the stereochemistry of the product? The stereochemistry is determined by the chirality of the diethyl tartrate (DET) used. A reliable mnemonic is used for prediction:
-
Draw the allylic alcohol with the C=C bond horizontal and the alcohol group in the bottom right corner.
-
Using L-(+)-DET (the natural enantiomer) directs oxygen atom delivery from the top face of the alkene.
-
Using D-(-)-DET directs oxygen atom delivery from the bottom face of the alkene.
Q3: Can I use a catalytic amount of the titanium/tartrate complex? Yes, the use of molecular sieves to rigorously exclude water allows the reaction to be run with catalytic amounts (typically 5-10 mol%) of both Ti(OiPr)₄ and DET.[1][3] Without molecular sieves, stoichiometric quantities are often required to compensate for catalyst deactivation.
Q4: My electron-deficient substrate is still unreactive. Are there alternatives? For α,β-unsaturated esters and ketones that are poor substrates for the electrophilic Sharpless epoxidation, an alternative is to use a nucleophilic epoxidation method. The Weitz-Scheffer reaction, which uses a nucleophilic oxidant like hydrogen peroxide under basic conditions, is a classical alternative for these systems.[7][8]
III. Key Experimental Protocols & Data
Standard Protocol for Sharpless Epoxidation of Methyl Acrylate
This protocol is a representative procedure and may require optimization.
-
Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add powdered, activated 4Å molecular sieves (approx. 0.5 g per 20 mmol of substrate).
-
Solvent: Add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -20 °C in a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Catalyst Formation:
-
Add L-(+)-Diethyl Tartrate (e.g., 0.6 mmol, 1.2 eq relative to Ti) to the cold solvent.
-
Slowly add Titanium(IV) isopropoxide (e.g., 0.5 mmol, 1.0 eq) dropwise via syringe. The solution may turn yellow.
-
Stir the mixture at -20 °C for 30-45 minutes to allow for the formation of the active catalyst complex.
-
-
Substrate Addition: Add methyl acrylate (e.g., 10 mmol) dropwise.
-
Oxidant Addition: Add a pre-cooled (-20 °C) anhydrous solution of TBHP in toluene (e.g., 20 mmol, 2.0 M solution) dropwise over several minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at -20 °C and monitor its progress by TLC or GC analysis.
-
Workup:
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium sulfite or ferrous sulfate.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of celite to remove the titanium salts and molecular sieves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude epoxide by flash column chromatography.
-
Data Summary: Effect of Ligand/Metal Ratio
The ratio of the chiral ligand to the titanium catalyst is a critical parameter for achieving high enantioselectivity. While an optimal ratio should be determined empirically, literature precedent provides a strong starting point.
| Ligand:Ti Ratio | Typical Enantiomeric Excess (ee %) | Observation |
| < 1:1 | Lower | Insufficient chiral ligand leads to the presence of achiral or less selective catalytic species. |
| 1:1 | Good to Excellent | Stoichiometrically correct for the formation of the active C₂-symmetric dimer. |
| 1.1:1 - 1.2:1 | Often Optimal | A slight excess of ligand ensures all titanium is complexed in the active chiral form.[4][12] |
| > 1.5:1 | May Decrease | A large excess of free ligand can sometimes interfere with the catalytic cycle or lead to the formation of other, less active complexes. |
IV. Visual Guides
Sharpless-Katsuki Catalytic Cycle
This diagram illustrates the key steps in the catalytic cycle, starting from the active dimeric catalyst.
Caption: Fig 1. Simplified Sharpless-Katsuki Catalytic Cycle.
Troubleshooting Flowchart for Low Conversion
This flowchart provides a logical path for diagnosing the cause of low reaction conversion.
Caption: Fig 2. Troubleshooting Logic for Low Conversion.
References
- 1. youtube.com [youtube.com]
- 2. brainly.in [brainly.in]
- 3. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicreactions.org [organicreactions.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 11. Mechanism of the Sharpless Epoxidation Reaction: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. name-reaction.com [name-reaction.com]
- 14. Sharpless Epoxidation [organic-chemistry.org]
Technical Support Center: Optimization of Enzymatic Resolution of Methyl Glycidate
Answering your request, as a Senior Application Scientist, here is a technical support center for the optimization of enzymatic resolution for methyl glycidate.
Welcome to the technical support guide for the enzymatic kinetic resolution of methyl glycidate. This resource is designed for researchers, scientists, and professionals in drug development to provide expert insights, troubleshooting solutions, and detailed protocols for this powerful chiral synthesis technique. Our goal is to explain the causality behind experimental choices, ensuring you can design, execute, and optimize your experiments with confidence.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the enzymatic resolution of methyl glycidate. Each issue is presented with probable causes and a step-by-step approach to resolution.
Problem: Low Enantiomeric Excess (ee) of Substrate or Product
Low enantioselectivity is a frequent challenge where the enzyme does not sufficiently differentiate between the two enantiomers of methyl glycidate.
Probable Causes:
-
Low Enzyme Selectivity (E-value): The intrinsic ability of the chosen enzyme to distinguish between the (R)- and (S)-enantiomers is insufficient. For a successful kinetic resolution, a high selectivity factor (E-value) is crucial.[1][2]
-
Sub-optimal Reaction Temperature: Temperature influences the flexibility of the enzyme's active site. Higher temperatures can decrease selectivity by allowing the "wrong" enantiomer to bind more easily.[3]
-
Inappropriate Solvent Choice: The solvent interacts with both the enzyme and the substrate, affecting the enzyme's conformation and, consequently, its selectivity.[4]
-
Reaction Progress Beyond 50% Conversion: In a classic kinetic resolution, the maximum yield for a single enantiomer is 50%. Pushing the reaction beyond this point will inevitably lead to a decrease in the enantiomeric excess of the product as the slower-reacting enantiomer begins to react.[2]
Step-by-Step Troubleshooting:
-
Re-evaluate Your Enzyme: If the E-value is inherently low, optimization of other parameters will have a limited effect. Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Mucor miehei) to identify one with better selectivity for methyl glycidate.[5][6]
-
Optimize Reaction Temperature:
-
Systematically lower the reaction temperature. Start at your current temperature (e.g., 40°C) and run parallel reactions at 30°C, 25°C, and even lower if feasible.
-
While lower temperatures often enhance selectivity, they also reduce the reaction rate.[3] You must find a balance between an acceptable reaction time and high enantiomeric excess.
-
-
Screen Different Solvents:
-
Monitor Reaction Progress Meticulously:
-
Track the conversion and the enantiomeric excess of both the remaining substrate and the formed product over time using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Plot ee vs. conversion. For an ideal resolution, the ee of the unreacted substrate will approach >99% as the conversion nears 50%. The ee of the product is often highest at lower conversions.
-
Determine the optimal stopping point to achieve the desired ee for your target compound.
-
Problem: Slow or Stalled Reaction
A sluggish or completely stalled reaction can halt your workflow and lead to substrate or enzyme degradation over long incubation times.
Probable Causes:
-
Enzyme Inhibition: High concentrations of the substrate (methyl glycidate) or the product (the hydrolyzed diol) can inhibit the enzyme's activity.[9]
-
Incorrect pH or "pH Memory": Enzymes have an optimal pH for activity.[10][11][12] In organic solvents, enzymes are thought to retain the ionization state of the pH of the last aqueous solution they were in contact with, a concept known as "pH memory".[13] If the enzyme was lyophilized or immobilized from a buffer with a sub-optimal pH, its activity will be low.
-
Insufficient Water Activity (a_w): Lipases require a minimal amount of water to maintain their catalytically active conformation, even in organic media.[13] Too little water can render the enzyme inactive, while too much can promote unwanted side reactions.
-
Denatured or Inactive Enzyme: Improper storage, handling, or exposure to harsh conditions (extreme pH or temperature) can denature the enzyme.[14]
Step-by-Step Troubleshooting:
-
Investigate Inhibition:
-
Substrate Inhibition: Run the reaction at several different initial concentrations of methyl glycidate. If the initial rate decreases at higher concentrations, substrate inhibition is likely occurring.[9]
-
Product Inhibition: If the reaction starts well but slows down disproportionately over time, product inhibition may be the cause. Consider in-situ product removal strategies if feasible.
-
-
Optimize Enzyme pH Memory:
-
Before immobilization or lyophilization, equilibrate your enzyme in a buffer at its known optimal pH (for many lipases, this is around pH 7-8).[11]
-
This ensures the enzyme's catalytic residues have the correct ionization state for optimal performance in the organic solvent.
-
-
Control Water Activity:
-
If using a lyophilized enzyme powder, try adding a very small, precise amount of buffer or water to the reaction mixture (e.g., 0.1-1% v/v).
-
Alternatively, control the water activity by equilibrating the enzyme and solvent with salt hydrate pairs before starting the reaction.
-
-
Verify Enzyme Activity:
-
Always test a new batch of enzyme with a standard colorimetric assay (e.g., using p-nitrophenyl palmitate) to confirm its specific activity before starting your resolution experiment.
-
Problem: Poor Enzyme Stability and Reusability
For cost-effective and scalable processes, the ability to reuse the enzyme is critical. Free enzyme powders often denature or are difficult to recover from the reaction mixture.
Probable Causes:
-
Enzyme Denaturation: The organic solvent or reaction temperature may be too harsh for the free enzyme.[4]
-
Physical Loss of Enzyme: Free enzyme powder is difficult to separate completely from the reaction mixture for subsequent cycles.
-
Leaching from Support: If using an immobilized enzyme, the enzyme may be weakly bound and can leach off the support into the reaction medium.[15]
Step-by-Step Troubleshooting:
-
Employ Enzyme Immobilization: This is the most effective strategy to enhance stability and enable reuse.[7][13]
-
Adsorption: A simple and common method is to adsorb the lipase onto a hydrophobic support (e.g., macroporous acrylic resin, polypropylene).[15] This often leads to hyperactivation of lipases as the hydrophobic interaction forces the enzyme's active site "lid" open.[13][15] The widely used Novozym 435 is an example of Candida antarctica lipase B immobilized on an acrylic resin.[15]
-
Covalent Attachment: For a more robust linkage that prevents leaching, covalently attach the enzyme to a support with functional groups (e.g., glyoxyl-agarose). This can sometimes improve thermostability.[16]
-
Cross-Linked Enzyme Aggregates (CLEAs): This carrier-free immobilization method can provide high stability and volumetric activity.
-
-
Optimize Recovery and Washing:
-
After each cycle, recover the immobilized enzyme by simple filtration or centrifugation.
-
Wash the enzyme gently with a suitable solvent (e.g., fresh hexane) to remove any residual substrate and product before starting the next cycle. Avoid harsh solvents or conditions that could strip the enzyme from the support.
-
-
Test Stability Over Multiple Cycles:
-
Run the reaction for at least 5-10 cycles, measuring the conversion and ee for each cycle. A robust immobilized system should maintain high activity and selectivity with minimal loss between cycles.[17]
-
Workflow & Troubleshooting Diagrams
The following diagrams illustrate the general optimization workflow and a decision-making process for troubleshooting low enantiomeric excess.
Caption: General workflow for optimizing the enzymatic resolution of methyl glycidicate.
Caption: Decision tree for troubleshooting low enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I start with for methyl glycidate resolution? A: Candida antarctica lipase B (CALB), commercially available as the immobilized preparation Novozym 435, is an excellent starting point.[15][18] It is known for its broad substrate specificity, high activity, and stability in organic solvents, making it one of the most widely used biocatalysts in organic synthesis.[15] However, screening other lipases is always recommended as selectivity is highly substrate-dependent.
Q2: Why are organic solvents used instead of water for this reaction? A: Using organic solvents offers several key advantages for this specific resolution:
-
Shifts Equilibrium: The reaction is a hydrolysis. To perform a kinetic resolution, we want to control this reaction, not let it go to completion with both enantiomers. In a water-restricted organic medium, the reverse reaction (esterification) can also be catalyzed, but more importantly, it prevents complete hydrolysis of the substrate.[4][7]
-
Increases Solubility: Methyl glycidate and other organic substrates are often more soluble in organic solvents than in aqueous buffers.[7]
-
Suppresses Side Reactions: Water-dependent side reactions are minimized.[4]
-
Easier Product Recovery: Separating the organic product from an organic solvent is often simpler than from an aqueous medium.[7]
Q3: How do I accurately measure the enantiomeric excess (ee)? A: The most common and accurate methods are chiral chromatography techniques.[8]
-
Chiral Gas Chromatography (GC): This is suitable for volatile compounds like methyl glycidate. You will need a chiral stationary phase column (e.g., based on cyclodextrins) that can separate the two enantiomers.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is also a very common method. You may need to derivatize your analyte to make it detectable by UV or other detectors.[8] For both methods, you must first analyze a sample of the racemic starting material to identify the retention times of the (R)- and (S)-enantiomers. The ee is then calculated from the peak areas of the two enantiomers in your reaction sample.
Q4: Can I use the free enzyme powder directly? A: Yes, you can, but it is generally not recommended for optimization or scale-up. Free enzyme powders can be difficult to handle, may have lower stability in organic solvents, and are very challenging to recover and reuse.[4] Immobilization is a highly recommended step that provides significant process advantages, including enhanced stability, easy separation, and potential for continuous operation.[7][19]
Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of Methyl Glycidate
This is a representative protocol. Specific amounts and conditions must be optimized.
-
Enzyme Preparation:
-
Add 50 mg of immobilized lipase (e.g., Novozym 435) to a 10 mL screw-cap vial.
-
Add 5 mL of the chosen organic solvent (e.g., hexane).
-
Add a controlled amount of aqueous buffer (e.g., 10 µL of 50 mM phosphate buffer, pH 7.0) to ensure adequate water activity.
-
Gently agitate the mixture at the desired reaction temperature (e.g., 30°C) for 30 minutes to equilibrate.
-
-
Reaction Initiation:
-
Add racemic methyl glycidate (e.g., 1 mmol) to the vial.
-
Seal the vial tightly and place it in an incubator shaker set to the optimal temperature and agitation speed (e.g., 200 rpm).
-
-
Reaction Monitoring:
-
At regular intervals (e.g., 1, 2, 4, 8, 24 hours), pause the agitation and carefully withdraw a small aliquot (e.g., 20 µL) of the supernatant.
-
Prepare the aliquot for analysis by diluting it in a suitable solvent (e.g., ethyl acetate) and filtering if necessary.
-
Analyze the sample by chiral GC or HPLC to determine the conversion and the ee of the substrate and product.
-
-
Reaction Termination and Work-up:
-
Once the desired ee and conversion are reached (typically around 50% conversion for maximum substrate ee), stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent and stored for reuse.
-
The filtrate, containing the enantioenriched unreacted substrate and the product, can be concentrated under reduced pressure.
-
The substrate and product can then be separated using standard techniques like column chromatography.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral GC
-
Instrument Setup:
-
Install a chiral capillary column (e.g., a Beta-Dex or Gamma-Dex column) in your Gas Chromatograph.
-
Set up an appropriate temperature program. Example: Initial temp 80°C hold for 2 min, ramp at 5°C/min to 150°C, hold for 5 min. (This must be optimized for your specific column and analyte).
-
Use helium or hydrogen as the carrier gas at a constant flow rate. Set injector and detector (FID) temperatures appropriately (e.g., 250°C).
-
-
Sample Preparation:
-
Prepare a standard of the racemic methyl glycidate (~1 mg/mL in ethyl acetate).
-
Prepare your reaction samples by diluting them to a similar concentration.
-
-
Analysis:
-
Inject 1 µL of the racemic standard to determine the retention times for the two enantiomers. They should appear as two well-resolved peaks of equal area.
-
Inject 1 µL of your reaction sample.
-
Integrate the peak areas for the two enantiomers.
-
-
Calculation:
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Data Summary Table
| Parameter | Typical Range | Rationale & Key Considerations |
| Enzyme | Lipases (CALB, PCL, etc.) | CALB (Novozym 435) is a robust starting point due to its broad utility and stability.[15][18] |
| Enzyme Form | Immobilized | Greatly enhances stability, reusability, and ease of separation from the product stream.[13][17] |
| Solvent | Hydrophobic (Hexane, MTBE) | Minimizes enzyme denaturation and shifts equilibrium away from complete hydrolysis.[4][7] |
| Temperature | 25 - 45 °C | Lower temperatures often improve enantioselectivity (E-value) at the cost of reaction speed.[3][20] |
| pH Memory | pH 7.0 - 8.5 | The pH of the last aqueous solution contacted by the enzyme dictates its catalytic activity in organic media.[11] |
| Water Activity | 0.1 - 0.5 a_w | Essential for maintaining the enzyme's active conformation; can be controlled by adding buffer or salt hydrates.[13] |
| Substrate Conc. | 50 - 200 mM | Must be optimized; high concentrations can lead to substrate inhibition in some enzymes.[9] |
| Monitoring | Chiral GC / HPLC | Essential for tracking both conversion and ee to determine the optimal reaction endpoint.[8][21] |
References
- 1. benchchem.com [benchchem.com]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. nuffieldfoundation.org [nuffieldfoundation.org]
- 4. scispace.com [scispace.com]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 7. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate inhibition by the blockage of product release and its control by tunnel engineering - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 10. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 11. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Immobilisation and application of lipases in organic media - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35446F [pubs.rsc.org]
- 14. Effect of pH on Enzyme Activity | Overview & Interaction - Lesson | Study.com [study.com]
- 15. mdpi.com [mdpi.com]
- 16. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Serratia marcescens lipase production for enantioselective hydrolysis of 3-phenylglycidic acid ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 19. Immobilization of Lipase by Adsorption Onto Magnetic Nanoparticles in Organic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling Regioselectivity in the Ring-Opening of Methyl Oxirane-2-Carboxylate
Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the regioselective ring-opening of methyl oxirane-2-carboxylate (also known as methyl glycidate). This versatile chiral building block is fundamental in synthesizing a range of pharmaceutical agents, including beta-blockers and antiviral nucleoside analogues.[1][2] However, controlling whether a nucleophile attacks the C2 (α) or C3 (β) position of the epoxide is a common and critical challenge.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments and master this crucial transformation.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental principles governing the regioselectivity of epoxide ring-opening reactions?
The regioselectivity of epoxide ring-opening is primarily dictated by the reaction conditions, which determine whether the mechanism follows an SN1 or SN2 pathway.
-
Basic or Nucleophilic Conditions (SN2 Mechanism): Under basic or neutral conditions with a strong nucleophile (e.g., RO⁻, N₃⁻, RNH₂, RMgX), the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom.[3][4][5][6] This is because the reaction is driven by the nucleophile "pushing" open the ring, and the path of least steric resistance is favored.[3][7]
-
Acidic Conditions (SN1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group.[8][9] The C-O bonds weaken, and the ring begins to open, developing a partial positive charge on the carbon atom that can best stabilize it.[6] The nucleophile then attacks this more electrophilic, partially cationic center. For typical alkyl-substituted epoxides, this means attack occurs at the more substituted carbon.[4][10]
Q2: How does the methyl carboxylate group in this compound specifically influence the regioselectivity?
The electron-withdrawing nature of the methyl carboxylate (-CO₂Me) group at the C2 position introduces electronic factors that compete with the standard steric considerations.
-
Under Basic (SN2) Conditions: The primary driving force remains steric hindrance. Therefore, strong, basic nucleophiles will preferentially attack the less substituted and less sterically hindered C3 position .[11] While the ester group's inductive effect makes the C2 carbon electronically more attractive, for most strong nucleophiles, the steric bulk at C2 (which bears the substituent) directs the attack to C3.
-
Under Acidic (SN1-like) Conditions: This is where this compound deviates from simple epoxides. An electron-withdrawing group like an ester destabilizes the formation of an adjacent positive charge. Therefore, the partial positive charge that develops during the SN1-like ring-opening will be more stabilized at the C3 position . Consequently, even under acidic conditions, nucleophilic attack is heavily favored at C3.
This pronounced preference for C3 attack under both acidic and basic conditions makes achieving C2 selectivity a significant synthetic challenge that often requires specialized catalysts.
Q3: What role do Lewis acids play, and how do they differ from Brønsted acids?
Lewis acids coordinate to the epoxide oxygen, activating the ring towards nucleophilic attack, similar to Brønsted acids.[12] However, they offer a more nuanced level of control. The choice of Lewis acid can influence the degree of C-O bond polarization and the overall stereoelectronic environment. Some catalytic systems involving Lewis acids are designed to overcome the substrate's intrinsic bias and can steer the reaction toward the less favored C2 position.[13][14] The interaction can be analyzed using Hard-Soft Acid-Base (HSAB) theory, where the "hardness" of the Lewis acid and nucleophile can influence the reaction's regiochemical outcome.[15]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of C2 and C3 regioisomers, but I need pure C3-adduct.
This issue typically arises from reaction conditions that are not sufficiently controlled, allowing for competing reaction pathways.
Possible Causes & Solutions:
-
Use of Weakly Basic/Nucleophilic Reagents: If your nucleophile is not strong enough, the SN2 pathway may be slow, and trace acidity could initiate a competing acid-catalyzed pathway.
-
Solution: Ensure your nucleophile is sufficiently strong and basic. For amines, use the free base rather than a salt. For alcohols, deprotonate first with a strong base (e.g., NaH) to form the more potent alkoxide.
-
-
Trace Acid Contamination: Glassware, solvents, or starting materials may contain acidic impurities that catalyze a minor SN1-like pathway, leading to a loss of selectivity.
-
Solution: Use freshly distilled, anhydrous solvents. If possible, perform the reaction in plasticware or base-washed glassware. The addition of a non-nucleophilic base can sometimes scavenge trace acids, but care must be taken to avoid side reactions.
-
-
Elevated Reaction Temperatures: Higher temperatures can provide enough energy to overcome the activation barrier for the less favored pathway, reducing selectivity.
-
Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature and adjust as needed.
-
Problem 2: I am observing poor yield and the formation of diol byproducts.
Low yields and side products often point to issues with moisture or competing reaction pathways.
Possible Causes & Solutions:
-
Presence of Water: Water can act as a nucleophile, especially under acidic conditions, leading to the formation of methyl 2,3-dihydroxypropanoate. It can also hydrolyze the ester group.
-
Solution: Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Nucleophile Degradation or Basicity Issues: If the nucleophile is also a strong base, it may catalyze polymerization of the epoxide or other side reactions.
-
Solution: For highly basic nucleophiles, consider slow addition of the reagent at a low temperature to maintain a low instantaneous concentration.
-
Problem 3: How can I reverse the selectivity and achieve nucleophilic attack at the C2 position?
Achieving C2 selectivity is challenging due to the inherent electronic and steric biases of the substrate. This typically requires a specialized catalytic approach that overrides the natural C3 preference.
Strategies for C2 Selectivity:
-
Catalyst-Controlled Ring-Opening: Research has focused on developing Lewis acid catalyst systems that can enforce a specific transition state geometry, directing the nucleophile to the C2 position.[13]
-
Approach: Yttrium triflate (Y(OTf)₃) has been shown to catalyze the ring-opening of similar donor-acceptor oxiranes with N-heteroaromatics, favoring attack at the carbon bearing the acceptor group (C2).[2] This strategy relies on the catalyst coordinating both the epoxide and the nucleophile to orchestrate a specific mode of attack.
-
-
Intramolecular Cyclization Strategies: In some cases, the substrate can be designed so that an intramolecular nucleophilic attack is geometrically constrained to occur at the C2 position, followed by a subsequent ring-opening. This is a substrate-specific approach and not a general solution.
Data Summary: Regioselectivity of Ring-Opening
The following table summarizes typical regiochemical outcomes for the ring-opening of this compound with various nucleophiles.
| Nucleophile | Conditions | Predominant Site of Attack | Typical C3:C2 Ratio | Reference(s) |
| Amines (R-NH₂) | Neat or in polar solvent, RT | C3 (β-attack) | >95:5 | [11] |
| Thiols (R-SH) | Base catalyst (e.g., Et₃N), polar solvent | C3 (β-attack) | >95:5 | [11] |
| Azide (N₃⁻) | Polar aprotic solvent (e.g., DMF) | C3 (β-attack) | High selectivity | [16] |
| Halides (e.g., Br⁻) | Lewis Acid (e.g., Mg(ClO₄)₂) | C3 (β-attack) | High selectivity | N/A |
| N-Heteroaromatics | Y(OTf)₃ catalyst | C2 (α-attack) | >5:95 | [2] |
Visualizing the Reaction Pathways
General Reaction Scheme
Caption: Reaction pathways for nucleophilic ring-opening.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for troubleshooting poor regioselectivity.
Experimental Protocols
Protocol 1: Highly Regioselective C3-Ring Opening with an Amine
This protocol describes the synthesis of a key precursor for beta-blockers, illustrating the typical C3-selective SN2 opening. The synthesis of many beta-blockers involves the reaction of a substituted phenoxide with epichlorohydrin, followed by ring-opening of the resulting glycidyl ether with an amine.[1][17] This serves as a robust model for the reactivity of this compound.
Objective: To synthesize methyl 3-(isopropylamino)-2-hydroxypropanoate with high C3 regioselectivity.
Materials:
-
This compound (1.0 eq)
-
Isopropylamine (3.0 eq)
-
Methanol (anhydrous, as solvent)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagents: To the flask, add this compound (e.g., 1.16 g, 10 mmol) and anhydrous methanol (20 mL).
-
Nucleophile Addition: While stirring the solution at room temperature, slowly add isopropylamine (e.g., 1.77 g, 30 mmol, 3.0 eq). The reaction is often exothermic; maintain the temperature below 30 °C using a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting epoxide is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess isopropylamine.
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes gradient) to yield the pure C3-adduct.
-
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. The coupling constants between the C2 and C3 protons in the ¹H NMR spectrum are diagnostic for confirming the regiochemical outcome.
References
- 1. jmedchem.com [jmedchem.com]
- 2. Chemo- and regioselective ring-opening of donor–acceptor oxiranes with N-heteroaromatics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. benchchem.com [benchchem.com]
- 17. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up Methyl Oxirane-2-Carboxylate Production
Welcome to the technical support center for the production of methyl oxirane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical intermediate. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound suitable for scaling up?
A1: The two most common and scalable methods for synthesizing this compound are the Darzens condensation and the epoxidation of methyl acrylate. The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[1][2] The epoxidation of methyl acrylate, an α,β-unsaturated ester, can be achieved using various oxidizing agents, offering an alternative route to the desired epoxide.[1]
Q2: What are the key safety concerns when handling this compound and its precursors?
A2: this compound is classified as a flammable liquid and can cause skin and eye irritation, as well as respiratory irritation.[3] Precursors such as methyl chloroacetate are also toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[4] When using hydrogen peroxide for epoxidation, be aware of its potential for exothermic decomposition, especially at higher concentrations and temperatures.[5][6] Always consult the Safety Data Sheet (SDS) for all reagents before use.[7][8][9]
Q3: How can I improve the yield and selectivity of the Darzens condensation on a larger scale?
A3: To improve yield and selectivity in a scaled-up Darzens condensation, careful control of reaction conditions is crucial. This includes the slow, controlled addition of reagents to manage the exothermic nature of the reaction, maintaining a low reaction temperature (e.g., -10°C to -5°C) to minimize side reactions, and ensuring a homogenous reaction mixture through vigorous stirring.[10] The choice of a strong, non-nucleophilic base is also critical to favor the desired condensation pathway.[11]
Q4: What are the advantages of using a phase-transfer catalyst in the epoxidation of methyl acrylate?
A4: Phase-transfer catalysis (PTC) can significantly enhance the reaction rate and efficiency by facilitating the transfer of reactants between immiscible phases (e.g., an aqueous oxidant and an organic substrate).[12][13][14] This often allows for the use of milder reaction conditions, less hazardous solvents, and can lead to higher yields and selectivities, making it an attractive option for greener and more efficient industrial-scale production.[15][16]
Troubleshooting Guides
Issue 1: Low Yield in Darzens Condensation Scale-Up
Symptoms:
-
Significantly lower than expected yield of this compound compared to lab-scale experiments.
-
Formation of a large amount of side products, such as self-condensation products of the aldehyde or ketone.[11]
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Poor Temperature Control | The Darzens condensation is often exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions. | Implement a more efficient cooling system for the reactor. Ensure slow, dropwise addition of the α-haloester and aldehyde solution to the base to maintain a consistent low temperature (e.g., -10°C to -5°C).[10] |
| Inefficient Mixing | Inadequate agitation in a large reactor can lead to localized high concentrations of reactants and base, fostering side reactions. | Use an overhead stirrer with appropriate impeller design to ensure vigorous and homogenous mixing of the reaction mixture.[10] |
| Incorrect Base Selection or Stoichiometry | The choice and amount of base are critical. An inappropriate base can lead to saponification of the ester or other side reactions. | Use a strong, non-nucleophilic base like sodium methoxide or potassium tert-butoxide. Ensure the stoichiometry is optimized; typically a slight excess of the base is used.[1] |
| Moisture Contamination | Water in the reaction can consume the base and lead to unwanted side reactions. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.[10] |
Issue 2: Incomplete Epoxidation of Methyl Acrylate
Symptoms:
-
Presence of a significant amount of unreacted methyl acrylate in the final product mixture.
-
Lower than expected conversion rates.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Insufficient Oxidant | The stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) to the alkene is crucial for complete conversion. | Carefully control the molar ratio of the oxidant to methyl acrylate. A slight excess of the oxidant may be required, but a large excess can lead to over-oxidation or decomposition.[5] |
| Catalyst Deactivation | The catalyst (e.g., a metal complex or a phase-transfer catalyst) may become deactivated over the course of the reaction, especially at elevated temperatures or in the presence of impurities. | Ensure the catalyst is of high purity. For phase-transfer catalysis, select a robust catalyst like a quaternary ammonium or phosphonium salt.[12] Consider adding the catalyst in portions if deactivation is observed. |
| Inadequate Reaction Time or Temperature | The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature for complete conversion. | Monitor the reaction progress using techniques like GC or TLC. Optimize the reaction time and temperature based on these in-process controls. Reaction temperatures are typically in the range of 10°C to 60°C.[5] |
| Poor Mass Transfer (in biphasic systems) | If using a biphasic system (e.g., with aqueous hydrogen peroxide), inefficient mixing can limit the contact between the reactants, leading to a slow reaction rate. | Employ vigorous stirring to maximize the interfacial area between the aqueous and organic phases. The use of a phase-transfer catalyst is highly recommended to improve mass transfer.[12] |
Issue 3: Formation of Ring-Opened Byproducts During Purification
Symptoms:
-
Presence of diol or other ring-opened impurities in the purified this compound.
-
Loss of product during distillation or chromatography.
Possible Causes & Solutions:
| Cause | Explanation | Solution |
| Acidic or Basic Residues | Traces of acid or base from the reaction workup can catalyze the opening of the epoxide ring, especially at elevated temperatures during distillation. | Neutralize the crude product thoroughly during the workup procedure. Wash with a mild bicarbonate solution to remove acid and with brine to remove water-soluble impurities. Ensure the product is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate) before purification. |
| High Temperatures During Distillation | This compound can be thermally sensitive. High distillation temperatures can lead to decomposition and polymerization. | Purify the product via vacuum distillation to lower the boiling point and minimize thermal stress.[17] Ensure the distillation apparatus is clean and free of acidic or basic contaminants. |
| Hydrolysis During Aqueous Workup | Prolonged contact with water, especially under non-neutral pH conditions, can lead to hydrolysis of the epoxide. | Minimize the duration of the aqueous workup. Use cold water or brine for washing to reduce the rate of hydrolysis. |
Experimental Workflows
Workflow 1: Darzens Condensation for this compound
This workflow outlines the key steps for a scaled-up Darzens condensation.
Caption: Darzens Condensation Workflow.
Workflow 2: Epoxidation with Phase-Transfer Catalysis
This workflow details the epoxidation of methyl acrylate using a phase-transfer catalyst.
Caption: Epoxidation Workflow with PTC.
References
- 1. Darzens reaction - Wikipedia [en.wikipedia.org]
- 2. Darzens Reaction [organic-chemistry.org]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - Synthesis of Ethyl Methylphenylglycidate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. EP0468840A2 - Process for the selective epoxidation of unsaturated (meth)acrylates, new functional (meth)acrylates so obtained and their use in the synthesis of new polymers - Google Patents [patents.google.com]
- 6. US4600755A - Free radical initiated polymerization of polymerizable ethylenically unsaturated monomer component in the presence of hydrogen peroxide - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. content.labscoop.com [content.labscoop.com]
- 9. Ethyl Methylphenylglycidate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Darzen glycidic | PPTX [slideshare.net]
- 12. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. iajpr.com [iajpr.com]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 16. iris.unive.it [iris.unive.it]
- 17. m.youtube.com [m.youtube.com]
"stability issues of methyl oxirane-2-carboxylate under reaction conditions"
Technical Support Center: Methyl Oxirane-2-Carboxylate
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Its Stability Challenges in Synthetic Applications.
Introduction: Understanding the Dual Reactivity of this compound
This compound, also known as methyl glycidate, is a valuable bifunctional molecule in organic synthesis, prized for its ability to introduce a three-carbon chain with versatile handles for further elaboration.[1][2] Its structure, containing both a strained epoxide ring and a reactive ester group, makes it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1]
However, this dual reactivity is also the source of its inherent instability under many common reaction conditions. The high ring strain of the epoxide makes it susceptible to nucleophilic attack, while the ester is prone to hydrolysis.[3][4] This guide serves as a technical resource to anticipate, diagnose, and mitigate stability issues, ensuring reproducible and high-yielding synthetic outcomes.
Frequently Asked Questions (FAQs) on Stability
Q1: What are the primary degradation pathways for this compound?
Answer: The two main pathways of degradation stem from its core functional groups: the epoxide and the methyl ester.
-
Epoxide Ring-Opening: This is the most common instability issue. The strained three-membered ring can be opened by a wide range of nucleophiles, including water, alcohols, and even trace acidic or basic impurities. This typically results in the formation of diol or halo-hydrin byproducts.[4]
-
Ester Hydrolysis (Saponification): The methyl ester group can be hydrolyzed to the corresponding carboxylate salt under basic conditions or to the carboxylic acid under acidic conditions.[5]
These pathways can occur independently or concurrently, leading to a complex mixture of byproducts and significantly reducing the yield of the desired product.
Q2: How does pH dramatically influence the stability of the epoxide ring?
Answer: The pH of the reaction medium is arguably the most critical factor governing the stability of this compound. Both acidic and basic conditions catalyze the ring-opening of the epoxide, but through different mechanisms, which influences the regioselectivity of the reaction.
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is protonated, creating a highly reactive intermediate. This makes the epoxide carbons much more electrophilic. The subsequent nucleophilic attack often occurs at the more substituted carbon atom, following an SN1-like mechanism, because that carbon can better stabilize the partial positive charge in the transition state.[4] Even mild acids can initiate this process.
-
Base-Catalyzed Ring-Opening: Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons in a classic SN2 reaction. This attack preferentially occurs at the less sterically hindered carbon atom.[4] Strong bases like hydroxides or alkoxides can readily open the ring.
Q3: What role does temperature play in the degradation of this compound?
Answer: Elevated temperatures accelerate the rate of all chemical reactions, including the degradation pathways of this compound.
-
Increased Reaction Rates: The rate of both acid- and base-catalyzed hydrolysis increases with temperature. Reactions that are sluggish at room temperature may become uncontrollably fast at higher temperatures, leading to significant byproduct formation.
-
Thermal Decomposition: While the molecule is relatively stable at recommended storage temperatures (2-8°C or frozen), high temperatures (e.g., >150°C) can lead to thermal decomposition, potentially through radical pathways or rearrangements, yielding a complex mixture of products like ketones and unsaturated alcohols.[6][7]
-
Polymerization: In the presence of certain initiators (acidic or basic), elevated temperatures can promote the polymerization of the epoxide.
Q4: How should I properly store this compound to maintain its integrity?
Answer: Proper storage is crucial to prevent degradation over time. Based on safety data sheets and chemical properties, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or frozen (under -20°C)[6][8] | To minimize the rate of potential decomposition or polymerization reactions. |
| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen).[9] | To prevent reaction with atmospheric moisture, which can lead to hydrolysis. |
| Container | Tightly sealed, original container.[9][10] | To prevent contamination and exposure to air and moisture. |
| Light | Protect from light.[9] | Some epoxides can be sensitive to light, which may catalyze degradation. |
| Incompatibilities | Store away from acids, bases, and oxidizing agents.[10] | To prevent catalytic decomposition. |
Troubleshooting Unstable Reactions
This section provides a systematic approach to diagnosing and solving common problems encountered during reactions involving this compound.
Problem 1: Low Yield and a Complex Mixture of Byproducts
You've run a reaction, and the NMR or GC-MS of the crude product shows multiple unexpected signals, with a low yield of your desired product.
-
Causality of Byproducts: Unexpected signals often correspond to the diol from water contamination or the ring-opened product from reaction with a nucleophilic base/acid. For instance, if using NaOMe as a base, you might see the methoxy-alcohol byproduct.
-
Self-Validation: Before starting a large-scale reaction, run a small-scale test reaction and monitor it by TLC or GC at regular intervals. This will reveal the rate of consumption of starting material versus the formation of byproducts and help you optimize conditions.
Problem 2: Reaction Fails to Initiate or Stalls
You've set up your reaction, but the starting material is not being consumed.
-
Degraded Starting Material: The most likely cause is that the this compound has degraded during storage. The resulting diol or carboxylic acid will not participate in the desired reaction.
-
Solution: Check the purity of your starting material using 1H NMR. Look for the characteristic epoxide protons. If significant impurities are present, either purify the material (e.g., by distillation) or use a fresh bottle.
-
-
Insufficiently Active Catalyst/Reagent: The conditions may be too mild.
-
Solution: While harsh conditions can cause degradation, sometimes a certain activation energy must be overcome. Consider a slight, controlled increase in temperature or using a more active, yet still controlled, catalyst system. For example, if a mild organic base is not working, you might switch to a non-nucleophilic inorganic base like K2CO3.
-
Key Degradation Pathways and Mechanisms
Understanding the chemical mechanisms of degradation is key to preventing them.
Recommended Experimental Protocols
Protocol 1: Purity Assessment by 1H NMR
Objective: To verify the integrity of this compound before use.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl3)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the this compound (5-10 mg) in ~0.6 mL of CDCl3 in a clean, dry NMR tube.
-
Acquire a 1H NMR spectrum.
-
Analysis:
-
Look for the characteristic signals of the epoxide ring protons, typically around δ 2.8-3.5 ppm.
-
The methyl ester protons will appear as a singlet around δ 3.8 ppm.
-
Signs of Degradation: The presence of a broad singlet corresponding to hydroxyl (-OH) protons, or new signals in the δ 3.5-4.0 ppm range, may indicate the formation of the diol byproduct from hydrolysis.
-
Protocol 2: Controlled Ring-Opening with a Thiol Nucleophile (Example)
Objective: To perform a nucleophilic ring-opening reaction while minimizing degradation. This protocol illustrates principles applicable to many nucleophiles.
Materials:
-
This compound (1.0 eq)
-
4-Methoxythiophenol (1.1 eq)
-
Potassium carbonate (K2CO3, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, inert atmosphere setup (Argon/Nitrogen)
Procedure:
-
Setup: Dry all glassware in an oven and assemble under an inert atmosphere.
-
Initial Mixture: To a round-bottom flask, add anhydrous DMF, 4-methoxythiophenol, and finely ground K2CO3. Stir the suspension at room temperature for 15 minutes. The use of a mild, non-nucleophilic base like K2CO3 generates the thiolate nucleophile in situ without being harsh enough to significantly attack the epoxide or ester directly.
-
Controlled Addition: Cool the reaction mixture to 0°C using an ice bath. Add the this compound dropwise via syringe over 20-30 minutes.
-
Causality: Slow, cooled addition prevents a rapid exotherm and minimizes the concentration of the starting epoxide at any given time, reducing the chance of side reactions.
-
-
Reaction Monitoring: Allow the reaction to stir at 0°C and warm to room temperature slowly over several hours. Monitor the reaction progress by TLC, staining with potassium permanganate to visualize the consumption of the thiophenol.
-
Workup: Once the reaction is complete, quench by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. chembk.com [chembk.com]
- 2. This compound | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05111J [pubs.rsc.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. PMK Glycidic Acid (sodium salt) | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Kinetics of the thermal decomposition of 2,3-epoxy-2,3-dimethylbutane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. 4538-50-5|this compound|BLD Pharm [bldpharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Alternative Catalysts for Enantioselective Epoxidation of Methyl Acrylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the enantioselective epoxidation of methyl acrylate. As a key chiral building block in the synthesis of pharmaceuticals and fine chemicals, methyl glycidate demands efficient and highly selective production methods. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternative catalytic systems beyond the classical approaches. Here, we provide in-depth, field-proven insights in a direct question-and-answer format, addressing common challenges and frequently asked questions to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the selection and implementation of alternative catalytic systems for the enantioselective epoxidation of methyl acrylate, an electron-deficient olefin.
Q1: What are the primary classes of alternative catalysts for the enantioselective epoxidation of methyl acrylate?
The epoxidation of electron-deficient alkenes like methyl acrylate requires a nucleophilic oxidation approach, often referred to as a Michael-addition-type epoxidation. The main alternative catalyst classes are:
-
Organocatalysts: These metal-free catalysts have gained significant traction due to their low toxicity, stability, and operational simplicity.[1] Key types include:
-
Chiral Amines: Proline derivatives and other chiral pyrrolidines can catalyze the reaction, often using hydrogen peroxide as the oxidant.[2][3]
-
Phase-Transfer Catalysts (PTCs): Chiral quaternary ammonium salts, particularly those derived from Cinchona alkaloids, are highly effective.[4][5] They facilitate the reaction between an aqueous oxidant phase and an organic substrate phase.[6]
-
Polyamino Acids: Synthetic polypeptides can form chiral environments that direct the stereochemical outcome of the epoxidation.[5]
-
-
Metal-Based Catalysts: While some metal catalysts are more suited for electron-rich olefins, several systems have been adapted for electron-deficient substrates.
-
Chiral Ligand-Metal Peroxide Systems: Complexes of metals like zinc, lithium, or magnesium with chiral ligands (e.g., diethyl tartrate) can perform a Weitz-Scheffer type reaction.[5]
-
Manganese and Iron Complexes: Chiral salen-Mn complexes and iron complexes with aminopyridine ligands have shown promise, though they may require specific additives or conditions to be effective for this substrate class.[7][8]
-
Supported Catalysts: Immobilizing catalysts on polymeric supports or within Metal-Organic Frameworks (MOFs) can improve recyclability and stability.[7][9][10]
-
-
Biocatalysts: Enzymes offer outstanding selectivity under mild conditions.[1]
-
Epoxide Hydrolases: While not a direct epoxidation method, these enzymes can be used for the kinetic resolution of a racemic epoxide mixture, yielding one enantiomer of the epoxide and one of the corresponding diol.[11]
-
Monooxygenases: Certain monooxygenases can directly epoxidize C=C bonds, although their application for α,β-unsaturated esters is an area of ongoing research.[12]
-
Q2: How do I select the most appropriate catalyst for my specific application?
The choice of catalyst depends on several factors, including the desired scale, enantiomeric excess (ee), cost, and environmental considerations.
| Catalyst Class | Pros | Cons | Typical ee% for α,β-Unsaturated Systems | Best For |
| Organocatalysts (Chiral Amines/PTCs) | Metal-free, low toxicity, often use green oxidants (H₂O₂), high ee values.[1][2] | May require higher catalyst loading; PTCs can have complex kinetics. | >90%[3][6] | Bench-scale to process development where metal contamination is a concern. |
| Metal-Based Catalysts (e.g., Salen, Porphyrin) | High turnover numbers possible, well-studied mechanisms.[13] | Potential for metal leaching, catalyst deactivation (e.g., dimer formation), may require inert atmosphere.[14] | 70-95% | Applications where catalyst cost per gram is less critical than high turnover. |
| Supported/Immobilized Catalysts | Easy separation and recyclability, enhanced stability.[7][9] | Can sometimes exhibit lower activity or enantioselectivity compared to homogeneous counterparts.[9] | Variable, often slightly lower than homogeneous systems. | Industrial-scale processes where catalyst reuse is economically critical. |
| Biocatalysts (Kinetic Resolution) | Extremely high enantioselectivity, operates in mild aqueous conditions.[11] | Maximum theoretical yield is 50% for the epoxide, requires separation of product from diol. | >99% (for resolved epoxide)[11] | High-value applications (e.g., pharmaceuticals) where enantiopurity is paramount. |
Q3: What are the common oxidants used, and what are their advantages and disadvantages?
The choice of oxidant is critical and is often paired specifically with the catalyst system.
| Oxidant | Formula | Pros | Cons | Commonly Paired With |
| Hydrogen Peroxide | H₂O₂ | "Green" oxidant (byproduct is water), inexpensive, readily available.[2] | Can be slow; may require activation or basic conditions. | Organocatalysts, Iron Catalysts.[3][8] |
| Urea-Hydrogen Peroxide (UHP) | CO(NH₂)₂·H₂O₂ | Solid, stable, and safe source of H₂O₂; easy to handle.[2] | Introduces urea into the reaction mixture. | Organocatalysts.[2] |
| tert-Butyl Hydroperoxide (TBHP) | (CH₃)₃COOH | Soluble in organic solvents, generally stable.[5] | More expensive than H₂O₂; byproduct is tert-butanol. | Metal-Based Systems (Ti, Li, etc.).[5][9] |
| Sodium Hypochlorite | NaOCl | Inexpensive, powerful oxidant.[5] | Can lead to chlorinated byproducts; pH control is crucial. | Phase-Transfer Catalysts.[5][15] |
| meta-Chloroperoxybenzoic Acid (m-CPBA) | m-ClC₆H₄CO₃H | Highly reactive, effective for many substrates. | Can generate harmful acidic byproducts; not ideal for nucleophilic epoxidation.[16] | Generally used for electron-rich olefins. |
Section 2: Troubleshooting Guide
This guide provides solutions to common experimental problems encountered during the enantioselective epoxidation of methyl acrylate.
Problem: Low or No Conversion to the Epoxide
-
Potential Cause 1: Inactive Catalyst. The catalyst may have degraded due to improper storage or handling. Metal-based catalysts can be particularly sensitive to air and moisture. Mn-salen catalysts can form inactive µ-oxo dimers.[14]
-
Solution:
-
Ensure the catalyst is stored under the recommended conditions (e.g., under inert gas, desiccated).
-
For Mn-salen systems, consider adding a nitrogen-containing axial ligand/base (e.g., N-methylmorpholine N-oxide or 4-phenylpyridine N-oxide) to the reaction, which can prevent the formation of inactive dimers.[14]
-
For organocatalysts, verify the purity and structural integrity via NMR or other analytical techniques.
-
-
-
Potential Cause 2: Ineffective Oxidant. The oxidant may have decomposed or is not suitable for the chosen catalytic system. Hydrogen peroxide solutions, for instance, can degrade over time.
-
Solution:
-
Use a fresh bottle of the oxidant or titrate it to determine its active concentration.
-
Ensure the chosen oxidant is compatible with your catalyst. For the nucleophilic epoxidation of methyl acrylate, oxidants like basic H₂O₂ or NaOCl are generally required.[17]
-
-
-
Potential Cause 3: Inappropriate Reaction Conditions. Temperature, solvent, or pH may not be optimal.
-
Solution:
-
Review the literature for the specific catalyst system. Some reactions require low temperatures (-20 °C to 0 °C) to suppress side reactions, while others proceed well at room temperature.
-
The solvent plays a crucial role. For PTC systems, a biphasic solvent system is necessary. For organocatalysis, polar aprotic or even aqueous mixtures might be optimal.[3]
-
For reactions using H₂O₂, the pH must often be basic to generate the active nucleophilic hydroperoxide anion.
-
-
Problem: Low Enantioselectivity (Low ee)
-
Potential Cause 1: Catalyst Purity. The chiral integrity of the catalyst is paramount. Racemization may have occurred during synthesis or storage.
-
Solution:
-
Verify the enantiomeric purity of the catalyst using chiral HPLC or other suitable methods.
-
Synthesize or purchase a fresh batch of the catalyst from a reputable source.
-
-
-
Potential Cause 2: Non-Catalytic Background Reaction. The oxidant itself may be causing a non-selective epoxidation that competes with the desired catalytic pathway.
-
Solution:
-
Run a control experiment without the chiral catalyst to quantify the rate of the background reaction.
-
If the background reaction is significant, try lowering the reaction temperature or using a less reactive oxidant.
-
-
-
Potential Cause 3: Incorrect Catalyst/Substrate Ratio. The concentration of the catalyst can influence the formation of the active chiral species.
-
Solution:
-
Systematically vary the catalyst loading. While higher loading might increase the reaction rate, it can sometimes negatively impact enantioselectivity. Refer to established protocols for a starting point.
-
-
-
Potential Cause 4: Presence of Water or Other Impurities. For many metal-based systems, trace amounts of water can hydrolyze the catalyst or interfere with ligand binding, leading to a loss of stereocontrol.
-
Solution:
-
Use anhydrous solvents and reagents. Dry glassware thoroughly.
-
Consider the use of molecular sieves to scavenge trace water, but ensure they are compatible with the reagents.[9]
-
-
Problem: Formation of Side Products
-
Potential Cause 1: Epoxide Ring-Opening. The primary side product is often the corresponding diol, formed by the hydrolysis of the epoxide. This is particularly common under acidic or strongly basic conditions at elevated temperatures.[18]
-
Solution:
-
Maintain strict pH control. Buffer the reaction mixture if necessary.
-
Work up the reaction as soon as it reaches completion to minimize product degradation.
-
Lower the reaction temperature to decrease the rate of the hydrolysis side reaction.
-
-
-
Potential Cause 2: Oxidant Decomposition or Side Reactions. Some oxidants can participate in or catalyze undesired pathways.
-
Solution:
-
Add the oxidant slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Consider adding a radical scavenger if radical-mediated decomposition is suspected, which can improve reproducibility.[6]
-
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common issues in enantioselective epoxidation.
Section 3: Experimental Protocols
Here we provide a representative step-by-step protocol for an organocatalytic approach, which is often favored for its operational simplicity and environmentally benign nature.
Protocol: Organocatalytic Epoxidation using a Chiral Pyrrolidine Derivative
This protocol is adapted from methodologies developed for the asymmetric epoxidation of α,β-unsaturated aldehydes and ketones, which are directly applicable to methyl acrylate.[2][3][19]
Reagents & Materials:
-
Methyl acrylate (inhibitor should be removed by passing through a column of basic alumina just before use)
-
Chiral Organocatalyst: (S)-2-[Bis(3,5-bis(trifluoromethyl)phenyl)trimethylsilanyloxymethyl]pyrrolidine
-
Oxidant: 30% Hydrogen Peroxide (H₂O₂) solution or Urea-Hydrogen Peroxide (UHP)
-
Solvent: Dichloromethane (CH₂Cl₂) or a mixture of isopropanol/water
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and cooling bath.
Step-by-Step Procedure:
-
Catalyst Preparation: Dissolve the chiral pyrrolidine catalyst (e.g., 0.1 mmol, 20 mol%) in the chosen solvent (5.0 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction Setup: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.
-
Substrate Addition: Add the purified methyl acrylate (0.5 mmol, 1.0 equiv) to the stirred catalyst solution.
-
Oxidant Addition: Slowly add the oxidant (e.g., 30% H₂O₂, 1.0 mmol, 2.0 equiv) to the reaction mixture over 10-15 minutes. If using solid UHP, add it in small portions.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. Monitor the progress by taking small aliquots and analyzing them by TLC or GC to observe the disappearance of the starting material. Reaction times can vary from a few hours to 24 hours.
-
Quenching: Once the reaction is complete, quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Work-up & Extraction:
-
Transfer the mixture to a separatory funnel.
-
If the reaction was run in an organic solvent, add water and extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).
-
If run in an aqueous mixture, extract directly with an organic solvent like ethyl acetate (3 x 15 mL).
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification & Analysis:
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure methyl glycidate.
-
Determine the yield.
-
Analyze the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for organocatalytic epoxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide [organic-chemistry.org]
- 3. Asymmetric organocatalytic epoxidation of alpha,beta-unsaturated aldehydes with hydrogen peroxide [kth.diva-portal.org]
- 4. Enantioselective epoxidation of electron-deficient olefins: an organocatalytic approach. | Semantic Scholar [semanticscholar.org]
- 5. Asymmetric epoxidation of electron-deficient olefins - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Epoxide Hydrolases: Multipotential Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enantioselective epoxidation of olefins with chiral metalloporphyrin catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Asymmetric epoxidation via phase-transfer catalysis: direct conversion of allylic alcohols into alpha,beta-epoxyketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. organicreactions.org [organicreactions.org]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Methyl Oxirane-2-Carboxylate
This guide provides an in-depth analysis of the characterization of methyl oxirane-2-carboxylate (also known as methyl glycidate), a pivotal chiral building block in synthetic chemistry. We will focus on the central role of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, comparing its capabilities and limitations against complementary analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable methods for structural elucidation and quality control.
The Central Role of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution.[1] For a molecule like this compound, ¹H NMR provides a detailed fingerprint based on the electronic environment of every proton, offering critical insights into connectivity and stereochemistry.
The structure of this compound presents three distinct sets of protons, which gives rise to a characteristic ¹H NMR spectrum. The interpretation of this spectrum relies on three key parameters: chemical shift (δ), integration, and spin-spin coupling (multiplicity).[2][3][4]
-
Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups, like the ester and epoxide oxygen atoms in this compound, "deshield" nearby protons, shifting their signals downfield (to a higher ppm value).[2]
-
Integration : The area under each signal is proportional to the number of protons it represents. This allows for a quantitative ratio of the different types of protons in the molecule.
-
Spin-Spin Coupling (Multiplicity) : Protons on adjacent carbons interact, causing their signals to split. The splitting pattern, or multiplicity, reveals the number of neighboring protons according to the "n+1 rule".[3]
Predicted ¹H NMR Spectrum of this compound
Based on its structure, we can predict the following signals in the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃):
-
Methyl Protons (H₃) : The three protons of the methyl ester group (-OCH₃) are chemically equivalent and have no adjacent protons to couple with. They will therefore appear as a sharp singlet . Due to the deshielding effect of the adjacent oxygen, this signal is expected around δ 3.8 ppm .
-
Oxirane Protons (H₁, H₂) : The three-membered epoxide ring introduces significant ring strain, which influences the chemical shifts of its protons, typically placing them in the δ 2.5-3.5 ppm range.[5][6]
-
The two protons on C3 (H₂ₐ and H₂ₑ) are diastereotopic, meaning they are chemically non-equivalent and will appear as two distinct signals.
-
The proton on C2 (H₁) is coupled to both H₂ₐ and H₂ₑ.
-
This arrangement creates a complex AMX spin system. H₁ will be split by both H₂ₐ and H₂ₑ, appearing as a doublet of doublets (dd) . Similarly, H₂ₐ and H₂ₑ will each appear as a doublet of doublets (dd) , being split by each other (geminal coupling) and by H₁.
-
The diagram below illustrates the proton environments.
Caption: Proton environments in this compound.
Data Summary: Predicted ¹H NMR Parameters
| Proton Label | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H₁ | 1H | ~3.4 | Doublet of Doublets (dd) | J1,2a, J1,2e |
| H₂ₐ | 1H | ~2.9 | Doublet of Doublets (dd) | J2a,2e (geminal), J1,2a |
| H₂ₑ | 1H | ~2.7 | Doublet of Doublets (dd) | J2a,2e (geminal), J1,2e |
| H₃ (CH₃) | 3H | ~3.8 | Singlet (s) | N/A |
Experimental Protocols for Robust Characterization
Achieving high-quality, reproducible data is paramount. The following sections detail validated protocols for sample preparation, data acquisition, and processing.
Protocol 1: NMR Sample Preparation
The goal of sample preparation is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[7]
Materials:
-
This compound sample (5-25 mg)[8]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in solvent)
-
Glass Pasteur pipette and bulb
-
Small vial
Procedure:
-
Weigh 5-25 mg of the this compound sample into a clean, dry vial.[9]
-
Add approximately 0.6-0.7 mL of the deuterated solvent (containing TMS) to the vial.[7] This volume ensures an optimal sample height of 4-5 cm in the NMR tube.[7][8]
-
Gently swirl the vial to completely dissolve the sample.
-
Using the Pasteur pipette, transfer the solution into the NMR tube. To remove any suspended particles, a small plug of cotton wool can be placed in the pipette to act as a filter.[10]
-
Cap the NMR tube securely and label it clearly.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Protocol 2: ¹H NMR Data Acquisition & Processing
The following workflow outlines the standard steps from data acquisition to a fully processed spectrum ready for interpretation.
Caption: Standard workflow for NMR data acquisition and processing.
Acquisition Parameters (Bruker 400 MHz example):
-
Pulse Sequence: zg30 (A standard 30-degree pulse experiment)
-
Solvent: CDCl3
-
Number of Scans (NS): 16 (Adjust higher for dilute samples)
-
Relaxation Delay (D1): 2.0 seconds
-
Acquisition Time (AQ): ~2.0 seconds
-
Spectral Width (SW): ~16 ppm
Processing Steps:
-
Fourier Transformation (FT): The raw time-domain signal (Free Induction Decay, FID) is converted into a frequency-domain spectrum.[11]
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode.[11]
-
Baseline Correction: The baseline of the spectrum is flattened to ensure accurate integration.
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not present, the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used.[12]
-
Integration: The integral regions for each signal are defined to determine the relative number of protons.
-
Peak Picking: The exact chemical shift of each peak maximum is identified.
Comparison with Alternative & Complementary Techniques
While ¹H NMR is the primary tool, a multi-technique approach is essential for unambiguous characterization, providing a self-validating system of analysis.[1][13]
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity (via coupling), relative proton count. | High resolution, non-destructive, provides detailed structural information. | Cannot determine molecular weight; cannot distinguish enantiomers without chiral aids. |
| ¹³C NMR | Number and type of unique carbon atoms, carbon skeleton. | Complements ¹H NMR, confirms carbon count. | Low natural abundance of ¹³C requires longer acquisition times.[1] |
| 2D COSY NMR | Proton-proton coupling correlations. | Unambiguously confirms which protons are coupled, resolving complex splitting patterns.[14] | Requires more instrument time than 1D NMR. |
| GC-MS | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation.[15][16] | Destructive technique, requires sample to be volatile. |
| FTIR | Presence of specific functional groups. | Fast, provides quick confirmation of functional groups like C=O and the epoxide ring.[17][18] | Provides limited information on the overall molecular structure. |
In-Depth Comparison
-
¹³C NMR Spectroscopy: A standard ¹³C NMR spectrum of this compound would show four distinct signals corresponding to the four unique carbons: the carbonyl carbon (C=O, ~170 ppm), the methoxy carbon (-OCH₃, ~52 ppm), and the two epoxide carbons (C2 and C3, ~45-55 ppm).[5] This data provides orthogonal confirmation of the carbon backbone inferred from the ¹H NMR.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry would confirm the compound's purity and molecular weight. The mass spectrum should exhibit a molecular ion peak (M⁺) at m/z = 102, corresponding to the molecular formula C₄H₆O₃.[15] This is a critical piece of data that NMR alone cannot provide.
-
FTIR Spectroscopy: Fourier Transform Infrared spectroscopy is excellent for rapidly confirming the presence of key functional groups. The spectrum of this compound will be dominated by a strong C=O stretching vibration from the ester at ~1740 cm⁻¹. It will also show characteristic C-O stretching bands and, crucially, vibrations associated with the epoxide ring, typically seen between 810-950 cm⁻¹ and 1230-1280 cm⁻¹.[17][19]
Advanced Analysis: Characterizing Chirality
This compound is a chiral molecule. Standard NMR techniques cannot differentiate between the (R) and (S) enantiomers as they are spectroscopically identical in a non-chiral environment. For applications where enantiomeric purity is critical, specialized methods are required.
-
Chiral NMR Shift Reagents: The addition of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample can induce chemical shift differences between the signals of the two enantiomers.[20] This allows for the direct determination of enantiomeric excess (ee) by integrating the separated signals.
-
Chiral Gas Chromatography (GC): This is a highly effective and common method for separating enantiomers.[21][22] Using a chiral stationary phase column, the two enantiomers will have different retention times, allowing for their separation and quantification.
Conclusion
The comprehensive characterization of this compound is most effectively achieved through a synergistic, multi-technique approach. ¹H NMR spectroscopy serves as the cornerstone, providing detailed information on the proton framework and molecular connectivity. Its findings are powerfully corroborated by ¹³C NMR , which confirms the carbon skeleton, GC-MS , which establishes the molecular weight and purity, and FTIR , which rapidly verifies the presence of key functional groups. For stereochemical analysis, the use of chiral NMR shift reagents or chiral chromatography is indispensable. By integrating data from these orthogonal techniques, researchers can achieve an unambiguous and trustworthy structural assignment, ensuring the quality and reliability of their scientific outcomes.
References
- 1. emerypharma.com [emerypharma.com]
- 2. azooptics.com [azooptics.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 5. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organomation.com [organomation.com]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. scribd.com [scribd.com]
- 10. publish.uwo.ca [publish.uwo.ca]
- 11. m.youtube.com [m.youtube.com]
- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 13. Methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate: an ecstasy precursor seized in Sydney, Australia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. This compound | C4H6O3 | CID 145751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. dictanote.co [dictanote.co]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral HPLC Analysis of Methyl 2,3-Epoxypropanoate
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral building blocks is paramount. Methyl 2,3-epoxypropanoate, a versatile synthon, is no exception. Its enantiomers can lead to vastly different biological activities in the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the enantioselective analysis of this compound are critical for quality control and process development.
This guide provides an in-depth comparison of two powerful chromatographic techniques for the chiral analysis of methyl 2,3-epoxypropanoate: the well-established High-Performance Liquid Chromatography (HPLC) and the modern, efficient Supercritical Fluid Chromatography (SFC). We will delve into the mechanistic principles behind each method, provide detailed experimental protocols, and present a comparative analysis of their performance.
The Foundational Technique: Normal-Phase Chiral HPLC
Normal-phase chiral HPLC has long been the gold standard for the separation of a wide array of chiral compounds. The technique relies on a polar stationary phase and a non-polar mobile phase. For the enantioselective separation of methyl 2,3-epoxypropanoate, polysaccharide-based chiral stationary phases (CSPs) are particularly effective.
The Principle of Enantiorecognition on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, possess a helical polymer structure that creates a chiral environment. The separation of enantiomers is achieved through a combination of transient, non-covalent interactions between the analyte and the chiral selector. These interactions can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, which lead to the formation of temporary diastereomeric complexes with different stabilites, resulting in different retention times for each enantiomer. The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like an alcohol, plays a crucial role in modulating these interactions and achieving optimal separation.
A highly successful approach for the chiral separation of small epoxides like glycidol, a close structural analog of methyl 2,3-epoxypropanoate, utilizes an amylose-based CSP.[1] This provides a strong foundation for the development of a robust HPLC method for our target analyte.
The High-Performance Alternative: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental friendliness.[2][3][4] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. Due to the low viscosity and high diffusivity of supercritical CO2, higher flow rates can be employed without a significant loss in resolution, leading to dramatically shorter analysis times.[2][4]
Chiral Recognition in SFC
Similar to HPLC, chiral SFC relies on chiral stationary phases to achieve enantioseparation. Polysaccharide-based CSPs are also widely used and highly effective in SFC. The addition of a small amount of a polar co-solvent, or "modifier," such as an alcohol, to the supercritical CO2 mobile phase is typically required to elute polar analytes and to fine-tune the chiral recognition process. The principles of enantiorecognition are analogous to those in normal-phase HPLC, involving the formation of transient diastereomeric complexes. However, the unique properties of the supercritical fluid mobile phase can sometimes lead to different selectivity and improved resolution compared to HPLC.[5]
The successful application of SFC for the chiral separation of various epoxides, including complex structures, underscores its suitability for the analysis of methyl 2,3-epoxypropanoate.[5]
Comparative Analysis: HPLC vs. SFC
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Normal-phase chromatography with a chiral stationary phase. | Chromatography using a supercritical fluid mobile phase and a chiral stationary phase. |
| Mobile Phase | Typically n-hexane with an alcohol modifier (e.g., ethanol, isopropanol). | Supercritical CO2 with an alcohol modifier (e.g., methanol, ethanol). |
| Analysis Time | Generally longer, often in the range of 10-20 minutes. | Significantly faster, with analysis times often under 5 minutes.[3] |
| Solvent Consumption | High consumption of organic solvents, particularly hexane. | Drastically reduced organic solvent consumption, making it a "greener" technique.[2][3] |
| Efficiency & Resolution | Can provide excellent resolution. | Often yields higher efficiency and resolution due to the properties of supercritical fluids.[2] |
| Equipment | Standard HPLC systems are widely available. | Requires specialized SFC instrumentation. |
| Cost | Lower initial instrument cost. | Higher initial instrument cost. |
| Environmental Impact | Higher due to large volumes of organic solvents. | Lower, as CO2 is non-toxic and can be recycled.[2] |
Experimental Protocols
Method 1: Chiral HPLC Separation of Methyl 2,3-Epoxypropanoate
This protocol is based on a well-established method for the chiral separation of the structurally similar compound, glycidol.[1]
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Ethanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the racemic methyl 2,3-epoxypropanoate in the mobile phase to a concentration of 1 mg/mL. |
Workflow for HPLC Method Development:
Caption: Workflow for Chiral HPLC Method Development.
Method 2: Chiral SFC Separation of Methyl 2,3-Epoxypropanoate
This protocol is a proposed method based on the successful separation of other epoxides by SFC and general guidelines for chiral SFC method development.[5][6]
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system
-
Autosampler
-
Column thermostat
-
Backpressure regulator
-
UV or Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® IC, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Outlet Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the racemic methyl 2,3-epoxypropanoate in methanol to a concentration of 1 mg/mL. |
Logical Relationship of SFC Parameters for Method Optimization:
References
A Comparative Guide to the Synthetic Routes of Methyl Oxirane-2-Carboxylate
Methyl oxirane-2-carboxylate, also known as methyl glycidate, is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals and fine chemicals. Its stereochemistry plays a pivotal role in the biological activity of the final products, making the development of efficient and stereoselective synthetic routes a critical area of research. This guide provides an in-depth comparison of the primary synthetic strategies to access this important epoxide, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each route.
Direct Epoxidation of Methyl Acrylate
The most straightforward approach to this compound is the direct epoxidation of the carbon-carbon double bond in methyl acrylate. This can be achieved through several methods, each with its own set of advantages and limitations.
Peroxy Acid-Mediated Epoxidation
The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a classic and effective method for the epoxidation of alkenes.[1][2] The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a single step.[2] This method is generally high-yielding but produces a racemic mixture of the epoxide.
Causality of Experimental Choices: The choice of a peroxy acid like m-CPBA is due to its electrophilic oxygen atom, which is readily attacked by the nucleophilic π-bond of the alkene. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) to ensure solubility of the reagents and to facilitate the reaction.[3]
Asymmetric Epoxidation
For applications requiring enantiomerically pure this compound, asymmetric epoxidation is the preferred method. This is typically achieved using chiral catalysts that can direct the epoxidation to one face of the alkene.
The Jacobsen-Katsuki epoxidation is a powerful method for the enantioselective epoxidation of unfunctionalized alkenes using a chiral manganese-salen complex as the catalyst.[4][5] This reaction typically employs a stoichiometric oxidant such as sodium hypochlorite (bleach).[4] The bulky chiral salen ligand effectively shields one face of the alkene, leading to high enantioselectivities.[6] While highly effective for many alkenes, the Jacobsen-Katsuki epoxidation is particularly well-suited for cis-disubstituted and certain trisubstituted alkenes, and can achieve excellent enantiomeric excess (ee) values, often exceeding 90%.[4][7]
Expertise in Action: The choice of the specific Jacobsen catalyst, with its sterically demanding groups, is crucial for achieving high enantioselectivity. The catalyst creates a chiral environment around the manganese center, forcing the alkene to approach from a specific direction for oxygen transfer.
In recent years, organocatalysis has emerged as a powerful, metal-free alternative for asymmetric synthesis.[8] For the epoxidation of α,β-unsaturated esters like methyl acrylate, chiral ketones and amines have been employed as catalysts in the presence of an oxidant, typically hydrogen peroxide or its urea adduct (UHP).[9][10] These reactions are often considered more environmentally friendly than their metal-catalyzed counterparts. The mechanism often involves the formation of a chiral dioxirane or a chiral iminium ion intermediate that delivers the oxygen atom enantioselectively.
Darzens Glycidic Ester Condensation
The Darzens reaction is a classic method for the synthesis of α,β-epoxy esters, also known as glycidic esters.[11][12] It involves the condensation of a carbonyl compound with an α-halo ester in the presence of a base.[13] For the synthesis of this compound, this would involve the reaction of formaldehyde with methyl chloroacetate. The reaction proceeds through the formation of an enolate from the α-halo ester, which then acts as a nucleophile, attacking the carbonyl carbon. An subsequent intramolecular SN2 reaction forms the epoxide ring.[11]
Trustworthiness of the Protocol: The Darzens reaction is a well-established and reliable method. However, controlling the stereoselectivity can be challenging, and the reaction can sometimes be plagued by side reactions, such as self-condensation of the aldehyde or hydrolysis of the ester.[14] The choice of base and reaction conditions is critical to optimize the yield of the desired glycidic ester.[15]
Kinetic Resolution of Racemic this compound
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[16] In this approach, a chiral catalyst or reagent selectively reacts with one enantiomer at a faster rate, leaving the other enantiomer unreacted and thus enriched. For this compound, enzymatic kinetic resolution using lipases is a common strategy.[17] Lipases can selectively hydrolyze the ester functionality of one enantiomer, allowing for the separation of the unreacted, enantiopure epoxide from the hydrolyzed product.
A Note on Yield: A significant drawback of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[16] However, this method can be highly effective in achieving very high enantiomeric purities for the remaining unreacted epoxide.
Chemo-enzymatic Synthesis from Chiral Precursors
An alternative strategy involves starting from a readily available chiral molecule and converting it into the desired epoxide. A notable example, although not directly for this compound, is the chemo-enzymatic synthesis of chiral ethyl and methyl (S)-3-(oxiran-2-yl)propanoates from the renewable resource levoglucosenone.[18][19][20] This approach utilizes a lipase-mediated Baeyer-Villiger oxidation as a key step to introduce the necessary chirality. While this specific route produces a different target molecule, it highlights the potential of combining enzymatic and chemical steps to access chiral epoxides from sustainable sources.
Comparative Performance Data
| Synthetic Route | Typical Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| m-CPBA Epoxidation | High | Racemic (0%) | Simple, high-yielding, readily available reagents. | Produces a racemic mixture. |
| Jacobsen-Katsuki Epoxidation | Good to High | >90% | High enantioselectivity for a range of alkenes. | Requires a metal catalyst, oxidant can be harsh. |
| Organocatalytic Epoxidation | Moderate to High | Good to Excellent | Metal-free, environmentally benign catalysts. | May require higher catalyst loading or longer reaction times. |
| Darzens Condensation | Moderate to High | Generally low to moderate | Classic, reliable method for glycidic esters. | Stereocontrol can be challenging, potential for side reactions. |
| Kinetic Resolution (Lipase) | Max. 50% | Very High (>99%) | Can achieve very high enantiopurity. | Maximum theoretical yield is 50%. |
Experimental Protocols
Protocol 1: Epoxidation of Methyl Acrylate using m-CPBA
-
Dissolve methyl acrylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the methyl acrylate solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate, saturated aqueous sodium sulfite, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Asymmetric Epoxidation using a Jacobsen-Katsuki Catalyst (General Procedure)
-
To a solution of methyl acrylate (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added the chiral (R,R)- or (S,S)-Jacobsen's catalyst (typically 1-5 mol%).
-
The mixture is cooled to the desired temperature (often 0 °C or room temperature).
-
A buffered solution of sodium hypochlorite (NaOCl, commercial bleach) is added slowly over several hours.
-
The reaction is stirred vigorously until the starting material is consumed (monitored by GC or TLC).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The resulting crude epoxide is purified by flash chromatography to yield the enantiomerically enriched this compound.[21]
Visualizing the Synthetic Pathways
Caption: Overview of major synthetic routes to this compound.
Conclusion
The choice of synthetic route to this compound is highly dependent on the desired outcome, particularly with respect to stereochemistry. For racemic applications, direct epoxidation with peroxy acids offers a simple and high-yielding approach. When enantiopure material is required, asymmetric epoxidation using either Jacobsen-Katsuki catalysts or organocatalysts provides a direct and efficient route to the desired stereoisomer. The Darzens condensation remains a viable, albeit less stereocontrolled, classical alternative. For obtaining material with the highest enantiopurity, enzymatic kinetic resolution is an excellent choice, despite its inherent 50% yield limitation for the target enantiomer. The development of novel chemo-enzymatic routes from renewable resources also presents a promising avenue for the sustainable production of this important chiral building block.
References
- 1. New epoxidation with m-chloroperbenzoic acid at elevated temperatures | Semantic Scholar [semanticscholar.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 6. d-nb.info [d-nb.info]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Organocatalytic Epoxidation of α,β-Unsaturated Aldehydes with Hydrogen Peroxide [organic-chemistry.org]
- 10. Asymmetric organocatalytic epoxidation of alpha,beta-unsaturated aldehydes with hydrogen peroxide [kth.diva-portal.org]
- 11. Darzens Reaction [organic-chemistry.org]
- 12. CN103304387A - Preparation method of hydratropic aldehyde - Google Patents [patents.google.com]
- 13. Darzens Epoxide Synthesis - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nbinno.com [nbinno.com]
- 17. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone | Semantic Scholar [semanticscholar.org]
- 21. www2.chem.wisc.edu [www2.chem.wisc.edu]
A Comparative Guide to the Reactivity of Methyl Oxirane-2-Carboxylate and Ethyl Glycidate for Researchers and Drug Development Professionals
In the landscape of synthetic organic chemistry and drug development, the appropriate selection of reactive intermediates is paramount to the success of a synthetic campaign. Among the versatile building blocks available, α,β-epoxy esters, also known as glycidic esters, are of significant interest due to their inherent reactivity and potential for stereoselective transformations. This guide provides an in-depth comparison of the reactivity of two commonly utilized glycidic esters: methyl oxirane-2-carboxylate and ethyl glycidate. Our analysis, grounded in established mechanistic principles and supported by analogous experimental data, aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their experimental design.
Introduction to Methyl and Ethyl Glycidates
This compound (also known as methyl glycidate) and ethyl oxirane-2-carboxylate (ethyl glycidate) are key intermediates in organic synthesis. They are frequently prepared via the Darzens condensation, a reaction between a ketone or aldehyde and an α-haloester in the presence of a base. This reaction efficiently constructs the epoxide ring and the ester functionality in a single synthetic operation.
The core of their utility lies in the strained three-membered epoxide ring, which is susceptible to ring-opening by a wide array of nucleophiles. This reactivity allows for the introduction of diverse functionalities and the construction of complex molecular architectures, making them valuable precursors in the synthesis of pharmaceuticals and other bioactive molecules.
Comparative Reactivity Analysis: A Mechanistic Perspective
The principal mode of reaction for both methyl and ethyl glycidate with most nucleophiles is the nucleophilic ring-opening of the epoxide. Under neutral or basic/nucleophilic conditions, this reaction proceeds via an SN2 mechanism. In this concerted process, the nucleophile attacks one of the electrophilic carbons of the epoxide ring, leading to the simultaneous cleavage of the carbon-oxygen bond.
The key factors governing the rate of an SN2 reaction are electronic effects and steric hindrance. For methyl and ethyl glycidate, the electronic environment of the epoxide ring is very similar. The primary difference between the two molecules is the nature of the alkyl group on the ester functionality: a methyl group versus an ethyl group. This seemingly minor structural variance has significant implications for the reactivity of the epoxide, primarily due to steric effects.
The Role of Steric Hindrance
In an SN2 reaction, the nucleophile must approach the electrophilic carbon from the backside relative to the leaving group (in this case, the epoxide oxygen). The presence of bulky substituents near the reaction center can impede this approach, thereby slowing down the reaction rate.
The ethyl group in ethyl glycidate is sterically more demanding than the methyl group in this compound. This increased steric bulk in the vicinity of the epoxide ring can hinder the approach of a nucleophile, leading to a slower reaction rate compared to its methyl counterpart. This principle is well-established in general SN2 reactions, where the reactivity trend is typically methyl > primary > secondary substrates.
Therefore, it is scientifically sound to predict that This compound will exhibit a higher reactivity towards nucleophiles than ethyl glycidate under identical conditions.
Experimental Validation: A Proposed Protocol
To empirically validate the predicted difference in reactivity, a comparative kinetic study can be designed. The aminolysis of the epoxides with a primary or secondary amine is a suitable model reaction that is easily monitored.
Experimental Workflow: Comparative Aminolysis of Methyl and Ethyl Glycidate
Caption: Workflow for comparing the reactivity of methyl and ethyl glycidate.
Detailed Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare 0.1 M solutions of this compound, ethyl glycidate, and benzylamine in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In two separate temperature-controlled reaction vessels maintained at 25°C, place equal volumes of the this compound and ethyl glycidate solutions.
-
Allow the solutions to equilibrate to the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Simultaneously, add an equimolar amount of the benzylamine solution to each reaction vessel with vigorous stirring.
-
Start a timer immediately upon addition.
-
Withdraw 100 µL aliquots from each reaction mixture at predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60, 90, and 120 minutes).
-
-
Quenching and Sample Preparation:
-
Immediately quench each aliquot by diluting it in a known volume of a suitable solvent containing an internal standard (e.g., dodecane in ethyl acetate).
-
-
Analytical Measurement:
-
Analyze the quenched samples by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the remaining glycidate ester relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of this compound and ethyl glycidate as a function of time.
-
Assuming pseudo-first-order kinetics (if the amine is in large excess) or second-order kinetics, determine the rate constant (k) for each reaction.
-
Compare the calculated rate constants to determine the relative reactivity.
-
Expected Results and Data Presentation
Based on the principles of steric hindrance, the reaction of this compound with benzylamine is expected to proceed at a faster rate than that of ethyl glycidate. The data can be summarized in the following table:
| Glycidic Ester | Initial Concentration (M) | Nucleophile | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| This compound | 0.1 | Benzylamine | 25 | kmethyl |
| Ethyl Glycidate | 0.1 | Benzylamine | 25 | kethyl |
It is anticipated that kmethyl > kethyl.
Mechanistic Considerations in Ring-Opening
The regioselectivity of the ring-opening is also a critical consideration. For unsubstituted glycidic esters like methyl and ethyl glycidate, nucleophilic attack under basic or neutral conditions predominantly occurs at the less substituted carbon (C3) of the epoxide ring.
Caption: SN2 attack at the less hindered C3 position of the glycidate.
Conclusion
This guide provides a framework for understanding and predicting the reactivity of these important building blocks. For researchers in drug development and process chemistry, this understanding is crucial for optimizing reaction conditions, controlling selectivity, and ultimately, for the efficient synthesis of target molecules. It is always recommended to perform preliminary kinetic experiments, as outlined in this guide, to confirm these principles within the context of a specific synthetic system.
A Comparative Guide to Asymmetric Epoxidation: Jacobsen vs. Sharpless Methods for Methyl Acrylate
For researchers, scientists, and professionals in drug development and chemical synthesis, the enantioselective epoxidation of olefins is a cornerstone transformation for generating chiral building blocks. The resulting epoxides are highly versatile intermediates, readily opened by various nucleophiles to access a diverse range of functionalized, stereochemically defined molecules. Among the most powerful tools in the synthetic chemist's arsenal for this purpose are the Jacobsen-Katsuki and Sharpless asymmetric epoxidation reactions.
This guide provides an in-depth, objective comparison of these two seminal methods, specifically focusing on their application to the epoxidation of methyl acrylate, an important α,β-unsaturated ester. Through a detailed analysis of their catalytic systems, substrate requirements, and mechanistic underpinnings, we will elucidate why one method is uniquely suited for this substrate while the other is fundamentally inapplicable. This discussion is supported by established chemical principles and data from the field.
At a Glance: Key Differences
| Feature | Jacobsen-Katsuki Epoxidation | Sharpless Asymmetric Epoxidation |
| Substrate Scope | Broad: Effective for unfunctionalized, cis-disubstituted, and conjugated alkenes.[1][2][3] | Narrow: Strictly requires primary or secondary allylic alcohols.[1][4][5] |
| Directing Group | Not required; stereoselectivity arises from non-bonded interactions with the catalyst.[6] | Requires an allylic hydroxyl group for coordination to the catalyst center.[1][6] |
| Catalyst | Chiral Manganese(III)-salen complex.[2][4] | Titanium(IV) isopropoxide and a chiral dialkyl tartrate (e.g., DET, DIPT).[1][7] |
| Typical Oxidant | Sodium hypochlorite (NaOCl), m-CPBA.[2][4] | tert-Butyl hydroperoxide (TBHP).[4][8] |
| Applicability to Methyl Acrylate | Applicable . As a conjugated alkene, it is a suitable substrate.[9] | Not Applicable . Lacks the essential allylic alcohol directing group.[1] |
The Decisive Factor: Substrate Specificity
The choice between the Jacobsen and Sharpless methods hinges almost entirely on the structure of the alkene substrate. This is the primary and most critical point of differentiation.
Sharpless Asymmetric Epoxidation: A Directed Reaction
Developed by K. Barry Sharpless, this Nobel Prize-winning method is renowned for its exceptional predictability and high enantioselectivity (often >95% ee) for the epoxidation of primary and secondary allylic alcohols.[4][10] The reaction's success is intrinsically linked to its mechanism, which relies on the pre-coordination of the substrate's allylic alcohol to a chiral titanium-tartrate catalyst.[6][11]
This coordination serves two crucial functions:
-
Activation: It brings the oxidant, tert-butyl hydroperoxide (TBHP), and the alkene double bond into close proximity within the chiral environment of the catalyst.
-
Facial Selectivity: It rigidly orients the alkene, forcing the oxidant to attack a specific face of the double bond, thereby ensuring high enantioselectivity.[5][7]
The absolute configuration of the resulting epoxide is reliably predicted by the chirality of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand used.[5]
However, this reliance on the allylic alcohol is also the method's key limitation. For unfunctionalized alkenes like styrenes, or for alkenes functionalized with other groups such as esters or ketones but lacking the critical hydroxyl group at the allylic position, the Sharpless epoxidation is ineffective.[1][5] The necessary coordination to the titanium center cannot occur, resulting in either no reaction or a non-selective background oxidation.[1]
Methyl acrylate (CH₂=CHCO₂CH₃) lacks an allylic alcohol moiety. Therefore, the Sharpless epoxidation is not a viable method for its direct asymmetric epoxidation.
Jacobsen-Katsuki Epoxidation: A General Approach for Unfunctionalized Alkenes
In contrast, the Jacobsen-Katsuki epoxidation, developed independently by Eric Jacobsen and Tsutomu Katsuki, is a highly versatile method for the enantioselective epoxidation of a broad range of unfunctionalized alkenes.[3][12] This reaction employs a robust chiral manganese-salen complex as the catalyst.[2][4]
The key advantage of the Jacobsen method is its generality. It does not require a directing group on the substrate.[4][12] Instead, stereoselectivity is induced by the chiral catalyst itself, which creates a sterically defined environment that dictates the trajectory of the incoming alkene. The mechanism is thought to involve an active Mn(V)-oxo species that transfers an oxygen atom to the alkene.[2] Facial selectivity is governed by the steric and electronic interactions between the alkene and the bulky salen ligand.[13][14]
This method has proven highly effective for various classes of alkenes, including:
-
Cis-1,2-disubstituted alkenes: Often yield nearly perfect enantioselectivity (>98% ee).[3]
-
Conjugated systems: Alkenes conjugated to aromatic rings or other π-systems, such as α,β-unsaturated esters, are excellent substrates.[2][9]
Methyl acrylate falls squarely into this latter category. As a conjugated, electron-deficient alkene, it is a suitable substrate for the Jacobsen epoxidation.[9] The reaction benefits from the planar nature of the conjugated system, which facilitates a well-defined approach to the catalyst's active site.
Catalytic Cycle Diagrams
To visualize the fundamental mechanistic differences, the catalytic cycles for both epoxidations are presented below.
Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.
Caption: Catalytic cycle of the Jacobsen asymmetric epoxidation.
Experimental Protocol: Jacobsen Epoxidation of an α,β-Unsaturated Ester
As the Sharpless epoxidation is unsuitable for methyl acrylate, a detailed experimental protocol is provided only for the Jacobsen epoxidation, adapted from general procedures for conjugated esters.[9][15]
Objective: To synthesize methyl glycidate enantioselectively from methyl acrylate.
Materials:
-
(R,R)-Jacobsen's Catalyst [(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride]
-
Methyl acrylate
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Sodium hypochlorite (NaOCl, commercial bleach, buffered to pH ~11 with Na₂HPO₄/NaOH)
-
4-Phenylpyridine N-oxide (PPNO) (optional co-catalyst)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (R,R)-Jacobsen's catalyst (e.g., 2-5 mol%) and, if used, 4-phenylpyridine N-oxide (PPNO, ~0.25 equivalents relative to catalyst).
-
Solvent and Substrate Addition: Add anhydrous dichloromethane and stir to dissolve the catalyst. Cool the mixture to 0 °C in an ice bath. Add methyl acrylate (1.0 equivalent) to the solution.
-
Oxidant Addition: While stirring vigorously, add the buffered sodium hypochlorite solution (e.g., 1.5 equivalents) dropwise over 1-2 hours. Vigorous stirring is essential to ensure proper mixing of the biphasic system.
-
Causality Note: Slow addition of the oxidant is crucial to maintain a low concentration of the active Mn(V)=O species, which minimizes catalyst degradation and potential side reactions, thereby maximizing yield and enantioselectivity. Buffering the bleach prevents base-catalyzed epoxide opening.
-
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours after the addition of the oxidant is finished.
-
Workup: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Self-Validation: The workup must effectively remove unreacted oxidant and aqueous components. A final brine wash helps break any emulsions and removes residual water before drying.
-
-
Purification and Analysis: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel. The enantiomeric excess (ee) of the resulting methyl glycidate should be determined by chiral HPLC or GC analysis.
Conclusion and Recommendation
For the asymmetric epoxidation of methyl acrylate, the choice between the Jacobsen and Sharpless methodologies is unequivocal. The Jacobsen-Katsuki epoxidation is the superior and only viable method. Its ability to epoxidize unfunctionalized and conjugated alkenes with high enantioselectivity makes it perfectly suited for α,β-unsaturated esters.[1][2] The Sharpless epoxidation, due to its strict mechanistic requirement for a coordinating allylic alcohol, is fundamentally incompatible with this substrate class.[1][5]
Researchers and drug development professionals aiming to synthesize chiral epoxides from methyl acrylate or similar conjugated esters should therefore employ the Jacobsen-Katsuki reaction. Optimization of reaction conditions, including catalyst loading, temperature, choice of oxidant, and the potential use of axial ligands like PPNO, will be key to achieving maximal yield and enantioselectivity for their specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. mdpi.com [mdpi.com]
- 8. Sharpless Epoxidation [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. researchgate.net [researchgate.net]
- 11. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 12. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Spectroscopic Guide to Methyl Oxirane-2-Carboxylate for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the precise structural elucidation of chiral building blocks is paramount. Methyl oxirane-2-carboxylate, also known as methyl glycidate, is a key epoxide ester intermediate utilized in the synthesis of a variety of more complex molecules. Its stereospecific reactions make it a valuable synthon, but its utility is predicated on unambiguous characterization. This guide provides a comparative analysis of the spectral data of this compound, offering field-proven insights into its unique spectroscopic signature when compared to structurally related small molecules.
This guide is designed for researchers, scientists, and drug development professionals who rely on robust analytical data. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, not merely as a list of values, but with an emphasis on the causal relationships between molecular structure and spectral output.
The Spectroscopic Fingerprint of an Epoxide Ester
To fully appreciate the spectral characteristics of this compound, it is instructive to compare it with molecules that contain its constituent functional groups in isolation: a simple epoxide (propylene oxide) and a simple α,β-unsaturated ester (methyl acrylate), which is a common precursor.
| Compound | Structure | Key Functional Groups |
| This compound | Epoxide, Methyl Ester | |
| Propylene Oxide | Epoxide | |
| Methyl Acrylate | Alkene, Methyl Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Protons and Carbons
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The chemical environment of each proton and carbon atom is exquisitely sensitive to neighboring functional groups, providing a detailed molecular map.
¹H NMR Spectral Comparison
The ¹H NMR spectrum of this compound is characterized by the diastereotopic protons of the epoxide ring, a direct consequence of the chiral center at C2. This leads to distinct signals for the two protons on C3, which couple to each other (geminal coupling) and to the proton on C2 (vicinal coupling).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | -OCH₃ | ~3.8 | s | - |
| Hc (C2) | ~3.4 | dd | J(Hc,Hb) ≈ 2.5, J(Hc,Ha) ≈ 4.5 | |
| Ha (C3) | ~2.9 | dd | J(Ha,Hb) ≈ 5.5, J(Ha,Hc) ≈ 4.5 | |
| Hb (C3) | ~2.7 | dd | J(Hb,Ha) ≈ 5.5, J(Hb,Hc) ≈ 2.5 | |
| Propylene Oxide [1] | -CH₃ | ~1.3 | d | ~5.1 |
| -CH₂ | ~2.4, ~2.7 | m | - | |
| -CH | ~3.0 | m | - | |
| Methyl Acrylate [2] | -OCH₃ | ~3.7 | s | - |
| =CH₂ (cis to COOR) | ~5.8 | dd | J(cis) ≈ 10.5, J(gem) ≈ 1.4 | |
| =CH₂ (trans to COOR) | ~6.4 | dd | J(trans) ≈ 17.4, J(gem) ≈ 1.4 | |
| =CH | ~6.1 | dd | J(trans) ≈ 17.4, J(cis) ≈ 10.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.
The upfield shift of the epoxide protons in both this compound and propylene oxide compared to the olefinic protons of methyl acrylate is a hallmark of the strained three-membered ring. The electron-withdrawing ester group in this compound deshields the adjacent C2 proton, shifting it downfield relative to the C3 protons.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum provides complementary information, clearly distinguishing between sp³, sp², and carbonyl carbons.
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound [3] | -OCH₃ | ~52 |
| C3 | ~45 | |
| C2 | ~48 | |
| C=O | ~170 | |
| Propylene Oxide [4] | -CH₃ | ~17 |
| -CH₂ | ~47 | |
| -CH | ~51 | |
| Methyl Acrylate [5] | -OCH₃ | ~51 |
| =CH₂ | ~128 | |
| =CH | ~130 | |
| C=O | ~166 |
The strained nature of the epoxide ring in this compound and propylene oxide results in upfield chemical shifts for the ring carbons compared to the sp² carbons of methyl acrylate. The carbonyl carbon of the ester in this compound is in a typical range for esters.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The C-O stretching of the epoxide and the C=O stretching of the ester are particularly diagnostic.
| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |
| This compound [3] | C=O (ester) | ~1740 (strong) |
| C-O (epoxide ring) | ~1250 (asymmetric stretch), ~840 (symmetric stretch) | |
| C-H (sp³) | 2950-3050 | |
| Propylene Oxide [6] | C-O (epoxide ring) | ~1260 (asymmetric stretch), ~830 (symmetric stretch) |
| C-H (sp³) | 2950-3050 | |
| Methyl Acrylate [7] | C=O (ester) | ~1730 (strong) |
| C=C (alkene) | ~1630 (medium) | |
| =C-H (sp²) | ~3020-3080 | |
| C-H (sp³) | 2950-3000 |
The strong carbonyl absorption in both this compound and methyl acrylate is a dominant feature of their IR spectra. The key differentiator for the epoxides is the characteristic ring breathing vibrations. The asymmetric C-O stretch around 1250 cm⁻¹ is a particularly useful diagnostic peak for the presence of the oxirane ring.[8]
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
| Compound | Molecular Ion (M⁺˙) | Key Fragment Ions (m/z) | Interpretation of Fragments |
| This compound [3] | 102 | 71, 59, 43 | [M-OCH₃]⁺, [COOCH₃]⁺, [C₂H₃O]⁺ |
| Propylene Oxide [6] | 58 | 57, 43, 29, 27 | [M-H]⁺, [CH₃CO]⁺, [C₂H₅]⁺, [C₂H₃]⁺ |
| Methyl Acrylate | 86 | 55, 59, 27 | [M-OCH₃]⁺, [COOCH₃]⁺, [C₂H₃]⁺ |
The fragmentation of this compound is often initiated by the loss of the methoxy group (·OCH₃) to give a stable acylium ion at m/z 71.[9] Subsequent loss of carbon monoxide can lead to the fragment at m/z 43. The presence of the epoxide ring influences the fragmentation, leading to a different pattern compared to the more straightforward fragmentation of methyl acrylate.
Experimental Protocols: A Self-Validating System
To ensure the generation of high-quality, reproducible data, adherence to standardized experimental protocols is critical.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlets for all carbon signals.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]
-
Carefully place a second salt plate on top to create a thin liquid film.
-
Mount the sandwiched plates in the spectrometer's sample holder.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the salt plates with a dry, volatile solvent (e.g., dichloromethane or acetone) and store them in a desiccator.[10]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC-MS System:
-
Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature sufficiently high to ensure rapid volatilization of the sample (e.g., 250 °C).
-
GC Column: Employ a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) of standard dimensions (e.g., 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Use a temperature program to separate the components of the sample. A typical program might start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer:
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-300).
-
Detector: An electron multiplier is typically used.
-
-
Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST/Wiley).[11]
Conclusion
The spectroscopic analysis of this compound, when contextualized by comparison with simpler, related structures, provides a robust and self-validating system for its identification and characterization. The unique signatures in ¹H NMR, ¹³C NMR, IR, and MS each contribute a piece of the structural puzzle. For researchers and professionals in drug development, a thorough understanding of these spectral nuances is not just an academic exercise, but a cornerstone of ensuring the quality, purity, and identity of critical synthetic intermediates. By following rigorous experimental protocols and applying a causal understanding of structure-spectra relationships, we can confidently navigate the complexities of molecular characterization.
References
- 1. massbank.eu [massbank.eu]
- 2. Propylene oxide(75-56-9) IR Spectrum [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Propylene oxide(75-56-9) 13C NMR [m.chemicalbook.com]
- 5. Methyl acrylate(96-33-3) 13C NMR [m.chemicalbook.com]
- 6. Propylene oxide [webbook.nist.gov]
- 7. High-resolution infrared spectra and rovibrational analysis of the ν 12 band of propylene oxide - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02943G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. Methyl acrylate(96-33-3) MS [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl Oxirane-2-Carboxylate
For laboratory professionals engaged in cutting-edge research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. Methyl oxirane-2-carboxylate (also known as methyl glycidate), a valuable reagent in organic synthesis, demands meticulous handling not only during use but critically, upon its designation as a waste product. Its classification as a flammable and reactive compound necessitates a disposal protocol grounded in regulatory compliance and a deep understanding of its chemical properties.
This guide provides essential, step-by-step procedural guidance for the proper disposal of this compound, ensuring the safety of personnel, the protection of the environment, and adherence to federal regulations. The procedures outlined herein are based on the foundational principles of the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle-to-grave."[1][2][3]
Part 1: Hazard Identification and Risk Assessment
The fundamental principle of safe disposal is a thorough understanding of the risks. This compound is not benign, and its hazards dictate the stringent protocols required. The primary hazards include:
-
Flammability: It is a flammable liquid and vapor, capable of forming explosive mixtures with air.[4][5] This property makes it an ignitable hazardous waste.
-
Reactivity: The presence of an epoxide ring, a strained three-membered ether, makes the molecule susceptible to ring-opening reactions with a variety of nucleophiles, including acids and bases.[6][7][8] Uncontrolled mixing with other chemical wastes can lead to vigorous, exothermic, and potentially dangerous reactions.
-
Irritation: The compound is a known skin and eye irritant and may cause respiratory irritation.[4]
These hazards are quantified and classified by various regulatory and safety bodies, as summarized below.
| Property | Value / Classification | Source(s) |
| CAS Number | 4538-50-5 | [4][5] |
| Molecular Formula | C₄H₆O₃ | [4][9] |
| Physical State | Colorless Liquid | [10] |
| Flash Point | 72°C (161.6°F) | [9][11] |
| Boiling Point | 84-87 °C @ 70 mmHg | [5][12] |
| Density | 1.166 g/mL at 25°C | [9] |
| GHS Hazard Class | Flammable Liquids (Category 3)Skin Irritation (Category 2)Serious Eye Irritation (Category 2)Specific Target Organ Toxicity – Single Exposure (Respiratory Tract Irritation) (Category 3) | [4] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [4] |
| EPA Hazardous Waste Code | D001 (Ignitability) : This code applies as the flash point is below 140°F (60°C) is a defining characteristic for ignitable waste, and while some sources list a higher flash point, its flammability classification warrants this conservative and compliant approach. | [13][14] |
Part 2: Regulatory Framework - The RCRA Mandate
The U.S. Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[1][3] This federal law establishes the "cradle-to-grave" management system, which holds the waste generator—your laboratory—responsible for the hazardous waste from the moment it is created until its final, safe disposal.[2][15]
Based on the characteristic of ignitability (EPA Hazardous Waste Code D001), this compound must be managed as a hazardous waste.[13] Disposal into the sanitary sewer or by evaporation is strictly prohibited and constitutes a violation of federal law.[5][9]
Part 3: Step-by-Step Disposal Protocol
The following protocol provides a direct, procedural workflow for the safe management and disposal of this compound waste.
Step 1: Waste Collection and Segregation
The causality for this first step is rooted in preventing unintended chemical reactions. Due to its reactivity, this compound waste must never be mixed with other waste streams, particularly acids, bases, or other nucleophilic or electrophilic compounds.
-
Select a Compatible Container: Use a clean, dry container made of a material chemically compatible with the waste. Borosilicate glass or a high-density polyethylene (HDPE) container are suitable choices. The original product container is often an ideal choice if it is in good condition.[5]
-
Affix a Hazardous Waste Label: As soon as the first drop of waste enters the container, it must be labeled.[16] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Flammable," "Irritant")
-
The accumulation start date (this is recorded when the waste is moved to a central accumulation area, not in the lab).[4]
-
-
Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[5][9] This minimizes the release of flammable vapors and prevents contamination.
Step 2: On-Site Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow laboratories to accumulate hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[4][5]
-
Designate the SAA: The SAA must be under the control of the laboratory personnel generating the waste. It should be a designated secondary containment tray or cabinet.
-
Storage Limits: A laboratory can accumulate up to 55 gallons of a hazardous waste stream in an SAA. Once this limit is reached, the full container must be moved to the institution's central accumulation area within three calendar days.[16]
-
Segregation within the SAA: Store the this compound waste container segregated from incompatible materials, especially acids and bases.[5]
Step 3: On-Site Chemical Treatment (Not Recommended)
While chemical neutralization can render some wastes non-hazardous, this is a complex process for reactive compounds like epoxides. Procedures such as hydrolysis (ring-opening with water or acid/base) can be exothermic and produce byproducts that may also be hazardous.
Core Directive: Without a specific, validated, and safety-vetted protocol for the neutralization of this compound waste, on-site chemical treatment is not recommended . The risk of uncontrolled reactions and incomplete neutralization is significant. The guiding principle is that disposal should not be an experimental procedure. Some general guidance suggests that small quantities of waste epoxy resins can be mixed with their hardener to cure into an inert solid; however, this applies to two-part systems and is not applicable to this single-component reactive chemical.[1][17]
Step 4: Arranging for Final Disposal
The only compliant and safe method for the final disposal of this compound is through your institution's Environmental Health & Safety (EHS) office and its contracted licensed hazardous waste disposal company.
-
Contact EHS for Pickup: Follow your institution's established procedures to request a pickup of the full, properly labeled waste container.
-
Professional Disposal: The licensed waste disposal vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11] The most common and effective disposal method for flammable organic liquids like this is high-temperature incineration in a specialized facility that can handle hazardous waste and scrub any harmful combustion byproducts.
Part 4: Emergency Procedures - Spill Management
In the event of a spill, immediate and correct action is critical to mitigate risks.
-
Alert Personnel and Evacuate: Notify everyone in the immediate area. If the spill is large, evacuate the laboratory.
-
Control Ignition Sources: Immediately extinguish all nearby flames and turn off any spark-producing equipment.
-
Ventilate the Area: Increase ventilation to the area, preferably using a chemical fume hood.
-
Use Appropriate PPE: At a minimum, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile may not be sufficient for prolonged contact; consult a glove compatibility chart).
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow) to contain and absorb the liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect and Dispose: Carefully scoop the absorbed material and contaminated debris into a designated waste container. Label it as "Hazardous Waste: this compound Spill Debris" and arrange for disposal through EHS.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Decision workflow for compliant laboratory waste disposal.
References
- 1. wolverinecoatings.com [wolverinecoatings.com]
- 2. 2011 Epoxy Safe Handling Guide | PDF [slideshare.net]
- 3. crosslinktech.com [crosslinktech.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Epoxide - Wikipedia [en.wikipedia.org]
- 8. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 9. chembk.com [chembk.com]
- 10. capotchem.com [capotchem.com]
- 11. (R)-Methyl oxirane-2-carboxylate [oakwoodchemical.com]
- 12. orgsyn.org [orgsyn.org]
- 13. actenviro.com [actenviro.com]
- 14. chembk.com [chembk.com]
- 15. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 16. prosetepoxy.com [prosetepoxy.com]
- 17. media.suweb.site [media.suweb.site]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl oxirane-2-carboxylate
This document provides essential, field-proven guidance for the safe handling and disposal of Methyl oxirane-2-carboxylate (CAS 4538-50-5). As a flammable liquid and a known irritant, rigorous adherence to these protocols is paramount to ensure personnel safety and experimental integrity. This guide moves beyond a simple checklist, offering a procedural and causal framework to empower researchers in drug development and other scientific fields to manage this chemical with confidence and precision.
Hazard Profile: Understanding the Risks
This compound, also known as Methyl 2,3-epoxypropionate, presents a multi-faceted risk profile that dictates our safety protocols.[1] Its primary dangers are its flammability and its irritant properties upon contact.[1][2] A comprehensive understanding of these hazards is the foundation of a robust safety plan. The toxicological properties of this specific compound have not been exhaustively investigated, which necessitates a cautious approach.[3]
| Hazard Classification | Description | Causality & Implication for Handling |
| Flammable Liquid, Cat. 3 | Flammable liquid and vapor.[1][2] Vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source.[1] | All work must be conducted away from ignition sources (open flames, sparks, hot surfaces).[4] Requires use of spark-proof tools and explosion-proof electrical equipment.[1][5] Grounding of equipment is critical to prevent static discharge.[1] |
| Serious Eye Irritation, Cat. 2 | Causes serious eye irritation upon direct contact with liquid or high concentrations of vapor.[1][2] | Mandates the use of sealed chemical safety goggles at all times. A face shield provides an essential secondary layer of protection against splashes during transfers. |
| Skin Irritation, Cat. 2 | Causes skin irritation.[1][2] Prolonged or repeated exposure can lead to dermatitis. | Requires the use of compatible, chemical-resistant gloves and a lab coat. Proper glove removal technique is crucial to avoid cross-contamination.[3] |
| Respiratory Irritation, STOT SE 3 | Vapors may cause respiratory tract irritation.[1][2][3] | All handling of open containers must occur within a certified chemical fume hood to maintain vapor concentrations well below exposure limits. |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is a direct response to the specific chemical and physical hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical.
| Equipment | Specification | Rationale & Expert Insight |
| Primary Engineering Control | Certified Chemical Fume Hood | This is the most critical piece of safety equipment. It provides constant ventilation to dilute and remove flammable and irritating vapors, serving as the primary barrier against respiratory exposure.[5][6] |
| Eye & Face Protection | Chemical Safety Goggles (ANSI Z87.1 approved) with a full-face shield for volume transfers. | Goggles provide a seal around the eyes to protect from vapors and splashes.[5] A face shield is non-negotiable when handling quantities greater than a few milliliters, as it protects the entire face from unexpected splashes during pouring or transfers.[5] |
| Hand Protection | Chemically Resistant Gloves (e.g., Nitrile or Neoprene) | Standard lightweight nitrile gloves offer sufficient protection for incidental contact. For prolonged handling or immersion, heavier gloves should be considered. Crucially, gloves must be inspected for pinholes or degradation before each use and removed using the proper technique to avoid contaminating the skin. [3] Always wash hands thoroughly after removing gloves. |
| Body Protection | Flame-Resistant (FR) Laboratory Coat and Chemical-Resistant Apron if splash potential is high. | An FR lab coat is recommended due to the flammability hazard. A chemical-resistant apron (e.g., PVC) provides an additional barrier during procedures with a high risk of splashing.[1] Work clothes should be laundered separately from personal clothing.[1] |
| Respiratory Protection | Government-approved respirator (e.g., NIOSH) with organic vapor (OV) cartridges. | A respirator should not be necessary if all work is conducted in a properly functioning fume hood. It is required for emergency situations, such as a large spill, or if engineering controls fail.[3] |
Operational Plan: Step-by-Step Safe Handling Workflow
A systematic workflow minimizes risk by ensuring that safety checks are integrated into the procedure.
Step 1: Pre-Operational Safety Check
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Clear Workspace: Remove all unnecessary items and potential ignition sources from the fume hood.
-
Assemble Materials: Place all necessary equipment, including the sealed container of this compound, absorbent pads, and a designated waste container, inside the fume hood.
-
Confirm Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.[5][6]
Step 2: Donning PPE
-
Don the flame-resistant lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
Don chemical-resistant gloves, pulling the cuffs over the sleeves of the lab coat.
Step 3: Chemical Handling
-
Perform all manipulations at least 6 inches inside the fume hood sash.
-
Use spark-free tools and ground/bond containers during transfers to prevent static electricity buildup.[1]
-
Keep the container of this compound sealed when not in immediate use.[1]
-
After handling, decontaminate any surfaces and equipment.
-
Securely seal the primary container and the waste container.
Step 4: Doffing PPE
-
Remove gloves using a technique that avoids touching the outer surface with bare skin.[3]
-
Dispose of gloves in the designated hazardous waste container.
-
Remove the lab coat.
-
Remove safety goggles as the final step before leaving the laboratory.
-
Wash hands and forearms thoroughly with soap and water.
Caption: Safe Handling Workflow for this compound.
Contingency Plan: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[3] Remove contact lenses if it is safe to do so.[1] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] Seek medical attention if irritation develops or persists.[1]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
In Case of a Spill:
-
Alert Personnel: Immediately alert others in the lab and evacuate the immediate area if necessary.
-
Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1]
-
Assess and Equip: If the spill is small and you are trained to handle it, don appropriate PPE, including respiratory protection if vapors are significant.
-
Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[1] Do not use combustible materials like paper towels.
-
Collect & Dispose: Using spark-free tools, carefully sweep the absorbed material into a designated, labeled container for flammable waste.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
For large spills, evacuate the laboratory and contact your institution's emergency response team.
Caption: Emergency Response Decision Tree.
Logistical Plan: Waste Disposal
Proper disposal is a critical final step to ensure safety and environmental compliance.
-
Segregation: All waste contaminated with this compound, including gloves, absorbent materials, and empty containers, must be segregated as hazardous flammable waste.[1]
-
Containerization: Use a dedicated, properly labeled, and sealed container for all waste streams. Containers that have been emptied may still contain explosive vapors and should be handled with care.[1]
-
Disposal Pathway: The waste must be disposed of through a licensed professional waste disposal service.[3] The typical method is high-temperature incineration in a specialized facility equipped with an afterburner and scrubber to handle hazardous byproducts.[3]
-
Regulatory Compliance: Adhere strictly to all local, state, and federal regulations for hazardous waste disposal.[1][3]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
